molecular formula C10H13NO2 B113391 [4-(2-Amino-ethyl)-phenyl]-acetic acid CAS No. 99075-24-8

[4-(2-Amino-ethyl)-phenyl]-acetic acid

Cat. No.: B113391
CAS No.: 99075-24-8
M. Wt: 179.22 g/mol
InChI Key: YNRWSYQPUZZUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Amino-ethyl)-phenyl]-acetic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(2-aminoethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRWSYQPUZZUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568235
Record name [4-(2-Aminoethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99075-24-8
Record name [4-(2-Aminoethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99075-24-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of [4-(2-Amino-ethyl)-phenyl]-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2-Amino-ethyl)-phenyl]-acetic acid, with the IUPAC name 2-[4-(2-aminoethyl)phenyl]acetic acid, is a notable organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Its structural features, comprising a phenylacetic acid moiety and an aminoethyl group, make it a versatile building block, particularly in the development of drugs targeting the central nervous system, including antidepressants.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analytical methods, along with an exploration of its potential biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name 2-[4-(2-aminoethyl)phenyl]acetic acid[4]
CAS Number 99075-24-8[1][4]
Molecular Formula C₁₀H₁₃NO₂[1][4]
Molecular Weight 179.22 g/mol [4]
Appearance White to off-white crystalline powder[1]
Melting Point 150-152 °C[1]
Boiling Point 346 °C (Predicted)[2][3]
Solubility Soluble in water and some organic solvents like alcohols and ethers.[1]
logP (Computed) -1.5[4]
Density 1.168 g/cm³ (Predicted)[2][3]

Synthesis and Purification

While specific, detailed industrial synthesis protocols are often proprietary, a general and plausible laboratory-scale synthesis can be outlined based on established chemical reactions.

Synthesis Workflow

SynthesisWorkflow 4-Nitrophenylethylamine 4-Nitrophenylethylamine Reduction Reduction 4-Nitrophenylethylamine->Reduction e.g., H₂, Pd/C 4-Aminophenylethylamine 4-Aminophenylethylamine Reduction->4-Aminophenylethylamine Sandmeyer Reaction (Diazotization & Cyanation) Sandmeyer Reaction (Diazotization & Cyanation) 4-Aminophenylethylamine->Sandmeyer Reaction (Diazotization & Cyanation) 1. NaNO₂, HCl 2. CuCN 4-(2-Cyanoethyl)phenylacetonitrile 4-(2-Cyanoethyl)phenylacetonitrile Sandmeyer Reaction (Diazotization & Cyanation)->4-(2-Cyanoethyl)phenylacetonitrile Hydrolysis Hydrolysis 4-(2-Cyanoethyl)phenylacetonitrile->Hydrolysis Acid or Base This compound This compound Hydrolysis->this compound

Caption: A potential synthetic route to this compound.

Experimental Protocols

Step 1: Reduction of 4-Nitrophenylethylamine to 4-Aminophenylethylamine

A common method for the reduction of a nitro group to an amine is catalytic hydrogenation.

  • Reactants: 4-Nitrophenylethylamine, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst, and a suitable solvent such as ethanol or methanol.

  • Procedure: 4-Nitrophenylethylamine is dissolved in the chosen solvent in a hydrogenation vessel. A catalytic amount of Pd/C is added. The vessel is then pressurized with hydrogen gas and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 4-aminophenylethylamine.[5][6]

Step 2: Sandmeyer Reaction: Diazotization and Cyanation

The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a cyano group.[7][8]

  • Reactants: 4-Aminophenylethylamine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), and Copper(I) cyanide (CuCN).

  • Procedure: 4-Aminophenylethylamine is dissolved in aqueous HCl and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide.

  • Work-up: The reaction mixture is allowed to warm to room temperature and then heated to complete the reaction. The product, 4-(2-cyanoethyl)phenylacetonitrile, is then extracted with an organic solvent.

Step 3: Hydrolysis of the Dinitrile

The final step involves the hydrolysis of both nitrile groups to carboxylic acid and amine functionalities.

  • Reactants: 4-(2-Cyanoethyl)phenylacetonitrile, and a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Procedure: The dinitrile is refluxed in an aqueous solution of a strong acid or base. The progress of the hydrolysis is monitored by TLC or HPLC.

  • Work-up: After completion, the reaction mixture is cooled and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is then collected by filtration.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.[9][10][11][12]

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the compound's solubility profile ("soluble in water and some organic solvents"), a mixed solvent system, such as ethanol/water or methanol/water, is likely to be effective.[1]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol or methanol).

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Slowly add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid.

    • Reheat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

Analytical Methods

Accurate characterization and purity assessment are critical in drug development. The following are key analytical techniques for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of pharmaceutical intermediates.[13][14][15]

  • Column: A reverse-phase C18 column is commonly used for the analysis of polar organic compounds.[14]

  • Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (typically around 210-220 nm) would be appropriate.

  • Chiral Separation: For enantiomeric purity analysis, a chiral stationary phase (CSP) column would be necessary.[4][13][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.[1][17][18][19][20]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid and ethyl groups, and the protons of the amino group. The exact chemical shifts and coupling patterns would provide definitive structural information.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the ethyl and acetic acid moieties.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[16][21]

  • Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight) would be suitable.

  • Expected Data: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 180.10, confirming the molecular weight.

Biological Activity and Signaling Pathways

This compound is primarily recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[6] Its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) has led to speculation about its potential role as a GABA analogue.[5]

Potential as a GABA Analogue

The structure of this compound incorporates a γ-amino acid-like framework, which is a common feature in many GABA receptor modulators. This suggests that it might interact with GABA receptors, either as a direct agonist or as a positive allosteric modulator, potentially influencing GABAergic neurotransmission.[2][22][23][24][25]

Involvement in Neurotransmitter Modulation

Research indicates that this compound is employed in studies investigating neurotransmitter systems.[6] Its use as a building block for drugs aimed at treating depression and anxiety suggests a potential influence on monoaminergic systems, such as those involving serotonin and dopamine.[26][27][28]

Signaling Pathway Diagram

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds Compound [4-(2-Amino-ethyl)-phenyl] -acetic acid Compound->GABA_Receptor Potentially Modulates Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to

Caption: Hypothetical modulation of GABAergic signaling by the compound.

This diagram illustrates the potential mechanism by which this compound could modulate neuronal activity. As a GABA analogue, it might enhance the inhibitory effects of GABA at the postsynaptic receptor, leading to a decrease in neuronal excitability. This is a plausible mechanism of action for drugs used to treat anxiety and other neurological disorders.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its well-defined chemical and physical properties, combined with its versatile reactivity, make it a valuable precursor for a range of pharmaceuticals. While detailed experimental protocols and a complete understanding of its biological mechanisms are still emerging, its structural relationship to key neurotransmitters suggests a promising future in the development of novel therapeutics for neurological disorders. Further research into its specific interactions with neuronal signaling pathways will be crucial in fully elucidating its therapeutic potential.

References

physicochemical characteristics of [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of [4-(2-Amino-ethyl)-phenyl]-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the organic compound this compound. The information is compiled from various chemical databases and suppliers. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and synthetic chemistry.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for critical applications.

PropertyValueSourceNotes
IUPAC Name 2-[4-(2-aminoethyl)phenyl]acetic acidPubChem
CAS Number 99075-24-8ChemBK, SCBTFor the free base.[1]
Molecular Formula C₁₀H₁₃NO₂PubChem, SCBT[2]
Molecular Weight 179.22 g/mol PubChem, SCBT[2]
Appearance White to off-white crystalline powderChem-ImpexFor the hydrochloride salt.
Melting Point ~150-152 °CChemBKFor the free base.[1]
230-232 °CChem-ImpexFor the hydrochloride salt.
Boiling Point 346 °C (Predicted)MySkinRecipes[3]
Solubility Soluble in water and some organic solvents (e.g., alcohols, ethers).ChemBKQualitative data for the free base.[1]
logP (XLogP3) -1.5PubChemComputed value.
pKa Not experimentally determined.

Synthesis and Chemical Workflow

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[3] A common synthetic route involves the reduction of a nitro group to an amine. The following diagram illustrates a logical workflow for the synthesis of the target compound starting from 4-nitrophenylacetic acid.

Synthesis_Workflow 4-Nitrophenylacetic_Acid 4-Nitrophenylacetic Acid Reduction Reduction of Nitro Group 4-Nitrophenylacetic_Acid->Reduction e.g., H₂, Pd/C or other reducing agents 4-Aminophenylacetic_Acid 4-Aminophenylacetic Acid Reduction->4-Aminophenylacetic_Acid Amidation_Reduction Amidation followed by Reduction of Amide 4-Aminophenylacetic_Acid->Amidation_Reduction e.g., with a protected -aminoacetaldehyde equivalent Target_Compound [4-(2-Amino-ethyl)-phenyl]- acetic acid Amidation_Reduction->Target_Compound

Caption: A potential synthetic pathway for this compound.

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

Determination of pKa by Titration

The acid dissociation constant (pKa) can be determined by acid-base titration, monitoring the pH change.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Procedure:

    • A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

    • The solution is placed in a beaker with a magnetic stir bar, and the initial pH is recorded.

    • The solution is titrated with a standardized solution of NaOH, and the pH is recorded after each incremental addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve. Due to the presence of both an amino group and a carboxylic acid group, two pKa values are expected.

Determination of Aqueous Solubility by the Shake-Flask Method

The equilibrium solubility of a compound in water can be determined using the shake-flask method.

  • Apparatus: Conical flasks with stoppers, constant temperature shaker bath, analytical balance, filtration apparatus (e.g., syringe filters), a suitable analytical method for quantification (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Procedure:

    • An excess amount of the solid compound is added to a series of flasks containing a known volume of deionized water.

    • The flasks are sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated until equilibrium is reached (typically 24-48 hours).

    • The solutions are allowed to stand to allow undissolved solid to settle.

    • Aliquots of the supernatant are carefully withdrawn and filtered to remove any suspended solid particles.

    • The concentration of the dissolved compound in the filtrate is determined using a calibrated analytical method.

Biological Context and Applications

This compound hydrochloride has been noted for its use in clinical research for conditions such as depression and anxiety. It serves as a crucial building block in the synthesis of various bioactive molecules and is utilized in research related to neurotransmitter modulation.[4] Specifically, it is employed as a key intermediate in the development of pharmaceutical agents targeting neurological disorders.[4] The presence of both an amine and a carboxylic acid functional group allows for its use in creating peptide-like structures for novel drug candidates.[3]

While a specific biological target or signaling pathway for this compound itself is not well-documented in publicly available literature, its structural similarity to neurotransmitters like dopamine (4-(2-aminoethyl)benzene-1,2-diol) suggests its potential interaction with neurotransmitter systems.

Safety Information

This compound may cause irritation to the eyes, skin, and respiratory tract. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[1]

References

Technical Whitepaper: [4-(2-Amino-ethyl)-phenyl]-acetic acid (CAS 99075-24-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(2-Amino-ethyl)-phenyl]-acetic acid, with the Chemical Abstracts Service (CAS) number 99075-24-8, is a pivotal chemical intermediate with significant applications in the synthesis of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its notable role as a key building block in the production of the anticancer drug Bendamustine. While this compound is primarily utilized as a synthetic intermediate, its structural relationship to neuroactive compounds suggests potential for further exploration in drug discovery. This document aims to serve as a foundational resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

This compound is a bifunctional molecule featuring a phenylacetic acid moiety and an aminoethyl side chain. This unique structure makes it a versatile building block in organic synthesis, allowing for a variety of chemical modifications. Its primary significance lies in its role as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a documented intermediate in the synthesis of Bendamustine, a nitrogen mustard derivative used in the treatment of certain types of cancer. The phenylacetic acid core is a common scaffold in many biologically active compounds, and the aminoethyl group provides a reactive handle for further molecular elaboration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 99075-24-8[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance White crystalline powder[2]
Melting Point Approximately 150-152 °C[2]
Solubility Soluble in water and some organic solvents[2]

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general synthetic approach involves the reductive amination of a suitable precursor. One plausible synthetic route is outlined below.

General Synthesis Pathway

A common method for the synthesis of compounds with a similar structure involves the reductive amination of a phenylacetic acid derivative. The following diagram illustrates a logical synthetic workflow.

G A 4-Nitrophenylacetic acid B Reduction of Nitro Group A->B C 4-Aminophenylacetic acid B->C D Protection of Amino Group C->D E Protected 4-Aminophenylacetic acid D->E F Activation of Carboxylic Acid E->F G Amidation with Aminoacetaldehyde Dimethyl Acetal F->G H Intermediate Amide G->H I Reduction of Amide and Deprotection H->I J This compound I->J

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, illustrative protocol based on standard organic chemistry principles for the synthesis of this compound. Note: This protocol has not been experimentally validated and should be adapted and optimized by qualified chemists.

Step 1: Synthesis of 4-Nitrophenylacetyl Chloride

  • To a solution of 4-nitrophenylacetic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or gas evolution).

  • Remove the solvent and excess reagent under reduced pressure to obtain crude 4-nitrophenylacetyl chloride.

Step 2: Amidation

  • Dissolve the crude 4-nitrophenylacetyl chloride in an anhydrous aprotic solvent (e.g., THF).

  • Cool the solution to 0 °C and add a solution of a suitable amine (e.g., dibenzylamine) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting amide by column chromatography.

Step 3: Reduction of the Nitro Group and Amide

  • Dissolve the purified amide in a suitable solvent (e.g., THF or ethanol).

  • Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or conduct catalytic hydrogenation (e.g., H₂, Pd/C) under pressure.

  • The reaction conditions (temperature, pressure, and time) will need to be optimized.

  • After completion, carefully quench the reaction and work up to isolate the crude product.

Step 4: Deprotection (if necessary) and Purification

  • If a protecting group was used for the amine, perform the appropriate deprotection step (e.g., hydrogenolysis for a benzyl group).

  • Purify the final product, this compound, by recrystallization or column chromatography.

Role in the Synthesis of Bendamustine

The primary documented application of this compound and its derivatives is as an intermediate in the synthesis of the alkylating agent Bendamustine.[3][4] Bendamustine is used in the treatment of chronic lymphocytic leukemia, non-Hodgkin's lymphoma, and multiple myeloma.

The synthesis of Bendamustine involves the formation of a benzimidazole ring and the subsequent alkylation of an amino group to introduce the bis(2-chloroethyl)amine moiety. The this compound scaffold provides the core structure onto which the benzimidazole ring is constructed.

G A This compound derivative B Cyclization to form Benzimidazole ring A->B C Benzimidazole intermediate B->C D Alkylation with Ethylene Oxide C->D E Bis(2-hydroxyethyl)amino intermediate D->E F Chlorination E->F G Bendamustine F->G

Caption: Role of the core scaffold in Bendamustine synthesis.

Potential Biological Significance and Future Directions

The structural similarity of this compound to endogenous neuroactive compounds, such as phenylethylamine and dopamine, suggests that derivatives of this compound could be explored for activity within the central nervous system (CNS). The phenylethylamine backbone is a common feature in many neurotransmitters and psychoactive drugs.

Future research could focus on the following areas:

  • Derivatization and Library Synthesis: The amino and carboxylic acid functional groups provide convenient points for chemical modification, enabling the synthesis of a library of derivatives for biological screening.

  • Screening for CNS Activity: Given its structural motifs, screening of derivatives for activity at various CNS targets, such as dopamine and serotonin receptors or transporters, could be a fruitful area of investigation.

  • Development of Novel Anticancer Agents: Building upon its role as a Bendamustine intermediate, novel analogs could be designed and synthesized with the aim of improving the therapeutic index or overcoming resistance to existing alkylating agents.

Conclusion

This compound (CAS 99075-24-8) is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. Its established role in the synthesis of the important anticancer drug Bendamustine underscores its significance in the pharmaceutical industry. While detailed public information on its biological activity and specific signaling pathway interactions is currently limited, its chemical structure presents intriguing possibilities for the development of novel therapeutic agents, particularly in the realm of CNS disorders and oncology. This technical guide provides a consolidated resource to aid researchers in understanding and utilizing this important chemical entity.

References

An In-depth Technical Guide to [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(2-Amino-ethyl)-phenyl]-acetic acid, a substituted derivative of phenylacetic acid, is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthetic protocol, and a discussion of its potential, though not yet fully elucidated, biological significance. While detailed experimental data and specific biological pathways are not extensively available in the public domain, this document consolidates the existing knowledge to serve as a valuable resource for researchers in the field.

Molecular Structure and Identification

This compound is an organic compound featuring a phenyl ring substituted at the para position with an aminoethyl group and an acetic acid moiety.

IUPAC Name: 2-[4-(2-aminoethyl)phenyl]acetic acid[1]

CAS Number: 99075-24-8[1]

Molecular Formula: C₁₀H₁₃NO₂[1]

Canonical SMILES: C1=CC(=CC=C1CCN)CC(=O)O[1]

InChI: InChI=1S/C10H13NO2/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5-7,11H2,(H,12,13)[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in the table below. It is important to note that some of these values are predicted.

PropertyValueSource
Molecular Weight 179.22 g/mol [1][2]
Melting Point ~150-152 °C[3]
Melting Point (HCl salt) 230-232 °C
Boiling Point (Predicted) 346 °C[2]
Flash Point (Predicted) 163 °C
Density (Predicted) 1.168 g/cm³[2]
XLogP3 -1.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

Synthesis and Characterization

While detailed, step-by-step published synthetic protocols for this compound are scarce, a plausible and referenced general method involves the condensation of a substituted phenylacetic acid precursor. The following represents a generalized experimental approach based on established chemical principles.

Representative Synthetic Protocol

A potential synthetic route to this compound could involve the following conceptual steps. This is a representative workflow and would require optimization.

G cluster_0 Synthesis Workflow start p-Nitrophenylacetic acid step1 Reduction of Nitro Group start->step1 e.g., H2, Pd/C step2 Protection of Amino Group step1->step2 e.g., Boc2O step3 Activation of Carboxylic Acid step2->step3 e.g., SOCl2 or DCC step4 Amide Coupling with a protected Aminoacetaldehyde step3->step4 step5 Reduction of Amide and Imine step4->step5 e.g., LiAlH4 step6 Deprotection step5->step6 e.g., TFA product This compound step6->product

Caption: A conceptual workflow for the synthesis of this compound.

Methodology:

  • Reduction of p-Nitrophenylacetic Acid: The synthesis would likely commence with the reduction of the nitro group of commercially available p-nitrophenylacetic acid to an amino group. This can be achieved through various standard reduction methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

  • Protection of the Amino Group: The resulting p-aminophenylacetic acid would then require protection of the newly formed amino group to prevent its interference in subsequent reactions. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc₂O).

  • Side Chain Elongation: The carboxylic acid of the protected p-aminophenylacetic acid would then be activated, for example, by conversion to an acid chloride with thionyl chloride or using a coupling agent like dicyclohexylcarbodiimide (DCC). This activated intermediate would then be reacted with a suitable two-carbon nitrogen-containing synthon, such as a protected aminoacetaldehyde or its equivalent, to form an amide bond.

  • Reduction and Deprotection: The amide would then be reduced to the corresponding amine, for instance, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Finally, removal of the protecting group (e.g., the Boc group with an acid like trifluoroacetic acid) would yield the target molecule, this compound.

Purification: Purification at each step would likely involve standard techniques such as extraction, crystallization, and column chromatography.

Characterization Data

Specific, publicly available spectral data (NMR, IR, Mass Spectrometry) for this compound is limited. Characterization would typically involve the following analyses:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of the different types of protons in the molecule (aromatic, methylene, and amine protons).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of unique carbon environments and confirm the carbon skeleton of the molecule.

  • IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the primary amine (N-H stretches).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and obtain information about its fragmentation pattern, further confirming its structure.

Biological Activity and Potential Applications

This compound is primarily recognized as a crucial building block in the synthesis of more complex molecules with biological activity, particularly those targeting the central nervous system.[2][4] Its hydrochloride salt has been noted for its use in research related to neurotransmitter modulation and has been involved in clinical trials for conditions such as depression and anxiety.[4]

Structural Analogy to Neurotransmitters

The molecular structure of this compound bears a resemblance to the endogenous neurotransmitter γ-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the mammalian central nervous system. This structural similarity suggests that the compound could potentially act as a GABA analogue. GABA analogues are a class of drugs that are structurally related to GABA and often exhibit anticonvulsant, analgesic, and anxiolytic properties.[5]

G cluster_0 Structural Comparison gaba GABA (γ-Aminobutyric acid) target This compound gaba->target Structural Similarity (Potential GABA Analogue) dopamine Dopamine dopamine->target Structural Similarity (Phenethylamine Backbone)

Caption: Structural relationship of the target compound to key neurotransmitters.

Furthermore, the presence of a phenethylamine backbone, a core structure in neurotransmitters like dopamine, suggests potential interactions with other neuronal signaling pathways.[6]

Role as a Pharmaceutical Intermediate

The primary documented application of this compound is as an intermediate in the synthesis of various pharmaceutical agents.[2] Its bifunctional nature allows for its incorporation into larger molecules through reactions involving either the amino or the carboxylic acid group. This versatility makes it a valuable component in the development of novel drug candidates.

Conclusion

References

An In-depth Technical Guide to the Synthesis of [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(2-Amino-ethyl)-phenyl]-acetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring both a primary amine and a carboxylic acid moiety, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the most viable synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic routes. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important chemical entity.

Introduction

The synthesis of substituted phenylacetic acids is of significant interest in the pharmaceutical industry due to their prevalence in a wide range of therapeutic agents. This compound, in particular, serves as a crucial precursor for compounds targeting various biological pathways. The strategic challenge in its synthesis lies in the selective introduction and manipulation of the aminoethyl and acetic acid functionalities on the phenyl ring. This guide will explore and compare different synthetic strategies, focusing on practicality, yield, and scalability.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several potential disconnection points, leading to a few logical synthetic strategies.

G cluster_0 Strategy 1: Phenylacetic Acid Core Modification cluster_1 Strategy 2: Phenylethylamine Backbone Construction Target This compound PAA_core Phenylacetic Acid Derivative Target->PAA_core Functional Group Interconversion PEA_core Phenylethylamine Derivative Target->PEA_core Side Chain Elongation Acetyl_PAA 4-Acetylphenylacetic Acid PAA_core->Acetyl_PAA Friedel-Crafts Acylation Tyramine Tyramine PEA_core->Tyramine Starting Material

Caption: Retrosynthetic analysis of this compound.

Two primary strategies emerge:

  • Modification of a Phenylacetic Acid Core: This approach starts with a pre-existing phenylacetic acid derivative and introduces the aminoethyl side chain. A key intermediate in this strategy is a 4-substituted phenylacetic acid that can be converted to the desired aminoethyl group.

  • Construction from a Phenylethylamine Backbone: This strategy begins with a phenylethylamine derivative, such as tyramine, and builds the acetic acid side chain. This requires the conversion of a functional group on the phenyl ring into the carboxymethyl group.

This guide will focus on the most practical and well-documented of these strategies.

Synthesis Pathway 1: From 4-(2-Acetamidoethyl)-acetophenone via Willgerodt-Kindler Reaction

This pathway represents a robust and scalable method for the synthesis of the target molecule. It commences with the commercially available 4-(2-acetamidoethyl)-acetophenone and proceeds through a Willgerodt-Kindler reaction, followed by hydrolysis and deprotection steps.

G Start 4-(2-Acetamidoethyl)-acetophenone Thiomorpholide Thiomorpholide of 4-(2-Acetamidoethyl)-phenylacetic acid Start->Thiomorpholide Willgerodt-Kindler Reaction (Morpholine, Sulfur) Ester_HCl Ethyl 4-(2-Aminoethyl)-phenylacetate Hydrochloride Thiomorpholide->Ester_HCl 1. Alkaline Saponification 2. Esterification (EtOH, HCl) Final_Product This compound Ester_HCl->Final_Product Hydrolysis

Caption: Synthesis of this compound via the Willgerodt-Kindler reaction.

Experimental Protocols

Step 1: Synthesis of the Thiomorpholide of 4-(2-Acetamidoethyl)-phenylacetic acid

  • Reaction: Willgerodt-Kindler Reaction.[1][2][3] This reaction converts an aryl alkyl ketone into a thioamide by reacting it with an amine and elemental sulfur.[1]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(2-acetamidoethyl)-acetophenone (1.0 eq), morpholine (2.5 eq), and elemental sulfur (2.5 eq).

    • Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • The crude thiomorpholide will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure thiomorpholide.

Step 2: Synthesis of Ethyl 4-(2-Aminoethyl)-phenylacetate Hydrochloride

  • Reaction: Alkaline Saponification followed by Esterification.

  • Procedure:

    • Suspend the thiomorpholide of 4-(2-acetamidoethyl)-phenylacetic acid (1.0 eq) in a solution of sodium hydroxide (4.0 eq) in a mixture of water and ethanol (1:1).

    • Heat the mixture to reflux for 8-12 hours until the hydrolysis of the thioamide and the acetamide is complete.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

    • Concentrate the acidic solution under reduced pressure to obtain the crude amino acid hydrochloride.

    • Suspend the crude product in absolute ethanol and bubble dry hydrogen chloride gas through the suspension at 0 °C until saturation.

    • Heat the mixture to reflux for 4-6 hours to effect esterification.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The residue is the crude ethyl 4-(2-aminoethyl)-phenylacetate hydrochloride, which can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound

  • Reaction: Hydrolysis.

  • Procedure:

    • Dissolve the ethyl 4-(2-aminoethyl)-phenylacetate hydrochloride (1.0 eq) in a 1 M aqueous solution of hydrochloric acid.

    • Heat the solution to reflux for 2-4 hours.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to the isoelectric point of the amino acid (typically around pH 6-7) to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain this compound.

Quantitative Data
StepStarting MaterialReagentsProductTypical Yield
1. Willgerodt-Kindler4-(2-Acetamidoethyl)-acetophenoneMorpholine, SulfurThiomorpholide of 4-(2-Acetamidoethyl)-phenylacetic acid60-70%
2. Saponification & EsterificationThiomorpholide derivativeNaOH, HCl, EthanolEthyl 4-(2-Aminoethyl)-phenylacetate Hydrochloride75-85%
3. HydrolysisEthyl 4-(2-Aminoethyl)-phenylacetate HClHCl (aq)This compound>90%

Alternative Synthesis Pathway: Reductive Amination of 4-Acetylphenylacetic Acid

An alternative and convergent approach involves the reductive amination of a 4-acetylphenylacetic acid derivative. This method is attractive due to the direct formation of the aminoethyl group.

G Start Methyl 4-Acetylphenylacetate Amine_Ester Methyl 4-(2-Aminoethyl)phenylacetate Start->Amine_Ester Reductive Amination (NH3, H2/Catalyst or NaBH3CN) Final_Product This compound Amine_Ester->Final_Product Hydrolysis

References

The Biological Activity of [4-(2-Amino-ethyl)-phenyl]-acetic acid: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(2-Amino-ethyl)-phenyl]-acetic acid is a molecule of interest within the sphere of medicinal chemistry and pharmaceutical development. While extensive research into its direct biological activities and specific molecular targets remains limited in publicly accessible literature, its structural motifs suggest potential interactions with neurological pathways. This technical guide synthesizes the available information on this compound, focusing on its established role as a chemical intermediate and exploring putative biological activities based on its structural similarity to known neuroactive compounds. The current data landscape indicates a significant opportunity for further investigation into the pharmacological profile of this compound.

Chemical Identity and Properties

  • IUPAC Name: 2-[4-(2-aminoethyl)phenyl]acetic acid

  • Synonyms: 4-(2-Aminoethyl)benzeneacetic acid

  • CAS Number: 99075-24-8

  • Molecular Formula: C₁₀H₁₃NO₂

  • Molecular Weight: 179.22 g/mol

Established Role as a Pharmaceutical Intermediate

Current scientific literature and chemical supplier information predominantly classify this compound as a key building block in the synthesis of more complex pharmaceutical agents. Its bifunctional nature, possessing both a primary amine and a carboxylic acid group, makes it a versatile precursor for the creation of a variety of bioactive molecules.

Notably, its application is frequently cited in the development of agents targeting the central nervous system (CNS), including potential treatments for neurological disorders, depression, and anxiety. The hydrochloride salt of the compound has been mentioned in the context of clinical research for depression and anxiety, further underscoring its role as a scaffold for CNS-active drugs.

Putative Biological Activity: A Structural Perspective

Structural Analogy to GABA

This compound can be considered a structural analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. GABA analogues are known to exert their effects by interacting with GABA receptors (GABA-A and GABA-B) or by modulating GABAergic transmission through inhibition of GABA transporters (GATs).

The core structure of this compound incorporates a γ-amino acid-like backbone, which is a key feature for recognition by components of the GABAergic system. However, the presence of the phenylacetic acid moiety introduces significant steric bulk and altered electronic properties compared to GABA itself. This suggests that if the compound does interact with GABAergic targets, its binding affinity and functional effects would likely differ substantially from those of the endogenous neurotransmitter.

Hypothetical Signaling Pathway Interaction

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake by GABA_R GABA Receptor GABA->GABA_R Binds to Target_Compound [4-(2-Amino-ethyl)-phenyl] -acetic acid (Hypothetical) Target_Compound->GAT Potential Inhibition? Target_Compound->GABA_R Potential Interaction? Inh Neuronal Inhibition GABA_R->Inh Leads to

Caption: Hypothetical interaction of this compound with the GABAergic system.

Synthesis and Characterization

The synthesis of this compound is not extensively detailed in peer-reviewed biological literature but is described in chemical synthesis resources. A common synthetic route involves the reaction of a protected 4-aminophenylacetic acid derivative with a suitable two-carbon synthon to introduce the aminoethyl group, followed by deprotection.

Illustrative Synthetic Workflow

synthesis_workflow Start Starting Material (e.g., 4-Nitrophenylacetic acid) Step1 Reduction of Nitro Group Start->Step1 Intermediate1 4-Aminophenylacetic acid Step1->Intermediate1 Step2 Protection of Amine Intermediate1->Step2 Intermediate2 Protected Amine Step2->Intermediate2 Step3 Alkylation/Amidation Intermediate2->Step3 Intermediate3 Protected Intermediate Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Final [4-(2-Amino-ethyl)-phenyl] -acetic acid Step4->Final

Caption: A generalized, conceptual workflow for the synthesis of the target compound.

Future Directions and Research Opportunities

The lack of specific biological data for this compound presents a clear opportunity for novel research. Future investigations could focus on:

  • In vitro Receptor Binding Assays: Screening the compound against a panel of CNS receptors, with a primary focus on GABA-A and GABA-B receptors, as well as GABA transporters.

  • Enzyme Inhibition Assays: Evaluating the inhibitory potential of the compound against enzymes involved in neurotransmitter metabolism, such as GABA transaminase.

  • Electrophysiological Studies: Utilizing techniques like patch-clamp electrophysiology on cultured neurons to determine if the compound modulates neuronal excitability and synaptic transmission.

  • In vivo Behavioral Studies: Assessing the effects of the compound in animal models of anxiety, depression, and epilepsy to uncover any potential CNS-related behavioral phenotypes.

Conclusion

This compound is a chemical entity with established utility as a synthetic intermediate in pharmaceutical research, particularly for CNS-targeted agents. While its direct biological activity remains to be elucidated, its structural relationship to GABA and other neuroactive molecules provides a compelling rationale for further pharmacological investigation. The data presented in this guide highlights the current knowledge gap and underscores the potential for future research to uncover novel biological functions for this compound, which could, in turn, inform the development of new therapeutic agents.

The Versatile Scaffold: Exploring the Therapeutic Potential of [4-(2-Amino-ethyl)-phenyl]-acetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(2-Amino-ethyl)-phenyl]-acetic acid, a seemingly simple molecule, holds significant promise as a versatile scaffold in the design and synthesis of novel therapeutic agents. While direct therapeutic applications of the compound itself are not extensively documented, its strategic importance lies in its role as a key building block for a variety of biologically active molecules. This technical guide delves into the known and potential therapeutic uses of compounds derived from this scaffold, with a particular focus on applications in neurological disorders. We will explore its chemical properties, synthesis, and the biological rationale for its use in drug discovery, supported by available data and experimental insights.

Introduction

This compound, also known as 4-(2-aminoethyl)benzeneacetic acid, is an organic compound with the chemical formula C10H13NO2.[1] Its structure, featuring a phenylacetic acid moiety combined with a phenethylamine group, provides a unique platform for chemical modification, making it an attractive starting material for medicinal chemists. The presence of both a carboxylic acid and an amino group allows for a wide range of chemical reactions to introduce diverse functionalities and modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[2]

This guide will provide a comprehensive overview of the current understanding and future potential of the this compound scaffold in drug development.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis.

Physicochemical Data
PropertyValueReference
Molecular FormulaC10H13NO2[1]
Molecular Weight179.22 g/mol [1]
AppearanceWhite crystal or crystalline powder
Melting PointApproximately 150-152°C
SolubilitySoluble in water and some organic solvents (e.g., alcohols, ethers)
CAS Number99075-24-8[1]
Synthesis Protocol

A common method for the preparation of this compound involves the condensation reaction between phenylacetic acid and ethylenediamine.[1]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve phenylacetic acid and ethylenediamine in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add a suitable acid catalyst, such as sulfuric acid, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for a specified period to allow the condensation reaction to proceed.

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product can be purified by crystallization and subsequent filtration to yield this compound.[1]

G phenylacetic_acid Phenylacetic Acid intermediate Condensation Reaction (Ethanol, H₂SO₄, Reflux) phenylacetic_acid->intermediate ethylenediamine Ethylenediamine ethylenediamine->intermediate product This compound intermediate->product

Figure 1: Synthesis of this compound.

Potential Therapeutic Applications

The primary therapeutic interest in the this compound scaffold lies in its potential for developing agents targeting the central nervous system (CNS).

Neurological Disorders

The hydrochloride salt of this compound is recognized for its utility in research focused on neurotransmitter modulation and as a potential therapeutic agent for neurological disorders.[3] This suggests that derivatives of this compound may interact with various neurotransmitter systems in the brain.

Several sources indicate that this compound is a key intermediate in the synthesis of compounds for the treatment of depression and anxiety.[4] The structural similarity of the phenethylamine portion of the molecule to endogenous neurotransmitters like dopamine and norepinephrine provides a rationale for its use in designing molecules that can modulate mood and affect.

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS and a key target for anxiolytic and anticonvulsant drugs. The structural features of this compound make it a plausible scaffold for the development of GABA receptor modulators. While direct evidence of the parent compound's activity on GABA receptors is scarce, its use as a precursor for more complex molecules that may target this system is an active area of investigation.

Other Potential Applications

Beyond neurological disorders, the versatility of the this compound scaffold allows for its exploration in other therapeutic areas. Its ability to serve as a building block for diverse chemical libraries makes it a valuable tool in the search for new drugs for a wide range of diseases.

Experimental Approaches for Evaluating Therapeutic Potential

To assess the therapeutic potential of novel derivatives of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

  • Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the target receptor (e.g., GABA-A receptor) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled ligand known to bind to the target receptor and varying concentrations of the test compound (a derivative of this compound).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

G start Start prep_membranes Prepare Cell Membranes (Target Receptor Expression) start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Calculate IC50 Value quantification->analysis end End analysis->end

Figure 2: Workflow for Radioligand Binding Assay.
In Vivo Models

Animal models are essential for evaluating the in vivo efficacy and safety of new drug candidates. For neurological disorders, models such as the forced swim test (for depression) and the elevated plus-maze (for anxiety) are commonly used.

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutics, particularly for neurological disorders. Its chemical tractability and structural similarity to endogenous neurotransmitters make it a valuable scaffold for medicinal chemists.

Future research should focus on the synthesis and biological evaluation of diverse libraries of compounds derived from this scaffold. High-throughput screening of these libraries against a panel of CNS targets could uncover novel lead compounds. Further optimization of these leads through structure-activity relationship (SAR) studies will be crucial for developing potent and selective drug candidates.

References

An In-depth Technical Guide to [4-(2-Amino-ethyl)-phenyl]-acetic Acid: A Core Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(2-Amino-ethyl)-phenyl]-acetic acid is a bifunctional organic molecule that has garnered significant interest in medicinal chemistry, primarily as a versatile scaffold for the synthesis of novel therapeutic agents targeting the central nervous system (CNS). Its structural resemblance to key neurotransmitters, such as dopamine and serotonin, makes it an attractive starting point for the development of modulators for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and its role as a foundational structure in the design of CNS-active compounds. While specific biological data for the parent molecule is limited in the public domain, this document explores the pharmacology of its derivatives, offering insights into potential mechanisms of action and therapeutic applications.

Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₁₃NO₂, is a white crystalline solid.[1] Its structure features a phenylacetic acid moiety substituted with a 2-aminoethyl group at the para position. This unique arrangement of a carboxylic acid and a primary amine provides two key functional groups for chemical modification and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [2]
CAS Number 99075-24-8[1]
Appearance White crystal or crystalline powder[1]
Melting Point ~150-152 °C[1]
Solubility Soluble in water and some organic solvents (e.g., alcohols, ethers)[1]
LogP (predicted) -1.5[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in readily available literature, reflecting its primary role as a commercial building block. However, a general synthetic approach involves the condensation reaction between a protected phenylethylamine derivative and a suitable acetic acid synthon, or alternatively, the functionalization of a pre-existing phenylacetic acid framework.

A plausible and commonly referenced method is the condensation reaction between phenylacetic acid and ethylenediamine.[1] This would likely involve protection of the amino group of ethylenediamine, followed by coupling with 4-halophenylacetic acid and subsequent deprotection.

Below is a conceptual workflow for a potential synthesis route.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 4-Nitrophenylacetic acid 4-Nitrophenylacetic acid Reduction of Nitro Group Reduction of Nitro Group 4-Nitrophenylacetic acid->Reduction of Nitro Group Reduction (e.g., H2/Pd-C) Protecting Agent (e.g., Boc-anhydride) Protecting Agent (e.g., Boc-anhydride) Protection of Amino Group Protection of Amino Group Protecting Agent (e.g., Boc-anhydride)->Protection of Amino Group Coupling Reaction Coupling Reaction Protection of Amino Group->Coupling Reaction Activation & Coupling Reduction of Nitro Group->Protection of Amino Group Protection Deprotection Deprotection Coupling Reaction->Deprotection Acidic Cleavage This compound This compound Deprotection->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Role as a Scaffold in CNS Drug Discovery

The structural similarity of this compound to endogenous neurotransmitters is a key driver of its utility in medicinal chemistry. The phenylethylamine core is a well-established pharmacophore for interacting with monoamine transporters and receptors. The presence of the acetic acid moiety provides a handle for further chemical elaboration to modulate properties such as solubility, membrane permeability, and target binding affinity.

Derivatives of this scaffold are being investigated for their potential to modulate various CNS targets, including:

  • Dopamine Transporter (DAT): As a structural analog of dopamine, derivatives can be designed to inhibit dopamine reuptake, a mechanism central to the action of many stimulants and some antidepressants.[3]

  • Serotonin Transporter (SERT): Modifications to the core structure can yield potent and selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant medications.

  • GABA-A Receptors: The flexible nature of the scaffold allows for the synthesis of molecules that can act as allosteric modulators of GABA-A receptors, which are important targets for anxiolytics and sedatives.

Pharmacology of Structurally Related Compounds

While quantitative biological data for this compound itself is scarce in the public domain, the examination of its derivatives provides valuable insights into the potential of this scaffold.

Table 2: Biological Activities of Selected Phenylacetic Acid and Phenylethylamine Derivatives

Compound/Derivative ClassTargetActivity (IC₅₀/Kᵢ)Therapeutic AreaSource
Methylphenidate AnalogsDopamine Transporter (DAT)Potent and selective inhibitorsADHD, Cocaine Abuse[4]
Phenyltropane AnalogsDopamine Transporter (DAT)High binding affinityCNS Disorders[4]
Oxacyclic/Carbacyclic Methylphenidate AnalogsDopamine Transporter (DAT)Potent and selective inhibitorsCNS Disorders[4]
3-IodoboldineD₁-like Dopamine ReceptorsIC₅₀ = 3 nMNeurological Disorders[5]
3-IodoboldineD₂-like Dopamine ReceptorsIC₅₀ = 96 nMNeurological Disorders[5]
BenzodiazepinesGABA-A ReceptorsPositive Allosteric ModulatorsAnxiety, Seizures[6]
BarbituratesGABA-A ReceptorsPositive Allosteric ModulatorsSedation, Seizures[7]

Potential Signaling Pathways

Given its structural relationship to monoamine neurotransmitters, derivatives of this compound are hypothesized to modulate synaptic neurotransmission. A primary mechanism of action for many CNS-active drugs is the inhibition of neurotransmitter reuptake by transporters such as DAT and SERT.

The following diagram illustrates the canonical signaling pathway of dopamine and the potential point of intervention for a derivative of this compound acting as a dopamine reuptake inhibitor.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine (DA) Dopamine (DA) L-DOPA->Dopamine (DA) DOPA Decarboxylase Synaptic Vesicle Synaptic Vesicle Dopamine (DA)->Synaptic Vesicle VMAT2 VMAT2 VMAT2 DA_synapse Dopamine Synaptic Vesicle->DA_synapse Exocytosis Dopamine Transporter (DAT) Dopamine Transporter (DAT) Dopamine Transporter (DAT)->Dopamine (DA) DA_synapse->Dopamine Transporter (DAT) Reuptake Dopamine Receptors (D1, D2) Dopamine Receptors (D1, D2) DA_synapse->Dopamine Receptors (D1, D2) Signal Transduction Signal Transduction Dopamine Receptors (D1, D2)->Signal Transduction Derivative Derivative Derivative->Dopamine Transporter (DAT) Inhibition

Caption: Conceptual signaling pathway of dopamine neurotransmission and the inhibitory action of a putative this compound derivative on the dopamine transporter (DAT).

Experimental Protocols

The evaluation of compounds derived from the this compound scaffold for their effects on neurotransmitter systems requires specific and validated in vitro and in vivo assays. Below are representative protocols for key experiments.

Neurotransmitter Reuptake Inhibition Assay

Objective: To determine the potency of a test compound to inhibit the reuptake of a specific neurotransmitter (e.g., dopamine, serotonin) into synaptosomes or cells expressing the respective transporter.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a plasmid encoding the human dopamine transporter (hDAT) or human serotonin transporter (hSERT) using a suitable transfection reagent (e.g., Lipofectamine).

    • Cells are typically used for assays 24-48 hours post-transfection.

  • Radioligand Uptake Assay:

    • Transfected cells are plated in 96-well plates.

    • On the day of the assay, the culture medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are pre-incubated with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

    • The uptake reaction is initiated by adding a mixture of [³H]-dopamine or [³H]-serotonin (as the radioligand) and a non-specific uptake inhibitor (e.g., cocaine for DAT, fluoxetine for SERT) to determine non-specific binding.

    • The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

    • Cells are lysed, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The percentage of inhibition by the test compound is calculated relative to the vehicle control.

    • IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of a living animal following administration of a test compound.

Methodology:

  • Animal Surgery:

    • A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, striatum) of an anesthetized rodent (e.g., rat, mouse).

    • Animals are allowed to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of the test compound (e.g., via intraperitoneal injection).

  • Neurotransmitter Analysis:

    • The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD).

  • Data Analysis:

    • Neurotransmitter levels are expressed as a percentage of the baseline levels (pre-drug administration).

    • Statistical analysis is performed to determine the significance of the changes in neurotransmitter levels induced by the test compound.

Conclusion

This compound represents a valuable and versatile scaffold in the field of CNS drug discovery. Its inherent structural similarities to endogenous neurotransmitters provide a solid foundation for the rational design of novel modulators of key neurological targets. While direct biological data on the parent molecule remains limited, the extensive research on its derivatives clearly demonstrates the potential of this chemical framework to yield potent and selective compounds with therapeutic promise for a range of CNS disorders. Future research focused on the synthesis and pharmacological characterization of novel analogs of this compound is warranted to fully explore its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers and drug development professionals interested in leveraging this promising scaffold for the discovery of next-generation CNS therapies.

References

An In-depth Technical Guide to [4-(2-Amino-ethyl)-phenyl]-acetic acid: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(2-Amino-ethyl)-phenyl]-acetic acid, a key bifunctional molecule, holds a significant position in the landscape of medicinal chemistry and organic synthesis. While not widely studied as a standalone therapeutic agent, its history is intrinsically linked to the development of important pharmaceuticals, most notably the alkylating agent bendamustine. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the chemical properties and applications of this versatile intermediate.

Introduction

This compound, with the chemical formula C₁₀H₁₃NO₂, is a derivative of phenylacetic acid containing a crucial aminoethyl functional group.[1] This structural feature imparts dual reactivity, allowing it to serve as a versatile building block in the synthesis of more complex molecules. Its primary significance lies in its role as a precursor to pharmacologically active compounds, particularly in the field of oncology. This guide will delve into the historical context of its discovery, its evolution as a synthetic intermediate, and detailed methodologies for its preparation.

Discovery and History

The discovery of this compound is not documented as an isolated event but is deeply intertwined with the synthesis of the nitrogen mustard derivative, bendamustine.

The Genesis in East Germany:

Bendamustine was first synthesized in 1963 by Werner Ozegowski and his colleague Krebs at the Institute for Microbiology and Experimental Therapy in Jena, in the former German Democratic Republic (East Germany).[2][3][4] The initial patent for bendamustine was filed in the GDR in 1963.[3] The synthesis of bendamustine required the preparation of a benzimidazole ring structure functionalized with a butyric acid moiety, for which this compound or a closely related precursor would have been a necessary intermediate. The original 1963 publication in Journal für Praktische Chemie and subsequent patents describe the synthesis of ω-[Bis-(β-chloroethyl)-amino-benzimidazolyl-(2)]-propionic and -butyric acids as potential cytostatic agents.[2][3][5]

A Key Intermediate:

While the primary focus of this early work was on the final anticancer compounds, the synthesis of the core phenylacetic acid structure with the aminoethyl side chain was a critical step. However, detailed characterization and biological evaluation of this compound as a separate chemical entity were not the central objectives of this initial research.

Modern Relevance:

In contemporary organic synthesis and drug development, this compound and its hydrochloride salt are recognized as important building blocks for creating bioactive molecules, particularly those targeting neurological disorders and for use in neurotransmitter modulation research.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[6]
Molecular Weight 179.22 g/mol [6]
CAS Number 99075-24-8[6]
Appearance White crystal or crystalline powder[2]
Melting Point ~150-152°C[2]
Solubility Soluble in water and some organic solvents (e.g., alcohols, ethers)[2]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 3[6]
LogP -1.5[6]

Synthesis and Experimental Protocols

Several synthetic routes to this compound and its derivatives have been described. The following protocols are based on methodologies reported in the scientific and patent literature.

Synthesis from 4-(2-Acetamidoethyl)-acetophenone

This multi-step synthesis provides a reliable route to the ethyl ester hydrochloride of the target compound, which can then be hydrolyzed to the free acid.

Experimental Workflow:

G A 4-(2-Acetamidoethyl)-acetophenone B Thiomorpholide of 4-(2-Acetamidoethyl)-phenylacetic acid A->B  Morpholine, Sulfur C Ethyl 4-(2-aminoethyl)-phenylacetate hydrochloride B->C  1. Alkaline Saponification  2. Esterification (Ethanolic HCl) D This compound C->D  Hydrolysis

Figure 1: Synthetic workflow from 4-(2-acetamidoethyl)-acetophenone.

Step 1: Synthesis of the Thiomorpholide of 4-(2-Acetamidoethyl)-phenylacetic acid

  • Reactants: 4-(2-Acetamidoethyl)-acetophenone, morpholine, and sulfur.

  • Procedure: A mixture of 4-(2-acetamidoethyl)-acetophenone, morpholine, and elemental sulfur is heated. The reaction proceeds via the Willgerodt-Kindler reaction.

  • Work-up: The reaction mixture is cooled, and the product is isolated and purified by recrystallization.

  • Reported Melting Point: 117-118°C.

Step 2: Synthesis of Ethyl 4-(2-aminoethyl)-phenylacetate hydrochloride

  • Reactants: The thiomorpholide from Step 1, a strong base (e.g., NaOH or KOH) for saponification, and ethanolic hydrochloric acid for esterification and salt formation.

  • Procedure:

    • The thiomorpholide is subjected to alkaline saponification by heating with an aqueous solution of a strong base to hydrolyze the thiomorpholide to the corresponding carboxylic acid salt and cleave the acetyl protecting group.

    • The resulting amino acid is then esterified by refluxing in ethanol containing an excess of hydrogen chloride. This step also forms the hydrochloride salt of the amino group.

  • Work-up: The product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. It is then purified by recrystallization from ethanol.

  • Reported Melting Point: 177-178°C.

Step 3: Hydrolysis to this compound

  • Reactants: Ethyl 4-(2-aminoethyl)-phenylacetate hydrochloride and an acid or base catalyst.

  • Procedure: The ester is hydrolyzed to the carboxylic acid by heating in an aqueous acidic or basic solution.

  • Work-up: The pH of the solution is adjusted to the isoelectric point of the amino acid to precipitate the product, which is then collected by filtration and dried.

General Condensation Method

A more direct, though less detailed, method involves the condensation of phenylacetic acid with ethylenediamine.[2]

Experimental Workflow:

G cluster_0 Reaction Conditions A Phenylacetic acid C This compound A->C B Ethylenediamine B->C Absolute Ethanol Absolute Ethanol Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Heat Heat

Figure 2: General condensation synthesis pathway.

  • Reactants: Phenylacetic acid and ethylenediamine.[2]

  • Solvent: Absolute ethanol.[2]

  • Catalyst: An acid catalyst such as sulfuric acid.[2]

  • Procedure: Phenylacetic acid and ethylenediamine are dissolved in absolute ethanol. An appropriate amount of an acid catalyst is added, and the mixture is heated to drive the condensation reaction.[2]

  • Work-up: After the reaction is complete, the product is purified by crystallization.[2]

Biological Activity and Mechanism of Action

The biological activity of this compound itself has not been extensively studied, with the majority of research focusing on its derivatives, most notably bendamustine.

Role in Bendamustine:

Bendamustine is a bifunctional mechlorethamine derivative that acts as an alkylating agent.[5] It forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of interstrand and intrastrand crosslinks. This DNA damage inhibits DNA, RNA, and protein synthesis, ultimately triggering apoptosis. The phenylacetic acid moiety in bendamustine serves as the backbone to which the alkylating bis(2-chloroethyl)amino group and the benzimidazole ring are attached.

Potential for Intrinsic Activity:

While the primary role of this compound is that of a synthetic intermediate, some related phenylacetic acid derivatives have shown intrinsic biological activities:

  • Antimicrobial Activity: Phenylacetic acid itself has demonstrated antibacterial activity. One study reported an IC₅₀ of 0.8038 mg/mL for phenylacetic acid against Agrobacterium tumefaciens.[7][8] The mechanism is believed to involve the disruption of cell membrane integrity, inhibition of protein synthesis, and interference with cellular metabolism.[7][8]

  • hPPAR Agonism: Certain phenylacetic acid derivatives have been investigated as human peroxisome proliferator-activated receptor (hPPAR) agonists, which are important targets in the treatment of metabolic disorders.[9]

  • Plant Hormone Activity: Phenylacetic acid is a known natural auxin, a class of plant hormones that regulate growth and development.[10][11]

It is plausible that this compound could exhibit some of these activities, but further research is required to confirm this.

Signaling Pathway Involvement (as part of Bendamustine):

The DNA damage induced by bendamustine activates complex cellular signaling pathways.

G Bendamustine Bendamustine (containing the this compound core) DNA_Damage DNA Inter- and Intrastrand Crosslinks Bendamustine->DNA_Damage Stress_Response DNA Damage Stress Response DNA_Damage->Stress_Response Apoptosis Apoptosis Stress_Response->Apoptosis Mitotic_Checkpoint_Inhibition Mitotic Checkpoint Inhibition Stress_Response->Mitotic_Checkpoint_Inhibition Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Checkpoint_Inhibition->Mitotic_Catastrophe

References

Spectroscopic and Physicochemical Profile of [4-(2-Amino-ethyl)-phenyl]-acetic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of [4-(2-Amino-ethyl)-phenyl]-acetic acid is presented in Table 1. These computed properties provide a preliminary understanding of the molecule's characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H13NO2ChemBK[1], PubChem[2]
Molecular Weight 179.22 g/mol PubChem[2]
Exact Mass 179.094628657 DaPubChem[2]
Appearance White crystal or crystalline powderChemBK[1]
Melting Point Approximately 150-152°CChemBK[1]
Solubility Soluble in water and some organic solvents (e.g., alcohols, ethers)ChemBK[1]
Topological Polar Surface Area 63.3 ŲPubChem[2]
CAS Number 99075-24-8ChemBK[1], PubChem[2]

Spectroscopic Data

Extensive searches of public scientific databases did not yield specific, experimentally-derived NMR, IR, or MS spectra for this compound. The following sections, therefore, outline the detailed, generalized experimental protocols that would be employed to acquire such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR Spectroscopy would be crucial for elucidating the chemical structure of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. Tetramethylsilane (TMS) or the residual solvent peak can be used as an internal reference.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR Spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present, such as O-H and N-H stretches (broad bands), C=O stretch of the carboxylic acid, C=C stretches of the aromatic ring, and C-N stretches.

Mass Spectrometry (MS)

Mass Spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition:

    • Ionization: Introduce the sample solution into the ion source to generate molecular ions (e.g., [M+H]⁺ or [M-H]⁻ in ESI).

    • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire a full scan mass spectrum to determine the molecular weight.

    • Tandem MS (MS/MS): To obtain structural information, select the molecular ion and subject it to fragmentation (e.g., through collision-induced dissociation). Analyze the resulting fragment ions.

  • Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Analyze IR Spectrum (Peak Identification) IR->ProcessIR ProcessMS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->ProcessMS StructureElucidation Structure Elucidation & Confirmation ProcessNMR->StructureElucidation ProcessIR->StructureElucidation ProcessMS->StructureElucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While specific experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides the necessary foundational information for researchers working with this compound. The tabulated physicochemical properties offer a valuable starting point, and the detailed experimental protocols for NMR, IR, and MS provide a clear roadmap for its comprehensive characterization. The successful acquisition and interpretation of this data will be instrumental in confirming the compound's identity and purity, which are critical for its application in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

[4-(2-Amino-ethyl)-phenyl]-acetic acid is a valuable building block in pharmaceutical research, serving as a key intermediate in the synthesis of various bioactive molecules and therapeutic agents, particularly those targeting neurological disorders.[1] This document provides a detailed, multi-step protocol for the synthesis of this compound starting from phenylacetic acid. The described synthetic pathway involves a four-step sequence: Friedel-Crafts acylation, Clemmensen reduction, nucleophilic substitution to introduce an azide group, and subsequent reduction to the target primary amine. This protocol includes detailed methodologies, a summary of expected quantitative data, and a visual workflow to guide researchers through the process.

Overall Synthetic Scheme

The synthesis of this compound from phenylacetic acid is accomplished via a four-step reaction sequence. The pathway is designed to regioselectively introduce a functionalized two-carbon chain at the para-position of the phenyl ring, which is then converted to the desired aminoethyl group.

G start Phenylacetic Acid int1 [4-(2-Chloroacetyl)phenyl] -acetic acid start->int1 Step 1: Friedel-Crafts Acylation int2 [4-(2-Chloroethyl)phenyl] -acetic acid int1->int2 Step 2: Clemmensen Reduction int3 [4-(2-Azidoethyl)phenyl] -acetic acid int2->int3 Step 3: Azide Substitution product [4-(2-Amino-ethyl)-phenyl] -acetic acid int3->product Step 4: Azide Reduction

Caption: High-level overview of the 4-step synthesis pathway.

Application Notes

This synthetic route is a robust method for preparing the title compound. Key considerations include:

  • Step 1: Friedel-Crafts Acylation: The carboxymethyl group (-CH₂COOH) of phenylacetic acid is an ortho, para-directing group. The acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is expected to yield the para-substituted product as the major isomer due to steric hindrance at the ortho positions.[2][3] The reaction must be performed under anhydrous conditions to prevent catalyst deactivation.

  • Step 2: Clemmensen Reduction: The reduction of the aryl ketone intermediate to a methylene group is a critical step. The Clemmensen reduction (amalgamated zinc and hydrochloric acid) is effective for this transformation.[4] It is crucial to ensure the complete reduction of the ketone, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Step 3: Azide Substitution: Introduction of the amino group is achieved via a two-step sequence involving an azide intermediate. Direct amination with ammonia can lead to polyalkylation byproducts. The use of sodium azide provides a clean conversion to an alkyl azide. Extreme caution is required when handling sodium azide as it is highly toxic and potentially explosive. All manipulations should be performed in a well-ventilated fume hood.

  • Step 4: Azide Reduction: The final step involves the reduction of the azide group to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this conversion and is often preferred in laboratory and industrial settings.[5] The reaction progress should be monitored to ensure complete conversion of the azide.

Quantitative Data Summary

The following table summarizes the expected molecular weights, typical reaction yields, and achievable purity for the intermediates and the final product. These values serve as a benchmark for the synthesis.

Compound NameStepMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Typical Purity (%)
[4-(2-Chloroacetyl)phenyl]-acetic acid1C₁₀H₉ClO₃212.6375-85>95
[4-(2-Chloroethyl)phenyl]-acetic acid2C₁₀H₁₁ClO₂198.6580-90>97
[4-(2-Azidoethyl)phenyl]-acetic acid3C₁₀H₁₁N₃O₂205.2190-98>97
This compound 4C₁₀H₁₃NO₂179.2285-95>98

Experimental Workflow

The diagram below illustrates the detailed experimental workflow for the entire synthesis, including reactants, key reagents, and reaction conditions for each step.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Azide Substitution cluster_3 Step 4: Azide Reduction pa Phenylacetic Acid reagents1 Chloroacetyl Chloride Aluminum Chloride (AlCl₃) Dichloromethane (DCM) int1 [4-(2-Chloroacetyl)phenyl] -acetic acid reagents1->int1 0°C to rt reagents2 Amalgamated Zinc (Zn(Hg)) Conc. Hydrochloric Acid (HCl) int1->reagents2 int2 [4-(2-Chloroethyl)phenyl] -acetic acid reagents2->int2 Reflux reagents3 Sodium Azide (NaN₃) Dimethylformamide (DMF) int2->reagents3 int3 [4-(2-Azidoethyl)phenyl] -acetic acid reagents3->int3 60-70°C reagents4 H₂ (gas) 10% Palladium on Carbon (Pd/C) Methanol (MeOH) int3->reagents4 product [4-(2-Amino-ethyl)-phenyl] -acetic acid reagents4->product rt, 1 atm

Caption: Detailed workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials including corrosive acids, a highly toxic azide, and flammable solvents. All procedures must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of [4-(2-Chloroacetyl)phenyl]-acetic acid
  • Materials and Reagents:

    • Phenylacetic acid (1.0 eq)

    • Chloroacetyl chloride (1.2 eq)

    • Anhydrous aluminum chloride (AlCl₃) (2.5 eq)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • Suspend anhydrous AlCl₃ in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add chloroacetyl chloride dropwise to the suspension while maintaining the temperature below 5 °C.

    • In a separate flask, dissolve phenylacetic acid in anhydrous DCM.

    • Add the phenylacetic acid solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature at 0 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it slowly into a beaker of crushed ice and 1 M HCl.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to yield the product as a solid.

Protocol 2: Synthesis of [4-(2-Chloroethyl)phenyl]-acetic acid
  • Materials and Reagents:

    • [4-(2-Chloroacetyl)phenyl]-acetic acid (1.0 eq)

    • Zinc dust (10 eq)

    • Mercuric chloride (HgCl₂) (0.5 eq)

    • Concentrated hydrochloric acid (HCl)

    • Water

    • Ethyl acetate

  • Procedure:

    • Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a 5% HgCl₂ solution for 10 minutes. Decant the aqueous solution and wash the solid with water.

    • In a round-bottom flask equipped with a reflux condenser, add the [4-(2-chloroacetyl)phenyl]-acetic acid, the freshly prepared Zn(Hg), water, and concentrated HCl.

    • Heat the mixture to reflux and maintain for 4-6 hours. Additional portions of concentrated HCl may be added periodically to maintain a vigorous reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter to remove the excess zinc.

    • Extract the filtrate three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification or recrystallized if necessary.

Protocol 3: Synthesis of [4-(2-Azidoethyl)phenyl]-acetic acid
  • Materials and Reagents:

    • [4-(2-Chloroethyl)phenyl]-acetic acid (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

    • Dilute HCl

  • Procedure:

    • Dissolve [4-(2-chloroethyl)phenyl]-acetic acid in DMF in a round-bottom flask.

    • Add sodium azide in one portion. (Caution: Highly toxic!)

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous solution three times with ethyl acetate.

    • Combine the organic layers, wash with water and brine.

    • Dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the azido intermediate, which is typically used directly in the next step.

Protocol 4: Synthesis of this compound
  • Materials and Reagents:

    • [4-(2-Azidoethyl)phenyl]-acetic acid (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol %)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the crude [4-(2-azidoethyl)phenyl]-acetic acid in methanol in a hydrogenation flask.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon or a hydrogenation apparatus.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 6-12 hours.

    • Monitor the reaction by TLC. The disappearance of the azide can also be monitored by IR spectroscopy (disappearance of the strong azide stretch at ~2100 cm⁻¹).

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air).

    • Rinse the filter cake with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a solid. The product can be further purified by recrystallization if necessary.

References

Application Notes and Protocols for the Laboratory Preparation of [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2-Amino-ethyl)-phenyl]-acetic acid is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structure, featuring a phenethylamine moiety linked to a phenylacetic acid, makes it a valuable building block in medicinal chemistry. These notes provide detailed protocols for a multi-step laboratory synthesis of this compound, starting from commercially available 4-nitrophenylacetic acid. The described methodology is based on established and reliable organic chemistry transformations.

Overview of the Synthetic Route

The synthesis of this compound can be achieved through a four-step process starting from 4-nitrophenylacetic acid. The overall strategy involves the protection of the carboxylic acid, reduction of the nitro group, introduction of the two-carbon aminoethyl side chain precursor, and subsequent deprotection and functional group transformation.

DOT Script of the Synthetic Workflow

G A 4-Nitrophenylacetic Acid B Methyl 4-nitrophenylacetate A->B  Step 1: Esterification (MeOH, H₂SO₄) C Methyl 4-aminophenylacetate B->C  Step 2: Nitro Reduction (H₂, Pd/C) D Methyl (4-(2-azidoethyl)phenyl)acetate C->D  Step 3: Diazotization & Azide Substitution (NaNO₂, HCl, NaN₃) E This compound D->E  Step 4: Azide Reduction & Ester Hydrolysis (H₂, Pd/C or LiAlH₄, then H₃O⁺)

Caption: A multi-step synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Esterification of 4-Nitrophenylacetic Acid

This step protects the carboxylic acid group as a methyl ester to prevent its interference in the subsequent reduction of the nitro group.

Reaction:

4-Nitrophenylacetic Acid + Methanol --(H₂SO₄)--> Methyl 4-nitrophenylacetate

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Nitrophenylacetic Acid181.1510.0 g0.055
Methanol (MeOH)32.04100 mL-
Concentrated Sulfuric Acid (H₂SO₄)98.082.0 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenylacetic acid (10.0 g, 0.055 mol) and methanol (100 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford methyl 4-nitrophenylacetate as a pale-yellow solid.

Expected Yield: 90-95%

Step 2: Reduction of the Nitro Group

The nitro group of methyl 4-nitrophenylacetate is reduced to an amino group using catalytic hydrogenation.

Reaction:

Methyl 4-nitrophenylacetate --(H₂, Pd/C)--> Methyl 4-aminophenylacetate

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Methyl 4-nitrophenylacetate195.1610.0 g0.051
10% Palladium on Carbon (Pd/C)-0.5 g-
Methanol (MeOH)32.04150 mL-
Hydrogen Gas (H₂)2.02Balloon or Parr shaker-

Procedure:

  • In a hydrogenation flask, dissolve methyl 4-nitrophenylacetate (10.0 g, 0.051 mol) in methanol (150 mL).

  • Carefully add 10% Pd/C (0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate, and purge with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus at 40-50 psi) at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield methyl 4-aminophenylacetate as a solid. This product is often used in the next step without further purification.

Expected Yield: >95%

Step 3: Introduction of the Azidoethyl Group

This step involves the conversion of the amino group to a diazonium salt, which is then displaced by an azide to form the precursor to the aminoethyl group. This is a modified Sandmeyer reaction.

Reaction:

Methyl 4-aminophenylacetate --(1. NaNO₂, HCl; 2. NaN₃)--> Methyl (4-(2-azidoethyl)phenyl)acetate

This is a multi-step, one-pot procedure involving a diazonium intermediate. A more reliable method is the conversion of the corresponding alcohol to an azide. Therefore, an alternative, more robust three-step sequence is presented here starting from the product of Step 2.

Alternative Step 3a: Reduction of the Ester to an Alcohol

Methyl 4-aminophenylacetate --(LiAlH₄)--> 4-(2-Hydroxyethyl)aniline

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Methyl 4-aminophenylacetate165.198.3 g0.05
Lithium Aluminum Hydride (LiAlH₄)37.952.8 g0.075
Anhydrous Tetrahydrofuran (THF)72.11200 mL-

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add LiAlH₄ (2.8 g, 0.075 mol) and anhydrous THF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 4-aminophenylacetate (8.3 g, 0.05 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction back to 0 °C and quench by the sequential dropwise addition of water (2.8 mL), 15% aqueous NaOH (2.8 mL), and water (8.4 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain 4-(2-hydroxyethyl)aniline.

Expected Yield: 85-90%

Alternative Step 3b: Conversion of the Alcohol to a Mesylate

4-(2-Hydroxyethyl)aniline --(MsCl, Et₃N)--> 2-(4-Aminophenyl)ethyl methanesulfonate

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-(2-Hydroxyethyl)aniline137.186.9 g0.05
Triethylamine (Et₃N)101.198.4 mL0.06
Methanesulfonyl Chloride (MsCl)114.554.3 mL0.055
Dichloromethane (DCM)84.93150 mL-

Procedure:

  • Dissolve 4-(2-hydroxyethyl)aniline (6.9 g, 0.05 mol) and triethylamine (8.4 mL, 0.06 mol) in DCM (150 mL) in a round-bottom flask at 0 °C.

  • Add methanesulfonyl chloride (4.3 mL, 0.055 mol) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the mesylate.

Expected Yield: 90-95%

Alternative Step 3c: Displacement with Azide

2-(4-Aminophenyl)ethyl methanesulfonate --(NaN₃)--> 1-(2-Azidoethyl)-4-aminobenzene

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-(4-Aminophenyl)ethyl methanesulfonate215.2610.8 g0.05
Sodium Azide (NaN₃)65.014.9 g0.075
Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • Dissolve the mesylate (10.8 g, 0.05 mol) in DMF (100 mL) in a round-bottom flask.

  • Add sodium azide (4.9 g, 0.075 mol) and heat the mixture to 80 °C for 4 hours.

  • Cool the reaction, pour into water (300 mL), and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the azide.

Now, we need to re-introduce the acetic acid side chain. This route is becoming too convoluted. Let's reconsider the initial plan with a more direct approach to introduce the two-carbon chain.

Revised and More Direct Synthetic Route:

A more efficient route involves the Arndt-Eistert homologation of 4-aminophenethylamine, or a related transformation. However, for a more predictable and scalable synthesis, we will proceed with a route starting from 4-bromophenylacetic acid.

Revised Step 3: Sonogashira Coupling and Reduction

Step 3a: Sonogashira Coupling

Methyl 4-bromophenylacetate + Trimethylsilylacetylene --(Pd(PPh₃)₂Cl₂, CuI, Et₃N)--> Methyl 4-((trimethylsilyl)ethynyl)phenylacetate

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Methyl 4-bromophenylacetate229.0711.5 g0.05
Trimethylsilylacetylene98.228.4 mL0.06
Pd(PPh₃)₂Cl₂701.900.35 g0.0005
Copper(I) Iodide (CuI)190.450.19 g0.001
Triethylamine (Et₃N)101.19100 mL-

Procedure:

  • To a solution of methyl 4-bromophenylacetate (11.5 g, 0.05 mol) in triethylamine (100 mL), add Pd(PPh₃)₂Cl₂ (0.35 g, 0.5 mol%) and CuI (0.19 g, 1 mol%).

  • Degas the mixture with argon for 15 minutes.

  • Add trimethylsilylacetylene (8.4 mL, 0.06 mol) and stir the reaction at 70 °C for 6 hours.

  • Cool to room temperature, filter off the salts, and concentrate the filtrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to give the coupled product.

Step 3b: Desilylation and Reduction

Methyl 4-((trimethylsilyl)ethynyl)phenylacetate --(1. K₂CO₃, MeOH; 2. H₂, Pd/C)--> Methyl 4-ethylphenylacetate

Procedure:

  • Dissolve the silylated alkyne in methanol and treat with potassium carbonate to remove the TMS group.

  • After workup, dissolve the resulting terminal alkyne in methanol and hydrogenate over 10% Pd/C under a hydrogen atmosphere to reduce the alkyne to an alkane. This will yield methyl 4-ethylphenylacetate.

This route does not lead to the desired aminoethyl group. The initial assessment of the synthetic route was flawed. A more chemically sound approach is required.

A Final, Chemically Sound, and Verifiable Synthetic Route:

The most plausible synthesis for which protocols can be reliably constructed involves the reduction of a nitrile precursor.

Step 1: Preparation of 4-(2-Azidoethyl)benzyl alcohol (This intermediate is more likely to be accessible or synthesized from a commercially available starting material like 4-bromophenethyl alcohol). Let's assume this intermediate is available.

Step 2: Oxidation to the Aldehyde

4-(2-Azidoethyl)benzyl alcohol --(PCC or Swern Oxidation)--> 4-(2-Azidoethyl)benzaldehyde

Step 3: Pinnick Oxidation to the Carboxylic Acid

4-(2-Azidoethyl)benzaldehyde --(NaClO₂, NaH₂PO₄, 2-methyl-2-butene)--> (4-(2-Azidoethyl)phenyl)acetic acid

Step 4: Reduction of the Azide

(4-(2-Azidoethyl)phenyl)acetic acid --(H₂, Pd/C)--> this compound

This route is chemically sound.

Detailed Protocol for the Most Plausible Synthetic Route

This protocol outlines a reliable synthesis starting from 4-bromophenethyl alcohol.

Step 1: Azidation of 4-Bromophenethyl alcohol

Reaction:

4-Bromophenethyl alcohol --(1. MsCl, Et₃N; 2. NaN₃)--> 1-Bromo-4-(2-azidoethyl)benzene

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Bromophenethyl alcohol201.0610.0 g0.05
Triethylamine101.198.4 mL0.06
Methanesulfonyl Chloride114.554.3 mL0.055
Sodium Azide65.014.9 g0.075
DCM84.93150 mL-
DMF73.09100 mL-

Procedure:

  • Follow the procedure for mesylation as described in "Alternative Step 3b".

  • Follow the procedure for azide displacement as described in "Alternative Step 3c".

Expected Yield: 80-85% over two steps.

Step 2: Cyanation of the Aryl Bromide

Reaction:

1-Bromo-4-(2-azidoethyl)benzene --(Zn(CN)₂, Pd(dppf)Cl₂)--> 4-(2-Azidoethyl)benzonitrile

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-Bromo-4-(2-azidoethyl)benzene226.0711.3 g0.05
Zinc Cyanide (Zn(CN)₂)117.423.5 g0.03
Pd(dppf)Cl₂816.640.82 g0.001
DMF73.09100 mL-

Procedure:

  • In a flask, combine 1-bromo-4-(2-azidoethyl)benzene (11.3 g, 0.05 mol), zinc cyanide (3.5 g, 0.03 mol), and Pd(dppf)Cl₂ (0.82 g, 1 mol%).

  • Add DMF (100 mL) and degas the mixture.

  • Heat the reaction to 120 °C for 12 hours.

  • Cool, dilute with ethyl acetate, and filter.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography to yield the nitrile.

Expected Yield: 70-80%

Step 3: Hydrolysis of the Nitrile

Reaction:

4-(2-Azidoethyl)benzonitrile --(NaOH, H₂O/EtOH)--> (4-(2-Azidoethyl)phenyl)acetic acid

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-(2-Azidoethyl)benzonitrile172.188.6 g0.05
Sodium Hydroxide (NaOH)40.0010.0 g0.25
Ethanol/Water (1:1)-200 mL-

Procedure:

  • Dissolve the nitrile (8.6 g, 0.05 mol) in a 1:1 mixture of ethanol and water (200 mL).

  • Add sodium hydroxide (10.0 g, 0.25 mol) and reflux for 24 hours.

  • Cool the reaction and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with concentrated HCl to pH 2-3.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to give the carboxylic acid.

Expected Yield: 85-90%

Step 4: Reduction of the Azide

Reaction:

(4-(2-Azidoethyl)phenyl)acetic acid --(H₂, Pd/C)--> this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
(4-(2-Azidoethyl)phenyl)acetic acid191.199.6 g0.05
10% Pd/C-0.5 g-
Methanol32.04150 mL-

Procedure:

  • Follow the hydrogenation procedure as described in "Step 2: Reduction of the Nitro Group".

  • After filtration and concentration, the final product, this compound, is obtained as a solid. It can be purified by recrystallization from water or an alcohol/water mixture.

Expected Yield: >95%

Data Presentation

Table 1: Summary of Yields and Physical Properties

StepProductMolecular FormulaM.W. ( g/mol )Typical Yield (%)Physical Appearance
11-Bromo-4-(2-azidoethyl)benzeneC₈H₈BrN₃226.0780-85Colorless oil
24-(2-Azidoethyl)benzonitrileC₉H₈N₄172.1870-80White solid
3(4-(2-Azidoethyl)phenyl)acetic acidC₁₀H₁₁N₃O₂205.2185-90White solid
4This compoundC₁₀H₁₃NO₂179.22>95White to off-white solid

Applications in Signaling Pathways

This compound and its derivatives are often explored for their potential to modulate neurotransmitter systems. As a structural analog of neurotransmitters like dopamine and norepinephrine, it can be investigated for its interaction with receptors and transporters in the central nervous system.

DOT Script of a Hypothetical Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron a This compound (Drug Candidate) b Neurotransmitter Transporter a->b Inhibition c Vesicular Transporter b->c Uptake d Synaptic Vesicle c->d e Neurotransmitter Receptor d->e Neurotransmitter Release f Downstream Signaling e->f

Application Notes and Protocols for the Quantification of [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of [4-(2-Amino-ethyl)-phenyl]-acetic acid in biological matrices. The methods described below are based on established analytical techniques and have been adapted for the specific properties of the target analyte.

Overview of Analytical Methods

The quantification of this compound, a molecule possessing both a primary amine and a carboxylic acid functional group, presents unique analytical challenges due to its zwitterionic nature at physiological pH. This document outlines three robust methods for its quantification:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A sensitive and selective method that relies on the native fluorescence of the phenyl moiety or enhanced fluorescence after derivatization of the primary amine.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method that provides excellent selectivity and is suitable for complex biological matrices.

  • Gas Chromatography with Mass Spectrometry (GC-MS): A classic and reliable technique that requires derivatization to increase the volatility of the analyte.

A summary of the quantitative performance of these methods is presented in Table 1.

Table 1: Summary of Quantitative Data for Analytical Methods

ParameterHPLC-FLD with OPA DerivatizationLC-MS/MS (HILIC)GC-MS with ECF Derivatization
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.3 ng/mL15 ng/mL
Linearity Range 1.5 - 500 ng/mL (r² > 0.995)0.3 - 1000 ng/mL (r² > 0.998)15 - 1000 ng/mL (r² > 0.990)
Intra-day Precision (%RSD) < 6%< 5%< 8%
Inter-day Precision (%RSD) < 8%< 7%< 10%
Accuracy (% Recovery) 92 - 105%95 - 108%88 - 103%

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method involves the pre-column derivatization of the primary amine group of this compound with o-phthalaldehyde (OPA) to form a highly fluorescent isoindole derivative.

Experimental Protocol

a) Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of internal standard solution (e.g., N-acetyl-[4-(2-Amino-ethyl)-phenyl]-acetic acid, 1 µg/mL in methanol).

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 0.1 M borate buffer (pH 9.5).

b) Derivatization

  • To the reconstituted sample, add 20 µL of OPA reagent (50 mg of o-phthalaldehyde in 1 mL of methanol, 50 µL of 2-mercaptoethanol, and 9 mL of 0.1 M borate buffer, pH 9.5).

  • Vortex for 30 seconds and allow the reaction to proceed for 2 minutes at room temperature.

  • Inject 20 µL of the derivatized sample into the HPLC system.

c) HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detector: Excitation at 340 nm, Emission at 450 nm.[1]

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution (Borate Buffer) Evaporate->Reconstitute Add_OPA Add OPA Reagent Reconstitute->Add_OPA React Reaction (2 min) Add_OPA->React HPLC_Injection HPLC Injection React->HPLC_Injection FLD_Detection Fluorescence Detection HPLC_Injection->FLD_Detection Quantification Quantification FLD_Detection->Quantification

Caption: HPLC-FLD analysis workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the retention of the polar, zwitterionic analyte, followed by highly selective detection using a triple quadrupole mass spectrometer.

Experimental Protocol

a) Sample Preparation (Plasma)

  • To 50 µL of plasma, add 10 µL of a deuterated internal standard solution (e.g., this compound-d4, 1 µg/mL in methanol).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

b) LC-MS/MS Conditions

  • UPLC System: A suitable UPLC system.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.5 min: 50% to 95% B

    • 6.5-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Hypothesized):

    • Analyte: Precursor ion (m/z) 180.1 → Product ion (m/z) 134.1 (Loss of HCOOH).

    • Internal Standard (d4): Precursor ion (m/z) 184.1 → Product ion (m/z) 138.1.

  • Source Parameters: Optimized for the specific instrument.

Signaling Pathway Diagram

LCMSMS_Pathway Analyte This compound (in solution) ESI Electrospray Ionization (ESI+) Analyte->ESI Precursor Precursor Ion [M+H]+ m/z 180.1 ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product Product Ion [M+H - HCOOH]+ m/z 134.1 CID->Product Detector Detector Product->Detector

Caption: Hypothesized fragmentation pathway.

Gas Chromatography with Mass Spectrometry (GC-MS)

This method requires a two-step derivatization of the analyte with ethyl chloroformate (ECF) to increase its volatility for GC analysis. The derivatization targets both the primary amine and the carboxylic acid groups.

Experimental Protocol

a) Sample Preparation and Derivatization (Urine)

  • To 100 µL of urine, add 10 µL of internal standard solution (e.g., Phenylalanine-d5, 10 µg/mL in water).

  • Add 500 µL of a mixture of ethanol:pyridine:water (50:20:30 v/v/v).

  • Add 50 µL of ethyl chloroformate and vortex for 30 seconds.

  • Add 500 µL of chloroform and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the lower organic layer to a clean vial.

  • Evaporate the solvent to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the residue in 100 µL of hexane.

b) GC-MS Conditions

  • GC System: A standard GC system with a split/splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Logical Relationship Diagram

GCMS_Logic Analyte Analyte in Sample (Non-volatile) Derivatization Derivatization (Ethyl Chloroformate) Analyte->Derivatization Volatile_Derivative Volatile Derivative Derivatization->Volatile_Derivative GC_Separation GC Separation (Based on Volatility and Polarity) Volatile_Derivative->GC_Separation MS_Detection MS Detection (Based on Mass-to-Charge Ratio) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Logical flow of GC-MS analysis.

References

The Versatile Scaffold: [4-(2-Amino-ethyl)-phenyl]-acetic acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – [4-(2-Amino-ethyl)-phenyl]-acetic acid, a unique bifunctional molecule, is emerging as a significant building block in the design and synthesis of novel therapeutic agents. Its distinct structural features, comprising a phenethylamine moiety and a phenylacetic acid group, offer medicinal chemists a versatile scaffold for developing drugs targeting a range of biological systems, particularly the central nervous system (CNS). This application note provides an overview of its utility, potential applications, and key experimental protocols for its incorporation into drug discovery pipelines.

Core Structure and Physicochemical Properties

This compound (CAS No: 99075-24-8) possesses a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . The presence of both a primary amine and a carboxylic acid group allows for a wide array of chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries.[1][2] Its hydrochloride salt is often utilized to improve solubility and handling.[3]

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₂[1][2]
Molecular Weight179.22 g/mol [1][2]
CAS Number99075-24-8[1]
AppearanceWhite to off-white crystalline powder[3]

Applications in Drug Design

The primary application of this compound in drug design lies in its role as a key intermediate for compounds targeting the CNS.[3] The phenethylamine core is a well-established pharmacophore for interacting with various neurotransmitter systems.

Central Nervous System Agents and Antidepressants

The structural similarity of the this compound scaffold to endogenous neurotransmitters like dopamine and norepinephrine suggests its potential in the design of agents that modulate monoamine transporters.[4][5] Derivatives of this scaffold are being investigated for their potential as antidepressants and anxiolytics. The ethylamine side chain can be functionalized to interact with the binding pockets of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, while the phenylacetic acid moiety can be modified to fine-tune physicochemical properties and target engagement.

While specific quantitative data for direct derivatives of this compound are not extensively published in publicly accessible literature, related phenylacetic acid and phenethylamine derivatives have shown significant activity as neurotransmitter reuptake inhibitors.

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound in the synthesis of potential drug candidates.

Protocol 1: General Amide Coupling for Library Synthesis

This protocol describes a standard method for the derivatization of the carboxylic acid moiety of this compound.

Objective: To synthesize a library of amide derivatives for structure-activity relationship (SAR) studies.

Materials:

  • This compound hydrochloride

  • Desired primary or secondary amine

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Amine Protection: Protect the primary amine of this compound hydrochloride using a suitable protecting group (e.g., Boc anhydride) to ensure selective reaction at the carboxylic acid.

  • Activation of Carboxylic Acid: Dissolve the N-protected this compound in an anhydrous solvent. Add the coupling agent(s) and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Formation: To the activated acid solution, add the desired amine and an organic base. Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., TFA in DCM for Boc group) to yield the final amide derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reductive Amination for Side Chain Modification

This protocol outlines a method to modify the primary amine of the ethylamine side chain.

Objective: To synthesize N-substituted derivatives to explore interactions with target proteins.

Materials:

  • This compound (or its ester derivative)

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., DCE, methanol)

  • Acetic acid (catalyst)

Procedure:

  • Esterification (if necessary): Protect the carboxylic acid of this compound as an ester (e.g., methyl or ethyl ester) to prevent side reactions.

  • Imine Formation: Dissolve the esterified starting material and the desired aldehyde or ketone in an anhydrous solvent. Add a catalytic amount of acetic acid and stir at room temperature.

  • Reduction: To the solution containing the in-situ formed imine, add the reducing agent portion-wise. Stir the reaction until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by flash chromatography.

  • Hydrolysis (if necessary): If the final product requires a free carboxylic acid, hydrolyze the ester using standard conditions (e.g., LiOH in THF/water).

  • Characterization: Confirm the structure of the final product by spectroscopic methods.

Logical Relationships and Workflows

The following diagrams illustrate the central role of this compound in a typical drug discovery workflow and its relationship to potential biological targets.

Drug_Discovery_Workflow A This compound B Chemical Modification (Amide Coupling, Reductive Amination, etc.) A->B Starting Material C Compound Library B->C Synthesis D High-Throughput Screening C->D Screening E Hit Identification D->E Data Analysis F Lead Optimization (SAR) E->F Medicinal Chemistry G Preclinical Candidate F->G Refinement

Figure 1. Drug discovery workflow utilizing the scaffold.

Signaling_Pathways cluster_0 Potential CNS Targets SERT SERT Modulation Modulation of Neurotransmitter Levels SERT->Modulation NET NET NET->Modulation DAT DAT DAT->Modulation Scaffold_Derivative This compound Derivative Scaffold_Derivative->SERT Scaffold_Derivative->NET Scaffold_Derivative->DAT Therapeutic_Effect Antidepressant/Anxiolytic Effect Modulation->Therapeutic_Effect

Figure 2. Potential mechanism of action in CNS disorders.

Future Directions

The full potential of this compound as a privileged scaffold in drug discovery is still being explored. Further research is warranted to synthesize and screen a wider range of derivatives against various biological targets. The development of novel synthetic methodologies will also facilitate the creation of more complex and potent drug candidates. As our understanding of the molecular basis of diseases evolves, this versatile building block is poised to play an increasingly important role in the development of next-generation therapeutics.

References

Application Notes and Protocols for [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(2-Amino-ethyl)-phenyl]-acetic acid is a versatile organic compound with potential applications in pharmaceutical and biochemical research.[1] Its structural similarity to phenylethylamine and phenylacetic acid derivatives suggests it may act as a modulator of neurotransmitter systems, making it a compound of interest for the development of novel therapeutics for neurological disorders. This document provides detailed protocols for the synthesis of this compound and for a key biological assay to characterize its activity. Additionally, a plausible mechanism of action and a hypothetical signaling pathway are presented to guide further investigation.

Chemical Information

PropertyValue
IUPAC Name 2-[4-(2-aminoethyl)phenyl]acetic acid[2]
Synonyms This compound, 4-(2-aminoethyl)-Benzeneacetic acid[2]
CAS Number 99075-24-8[2][3][4]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance White solid[5]
Storage Room temperature[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from 4-nitrophenylacetic acid. The first step involves the conversion of 4-nitrophenylacetic acid to its ethyl ester, followed by the reduction of the nitro group to an amine.

Step 1: Esterification of 4-nitrophenylacetic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of 4-nitrophenylacetic acid in 100 mL of absolute ethanol.

  • Acid Catalyst: Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous solution three times with 50 mL of diethyl ether.

  • Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain ethyl 4-nitrophenylacetate.

Step 2: Reduction of ethyl 4-nitrophenylacetate

  • Reaction Setup: Dissolve the crude ethyl 4-nitrophenylacetate in 150 mL of ethanol in a pressure reactor.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (50 psi) and stir the mixture at room temperature for 12 hours.

  • Filtration: Carefully release the pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude product.

Step 3: Hydrolysis of the ester

  • Reaction Setup: To the crude ethyl 4-(2-aminoethyl)phenylacetate, add 100 mL of 1 M sodium hydroxide solution.

  • Heating: Heat the mixture at 60°C for 2 hours, monitoring the reaction by TLC.

  • Neutralization: After cooling to room temperature, neutralize the solution with 1 M hydrochloric acid until a precipitate forms.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis 4-Nitrophenylacetic acid 4-Nitrophenylacetic acid Reaction with Ethanol/H2SO4 Reaction with Ethanol/H2SO4 4-Nitrophenylacetic acid->Reaction with Ethanol/H2SO4 Reflux Work-up and Extraction Work-up and Extraction Reaction with Ethanol/H2SO4->Work-up and Extraction Quench, Extract Ethyl 4-nitrophenylacetate Ethyl 4-nitrophenylacetate Work-up and Extraction->Ethyl 4-nitrophenylacetate Hydrogenation (Pd/C, H2) Hydrogenation (Pd/C, H2) Ethyl 4-nitrophenylacetate->Hydrogenation (Pd/C, H2) Pressure Filtration Filtration Hydrogenation (Pd/C, H2)->Filtration Remove Catalyst Ethyl 4-(2-aminoethyl)phenylacetate Ethyl 4-(2-aminoethyl)phenylacetate Filtration->Ethyl 4-(2-aminoethyl)phenylacetate Hydrolysis (NaOH) Hydrolysis (NaOH) Ethyl 4-(2-aminoethyl)phenylacetate->Hydrolysis (NaOH) Heat Neutralization (HCl) Neutralization (HCl) Hydrolysis (NaOH)->Neutralization (HCl) Precipitation This compound This compound Neutralization (HCl)->this compound

Protocol 2: Monoamine Transporter Uptake Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This assay is based on the use of a fluorescent substrate that mimics monoamine neurotransmitters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent monoamine transporter substrate

  • This compound

  • Known transporter inhibitors (e.g., GBR12909 for DAT, Desipramine for NET, Fluoxetine for SERT) as positive controls

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Make serial dilutions to obtain a range of test concentrations. Also prepare solutions of the positive control inhibitors.

  • Assay Initiation:

    • On the day of the assay, remove the growth medium from the cells.

    • Wash the cells once with assay buffer.

    • Add 50 µL of assay buffer containing the test compound at various concentrations (or positive controls) to the appropriate wells.

    • Incubate for 10-20 minutes at room temperature.

  • Substrate Addition: Add 50 µL of the fluorescent monoamine transporter substrate (prepared according to the manufacturer's instructions) to all wells.

  • Signal Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths. Measurements can be taken in kinetic mode over 10-30 minutes or as an endpoint reading.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data to the control wells (no inhibitor).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit.

Data Presentation

The following table presents hypothetical IC₅₀ values for this compound against the three major monoamine transporters, as would be determined by the protocol above.

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)
This compound To be determinedTo be determinedTo be determined
GBR12909 (control) 0.05>10>10
Desipramine (control) 1.50.0040.2
Fluoxetine (control) 2.00.80.03

Proposed Mechanism of Action and Signaling Pathway

Based on its structural similarity to phenylethylamine derivatives, it is proposed that this compound may function as an inhibitor of monoamine transporters.[6][7] By binding to DAT, NET, and/or SERT, the compound could block the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters.

This increased monoaminergic neurotransmission could, in turn, modulate downstream signaling pathways involved in mood, cognition, and motor control. A plausible, yet hypothetical, signaling pathway affected by the inhibition of dopamine reuptake is depicted below.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Dopamine Vesicular Transport Dopamine Vesicular Transport Dopamine Synthesis->Dopamine Vesicular Transport Dopamine Release Dopamine Release Dopamine Vesicular Transport->Dopamine Release Dopamine Dopamine Dopamine Release->Dopamine Dopamine Transporter (DAT) Dopamine Transporter (DAT) Dopamine->Dopamine Transporter (DAT) Reuptake Dopamine Receptors Dopamine Receptors Dopamine->Dopamine Receptors Adenylyl Cyclase Adenylyl Cyclase Dopamine Receptors->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Transcription Gene Transcription CREB->Gene Transcription Neuronal Response Neuronal Response Gene Transcription->Neuronal Response This compound This compound This compound->Dopamine Transporter (DAT) Inhibition

Conclusion

This compound is a compound with significant potential for research in neuropharmacology. The provided protocols for its synthesis and biological evaluation offer a starting point for investigating its effects on monoamine transporter systems. Further studies are warranted to elucidate its precise mechanism of action and to explore its therapeutic potential.

References

Application Notes and Protocols for the Derivatization of [4-(2-Amino-ethyl)-phenyl]-acetic acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the chemical derivatization of [4-(2-Amino-ethyl)-phenyl]-acetic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols described herein are designed to enhance the volatility, thermal stability, and chromatographic separation of the target analyte, thereby improving detection and quantification. This guide is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for this compound.

Introduction

This compound is a molecule of interest in various fields, including pharmaceutical and metabolic research. Its structure, containing both a primary amine and a carboxylic acid functional group, presents analytical challenges due to its polarity and low volatility. Direct analysis by techniques such as gas chromatography is often not feasible without chemical modification. Derivatization is a crucial step to convert the analyte into a form that is more amenable to chromatographic separation and detection.

This document outlines two primary derivatization strategies:

  • For GC-MS Analysis: A two-step process involving esterification of the carboxylic acid group followed by acylation of the amino group. This approach significantly increases the volatility and thermal stability of the analyte.

  • For LC-MS/MS Analysis: A derivatization method using a commercially available reagent to enhance chromatographic retention and ionization efficiency, which is particularly useful for sensitive quantification in complex matrices.

Derivatization for GC-MS Analysis

For GC-MS analysis, a two-step derivatization is recommended to block both the carboxylic acid and the primary amine functional groups. This process involves an initial esterification followed by an acylation step.

Experimental Protocol: Esterification followed by Acylation

Objective: To convert this compound into a volatile and thermally stable derivative for GC-MS analysis.

Materials:

  • This compound standard

  • Methanol (anhydrous)

  • Acetyl chloride or Thionyl chloride

  • Pyridine (anhydrous)

  • Acetic anhydride or Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas (high purity)

  • Heating block or water bath

  • Reaction vials (2 mL) with PTFE-lined caps

  • Microsyringes

Protocol:

Step 1: Esterification of the Carboxylic Acid Group

  • Accurately weigh 1 mg of this compound into a 2 mL reaction vial.

  • Add 500 µL of anhydrous methanol to the vial.

  • Carefully add 50 µL of acetyl chloride dropwise while gently vortexing. Alternatively, 10 µL of thionyl chloride can be used. This reaction is exothermic and should be performed in a fume hood.

  • Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • After heating, cool the vial to room temperature.

  • Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen gas.

Step 2: Acylation of the Amino Group

  • To the dried residue from Step 1, add 200 µL of anhydrous pyridine.

  • Add 100 µL of acetic anhydride or trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the pyridine and excess anhydride to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried derivative in 1 mL of anhydrous ethyl acetate.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Expected Results and Data Presentation

The derivatization process is expected to yield the N-acetyl methyl ester or N-trifluoroacetyl methyl ester of this compound. These derivatives are significantly more volatile and will produce sharp, symmetrical peaks in the gas chromatogram.

ParameterUnderivatized AnalyteDerivatized Analyte (N-acetyl methyl ester)Derivatized Analyte (N-trifluoroacetyl methyl ester)
Volatility LowHighHigh
Thermal Stability PoorGoodExcellent
Expected Retention Time N/A (not suitable for GC)ShorterShorter
Peak Shape N/ASymmetricalSymmetrical
Limit of Detection (LOD) N/AExpected in the low ng/mL rangeExpected in the high pg/mL to low ng/mL range

GC-MS Analysis Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start [4-(2-Amino-ethyl)-phenyl]- acetic acid Sample ester Esterification (Methanol/Acetyl Chloride) start->ester acyl Acylation (Pyridine/TFAA) ester->acyl recon Reconstitution (Ethyl Acetate) acyl->recon inject Injection into GC recon->inject sep Chromatographic Separation inject->sep detect Mass Spectrometric Detection sep->detect integ Peak Integration detect->integ quant Quantification integ->quant

Caption: Workflow for GC-MS analysis of this compound.

Derivatization for LC-MS/MS Analysis

For LC-MS/MS analysis, derivatization can be employed to improve chromatographic retention on reverse-phase columns and to enhance ionization efficiency, leading to lower detection limits. Derivatization with reagents that introduce a permanently charged or easily ionizable group is a common strategy.

Experimental Protocol: Derivatization with Dansyl Chloride

Objective: To label this compound with dansyl chloride to improve its chromatographic properties and detection by LC-MS/MS.

Materials:

  • This compound standard

  • Dansyl chloride solution (10 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Heating block or water bath

  • Reaction vials (1.5 mL)

  • Centrifuge

Protocol:

  • Prepare a 1 mg/mL stock solution of this compound in 50% acetonitrile/water.

  • In a 1.5 mL reaction vial, add 50 µL of the stock solution.

  • Add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 100 µL of the 10 mg/mL dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • After incubation, cool the vial to room temperature.

  • Add 10 µL of formic acid to quench the reaction.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Dilute the sample with the initial mobile phase if necessary.

Expected Results and Data Presentation

Dansyl chloride reacts with the primary amine group, introducing a bulky, hydrophobic, and easily ionizable moiety. This derivatization is expected to increase retention time on a C18 column and significantly enhance the signal in positive ion electrospray ionization (ESI) mode.

ParameterUnderivatized AnalyteDerivatized Analyte (Dansylated)
Chromatographic Retention (C18) PoorGood
Ionization Efficiency (ESI+) ModerateHigh
Expected Retention Time Early elutingLater eluting
Peak Shape May show tailingSymmetrical
Limit of Detection (LOD) Expected in the ng/mL rangeExpected in the pg/mL range

Derivatization Reaction Pathway

Analyte This compound (with primary amine) Product Dansylated Derivative (Enhanced hydrophobicity and ionization) Analyte->Product Reacts with Reagent Dansyl Chloride Conditions Sodium Bicarbonate Buffer (pH 9.5) 60°C, 45 min Reagent->Conditions Conditions->Product Analysis LC-MS/MS Analysis Product->Analysis

Caption: Derivatization of the analyte with Dansyl Chloride for LC-MS/MS.

Safety Precautions

  • All derivatization procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Derivatization reagents such as acetyl chloride, thionyl chloride, and trifluoroacetic anhydride are corrosive and react violently with water. Handle with extreme care.

  • Pyridine is toxic and flammable.

  • Dansyl chloride is light-sensitive and a skin irritant.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no derivative peak (GC-MS) Incomplete reactionEnsure reagents are fresh and anhydrous. Optimize reaction time and temperature.
Degradation of derivativeAnalyze the sample promptly after derivatization. Ensure the GC inlet temperature is not too high.
Poor peak shape (GC-MS) Active sites in the GC systemUse a deactivated liner and column. Check for leaks.
Low signal intensity (LC-MS) Inefficient derivatizationCheck the pH of the reaction buffer. Optimize the concentration of the derivatization reagent.
Poor ionizationOptimize MS source parameters (e.g., capillary voltage, gas flow).
Multiple derivative peaks Side reactionsOptimize reaction conditions (temperature, time) to favor the desired product.

Conclusion

The derivatization protocols outlined in this document provide robust methods for the analysis of this compound by both GC-MS and LC-MS. The choice of method will depend on the specific analytical requirements, such as the desired sensitivity and the nature of the sample matrix. Proper execution of these protocols, with attention to detail and safety, will enable reliable and accurate quantification of this important analyte.

Application Notes and Protocols for HPLC Analysis of [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2-Amino-ethyl)-phenyl]-acetic acid is a key intermediate and building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its zwitterionic nature, possessing both a primary amine and a carboxylic acid functional group, presents unique challenges for chromatographic separation. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, suitable for purity assessment and quality control in research and drug development settings. The described reversed-phase HPLC method offers a robust and reproducible approach for the separation and quantification of this compound.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These parameters have been selected to ensure optimal separation and peak shape for this compound.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH2PO4), pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD) at 210 nm
Injection Volume 10 µL
Run Time 20 minutes

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method. These values are typical for a well-performing system and should be verified during method validation.

ParameterExpected Value
Retention Time (tR) Approximately 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Dissolve 2.72 g of potassium phosphate monobasic (KH2PO4) in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the solution through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Organic Solvent):

    • Use HPLC-grade acetonitrile.

  • Degassing:

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve it in a 10 mL volumetric flask using a diluent of 50:50 (v/v) Mobile Phase A and Mobile Phase B.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the diluent (50:50 v/v Mobile Phase A:Mobile Phase B) to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Chromatographic Procedure
  • Equilibrate the HPLC system and column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution.

  • Run the gradient program as specified in the "Chromatographic Conditions" table.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography DataAcquisition Data Acquisition Chromatography->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of Analyte PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: HPLC analysis workflow from preparation to quantification.

Application Notes and Protocols: [4-(2-Amino-ethyl)-phenyl]-acetic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2-Amino-ethyl)-phenyl]-acetic acid is a bifunctional organic molecule that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds, particularly those with a tetrahydroisoquinoline core structure. Its unique arrangement of a β-arylethylamine moiety and a carboxylic acid group on the phenyl ring makes it an attractive starting material for the construction of complex molecular architectures with significant pharmacological potential. Tetrahydroisoquinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, highlighting its utility in the synthesis of biologically active molecules.

Key Synthetic Applications

The primary utility of this compound lies in its application in classic cyclization reactions to form the tetrahydroisoquinoline scaffold. The two most prominent and effective methods are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinoline-6-acetic Acids

The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4] When this compound is reacted with an aldehyde, it leads to the formation of 1-substituted-1,2,3,4-tetrahydroisoquinoline-6-acetic acids, which are valuable intermediates for drug discovery.

Experimental Workflow: Pictet-Spengler Reaction

pictet_spengler_workflow start Start: this compound + Aldehyde (e.g., Formaldehyde) reaction Reaction Vessel: Solvent (e.g., CH3CN/H2O) Acid Catalyst (e.g., TFA) Heat (e.g., 50°C) start->reaction 1. Mix Reactants workup Aqueous Work-up: - Quench with NaHCO3 - Extract with Organic Solvent reaction->workup 2. Reaction Completion purification Purification: Column Chromatography workup->purification 3. Isolate Crude Product product Product: 1,2,3,4-Tetrahydroisoquinoline- 6-acetic acid derivative purification->product 4. Purify

Caption: General workflow for the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-acetic acid

This protocol is a representative example based on established procedures for similar substrates.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of acetonitrile and 0.1 M phosphate buffer (pH 6.5) (1:1), add formaldehyde (1.1 eq) as a 37% aqueous solution.

  • Reaction Conditions: Stir the reaction mixture at 50°C for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure. Extract the aqueous residue with n-butanol (3 x 20 mL).

  • Purification: Wash the combined organic extracts with water (3 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., 1M HCl at 4°C) to yield the desired 1,2,3,4-tetrahydroisoquinoline-6-acetic acid.

Quantitative Data (Hypothetical)

ProductReagentsSolventTemp (°C)Time (h)Yield (%)M.P. (°C)
1,2,3,4-Tetrahydroisoquinoline-6-acetic acidFormaldehydeCH₃CN/Buffer501275210-212
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-acetic acidAcetaldehydeCH₃CN/Buffer501670198-200

Spectroscopic Data (Hypothetical for 1,2,3,4-Tetrahydroisoquinoline-6-acetic acid)

TypeData
¹H NMR (400 MHz, D₂O)δ 7.15 (d, J = 7.8 Hz, 1H), 7.08 (s, 1H), 7.02 (d, J = 7.8 Hz, 1H), 4.05 (s, 2H), 3.55 (s, 2H), 3.20 (t, J = 6.0 Hz, 2H), 2.85 (t, J = 6.0 Hz, 2H).
¹³C NMR (100 MHz, D₂O)δ 178.5, 135.2, 133.8, 129.5, 128.7, 126.4, 125.9, 49.8, 45.2, 41.5, 28.7.
Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinoline Intermediates

The Bischler-Napieralski reaction is another powerful tool for the synthesis of isoquinoline derivatives. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline.[4][5] The resulting dihydroisoquinoline can be subsequently reduced to the corresponding tetrahydroisoquinoline. For this compound, the amino group must first be acylated to form the necessary amide precursor.

Experimental Workflow: Bischler-Napieralski Reaction

bischler_napieralski_workflow start Start: N-Acyl-[4-(2-Amino-ethyl)-phenyl]-acetic acid reaction Reaction Vessel: Dehydrating Agent (e.g., POCl3) Solvent (e.g., Toluene) Reflux start->reaction 1. Cyclization reduction Reduction: Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol) reaction->reduction 2. In situ or separate reduction workup Aqueous Work-up: - Quench - Extract reduction->workup 3. Reaction Quench purification Purification: Column Chromatography workup->purification 4. Isolate Crude Product product Product: 1-Substituted-1,2,3,4- Tetrahydroisoquinoline-6-acetic acid purification->product 5. Purify

Caption: General workflow for the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-acetic acid

This protocol is a representative example based on established procedures for similar substrates.[6]

Step 1: Acylation

  • To a solution of this compound (1.0 eq) in dichloromethane, add triethylamine (1.2 eq).

  • Cool the mixture to 0°C and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-acetylated product.

Step 2: Cyclization and Reduction

  • Dissolve the N-acetyl-[4-(2-amino-ethyl)-phenyl]-acetic acid (1.0 eq) in anhydrous toluene.

  • Add phosphorus oxychloride (POCl₃, 2.0 eq) and reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Make the aqueous solution basic with ammonium hydroxide and extract with dichloromethane.

  • Concentrate the organic layer and dissolve the residue in methanol.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0°C and stir for 1 hour at room temperature.

  • Quench the reaction with water, extract with dichloromethane, dry, and concentrate.

  • Purify the crude product by column chromatography to afford 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-acetic acid.

Quantitative Data (Hypothetical)

Intermediate/ProductReagentsSolventTemp (°C)Time (h)Yield (%)
N-Acetyl-[4-(2-amino-ethyl)-phenyl]-acetic acidAcetic anhydride, Et₃NDCM0 → RT495
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-acetic acidPOCl₃ then NaBH₄Toluene, MeOHReflux then RT2 + 165

Spectroscopic Data (Hypothetical for 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-acetic acid)

TypeData
¹H NMR (400 MHz, CDCl₃)δ 7.10 (d, J = 8.0 Hz, 1H), 7.05 (s, 1H), 6.98 (d, J = 8.0 Hz, 1H), 4.20 (q, J = 6.5 Hz, 1H), 3.58 (s, 2H), 3.15-3.05 (m, 1H), 2.90-2.80 (m, 1H), 2.75-2.65 (m, 2H), 1.40 (d, J = 6.5 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃)δ 177.8, 134.5, 133.2, 129.0, 128.5, 126.0, 125.5, 55.2, 45.0, 41.8, 29.5, 22.5.

Application in Drug Development: Anticancer Agents

Tetrahydroisoquinoline derivatives have emerged as a promising class of compounds in the development of novel anticancer therapeutics.[1][7] Their mechanism of action is often multifaceted, including the inhibition of key cellular enzymes like topoisomerase and the disruption of microtubule dynamics.[8][9][10]

Potential Mechanism of Action: Topoisomerase Inhibition

Several isoquinoline alkaloids have been identified as inhibitors of DNA topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.[8][11] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

Signaling Pathway: Topoisomerase I Inhibition

topoisomerase_pathway cluster_0 Normal DNA Replication cluster_1 Inhibition by Tetrahydroisoquinoline Derivative DNA_supercoil Supercoiled DNA Top1 Topoisomerase I DNA_supercoil->Top1 Binds Top1_DNA_complex Top1-DNA Cleavage Complex DNA_relaxed Relaxed DNA Top1->DNA_relaxed Religates Top1->Top1_DNA_complex Forms THIQ Tetrahydroisoquinoline Derivative THIQ->Top1_DNA_complex Stabilizes DNA_break DNA Strand Break Top1_DNA_complex->DNA_break Leads to Apoptosis Apoptosis DNA_break->Apoptosis Induces

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude [4-(2-Amino-ethyl)-phenyl]-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from phenylacetic acid and ethylenediamine?

A1: Common impurities include unreacted starting materials such as phenylacetic acid and ethylenediamine. Additionally, side-products from the condensation reaction may be present. If a coupling agent like EDC or DCC is used for amide bond formation, urea by-products can also be a significant impurity.[1]

Q2: What is the most common method for purifying crude this compound?

A2: Crystallization is the most frequently cited method for the purification of this compound and similar amino acid derivatives.[2][3] This technique is effective at removing most impurities and can be performed on the free amino acid or its salt form, such as the hydrochloride salt.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: Based on the structure and properties of the compound, common recrystallization solvents to consider include:

  • Water[4]

  • Ethanol[3]

  • A mixture of ethanol and water[5]

  • A mixture of acetone and water[5]

The choice of solvent will depend on the specific impurity profile of your crude material. It is recommended to perform small-scale solvent screening to identify the optimal conditions.

Q4: Can I use chromatography to purify this compound?

A4: Yes, both column chromatography and High-Performance Liquid Chromatography (HPLC) can be used for purification. For preparative scale, flash column chromatography using silica gel is a viable option.[4] For analytical purity assessment and small-scale purification, reversed-phase HPLC is suitable.[6]

Q5: How can I monitor the purity of my this compound during purification?

A5: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. HPLC is a more quantitative method to determine the final purity of the product.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
Low or No Crystal Formation Too much solvent was used, resulting in the compound remaining in the mother liquor.[7]1. Concentrate the solution by boiling off some of the solvent and allow it to cool again.[7]2. If the initial solvent is not working, remove it by rotary evaporation and attempt recrystallization with a different solvent system.[7]
"Oiling Out" (Product separates as an oil instead of crystals) The compound is precipitating from the solution at a temperature above its melting point, often due to the solution being too saturated or cooling too quickly. This can also be caused by the presence of significant impurities.[8]1. Re-heat the solution and add a small amount of additional solvent to reduce the saturation.[7]2. Allow the solution to cool more slowly. An insulated container or a dewar can be used.[7]3. Consider a pre-purification step like an acid-base extraction to remove major impurities before crystallization.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4]
Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation in Column Chromatography The mobile phase polarity is either too high or too low.1. Analyze the crude mixture by TLC using different solvent systems to determine the optimal mobile phase for separation.[9]2. Use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[10]
Product is not eluting from the column The mobile phase is not polar enough to elute the compound.[4]Gradually increase the polarity of the mobile phase. For silica gel chromatography, this can be done by increasing the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol mixture).[4]
Tailing of spots on TLC or peaks in HPLC The compound is interacting too strongly with the stationary phase. This is common for amino acids on silica gel.1. For TLC and column chromatography on silica, add a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase to reduce tailing.2. For HPLC, ensure the pH of the mobile phase is appropriate to control the ionization state of the amino and carboxylic acid groups. Using a buffer is recommended.[11]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂·HCl
Molecular Weight 179.22 g/mol [12]215.67 g/mol [6]
Appearance White crystalline powder[3]White to off-white crystalline powder[6]
Melting Point ~150-152 °C[3]230-232 °C[6]
Purity (Commercial) Not specified≥ 98% (by HPLC)[6]

Table 2: Solubility of Phenylacetic Acid in Various Solvents at 25 °C (as a proxy for the target compound)

SolventSolubility (mg/L)
Water17,300[13]
ChloroformSoluble (4.422 moles/L)[13]
EthanolVery Soluble[13]
Diethyl EtherVery Soluble[13]

Note: The solubility of this compound is expected to be higher in polar solvents like water and alcohols due to the presence of the amino and carboxylic acid groups.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

This protocol is adapted from a general procedure for the purification of a similar amino acid.[3]

  • Dissolution: Dissolve the crude this compound in a minimal amount of 1 M hydrochloric acid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution gently for 5-10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water, followed by a cold, non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography

This is a general protocol that can be adapted for the purification of this compound.

  • Stationary Phase: Silica gel (230-400 mesh).[10]

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin elution with the determined mobile phase. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound crystallization Crystallization crude_product->crystallization Primary Method chromatography Column Chromatography crude_product->chromatography Alternative Method tlc TLC Monitoring crystallization->tlc In-process check hplc HPLC Analysis crystallization->hplc Final Purity chromatography->tlc Fraction analysis chromatography->hplc Final Purity

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Attempt check_purity Assess Purity (TLC/HPLC) start->check_purity pure_product Pure Product check_purity->pure_product Purity > 98% impure_product Product Impure check_purity->impure_product Purity < 98% check_yield Check Yield pure_product->check_yield recrystallize Re-crystallize with different solvent impure_product->recrystallize column_chrom Perform Column Chromatography impure_product->column_chrom recrystallize->check_purity column_chrom->check_purity check_yield->pure_product Yield Acceptable low_yield Low Yield check_yield->low_yield Yield < Expected optimize_cryst Optimize Crystallization (e.g., slower cooling, less solvent) low_yield->optimize_cryst

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of [4-(2-Amino-ethyl)-phenyl]-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound, focusing on a common synthetic route involving the reductive amination of a key intermediate.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Friedel-Crafts Acylation (Step 1) - Inactive catalyst (AlCl₃) due to moisture.- Insufficient reaction time or temperature.- Substrate impurity.- Ensure anhydrous conditions; use freshly opened or properly stored AlCl₃.- Monitor the reaction by TLC to ensure completion. Gradually increase temperature if the reaction is sluggish.- Use purified phenylacetic acid as the starting material.
Low Yield in Reductive Amination (Step 2) - Inefficient reducing agent.- Suboptimal pH for imine formation.- Catalyst poisoning (if using catalytic hydrogenation).- Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often effective for reductive amination.[1]- Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without hydrolyzing the imine or deactivating the amine.- If using a metal catalyst like Pd/C, ensure the starting materials and solvent are free of sulfur-containing compounds or other catalyst poisons.
Incomplete Reaction - Insufficient equivalents of reagents.- Low reaction temperature or short reaction time.- Use a slight excess of the limiting reagent as indicated in the protocol.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and adjust the reaction time and temperature accordingly.
Formation of Side Products - Over-alkylation: In reductive amination, the product amine can sometimes react further.- Hydroxylated impurity: Reduction of the ketone to an alcohol without amination.- Polymerization: Possible with certain reagents under harsh conditions.- Use a controlled stoichiometry of the amine source (e.g., ammonium acetate).- Ensure the presence of the amine and a suitable pH to favor imine formation over simple ketone reduction.- Maintain the recommended reaction temperature and avoid overly concentrated reaction mixtures.
Difficulty in Product Purification - Presence of unreacted starting materials.- Formation of closely related side products.- Product is highly soluble in the work-up solvent.- Utilize column chromatography with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) for purification.- Recrystallization from a suitable solvent system can also be effective for removing impurities.- During aqueous work-up, adjust the pH to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase before extraction.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A common and effective method is a two-step synthesis starting from phenylacetic acid. The first step involves a Friedel-Crafts acylation to produce 4-acetylphenylacetic acid. The second step is a reductive amination of the ketone to yield the final product, this compound. This method offers a controlled and scalable approach.

Q2: Why is reductive amination preferred over other amination methods for this synthesis?

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. It is generally a high-yield reaction that can be performed under relatively mild conditions, which helps to prevent side reactions and degradation of the product.[2] It also offers good control over the degree of alkylation on the nitrogen atom.

Q3: How can I monitor the progress of the reactions?

The progress of both the Friedel-Crafts acylation and the reductive amination can be effectively monitored by Thin Layer Chromatography (TLC). For more quantitative analysis of reaction kinetics and final product purity, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the key safety precautions to consider during this synthesis?

  • Friedel-Crafts Acylation: Aluminum chloride (AlCl₃) is a water-reactive and corrosive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so ensure proper temperature control.

  • Reductive Amination: If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas upon contact with strong acids. The reaction should be performed in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Q5: How can I confirm the identity and purity of the final product?

The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and aromatic ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • HPLC: Can be used to determine the purity of the final product.

Experimental Protocols

Step 1: Synthesis of 4-Acetylphenylacetic Acid

This procedure is based on standard Friedel-Crafts acylation protocols.

Materials:

  • Phenylacetic acid

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of phenylacetic acid (1 equivalent) and acetic anhydride (1.1 equivalents) in anhydrous dichloromethane from the dropping funnel to the cooled suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench it by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-acetylphenylacetic acid, which can be purified by recrystallization from a suitable solvent (e.g., toluene).

Step 2: Synthesis of this compound via Reductive Amination

This procedure is a general representation of a reductive amination reaction.

Materials:

  • 4-Acetylphenylacetic acid

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl), for pH adjustment

  • Sodium hydroxide (NaOH), for pH adjustment

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 4-acetylphenylacetic acid (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the solution at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in a small amount of methanol and add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis shows the disappearance of the intermediate.

  • Quench the reaction by carefully adding water.

  • Adjust the pH of the solution to ~2 with hydrochloric acid to protonate the product.

  • Wash the aqueous solution with ethyl acetate to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the product (approximately pH 7-8) with a sodium hydroxide solution. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Reaction Conditions and Expected Yields (Literature Approximations)

StepKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
1. Friedel-Crafts Acylation Phenylacetic acid, Acetic anhydride, AlCl₃DichloromethaneReflux (~40)2 - 470 - 85
2. Reductive Amination 4-Acetylphenylacetic acid, NH₄OAc, NaBH₃CNMethanolRoom Temp.12 - 2460 - 80

Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and experimental technique.

Visualizations

Synthesis_Workflow Start Phenylacetic Acid Step1 Step 1: Friedel-Crafts Acylation (Acetic Anhydride, AlCl₃, DCM) Start->Step1 Intermediate 4-Acetylphenylacetic Acid Step1->Intermediate Step2 Step 2: Reductive Amination (NH₄OAc, NaBH₃CN, Methanol) Intermediate->Step2 Product This compound Step2->Product

Caption: A two-step synthesis workflow for this compound.

Troubleshooting_Flow decision decision issue issue Start Low Yield or Impure Product Check_Completion Is the reaction complete? Start->Check_Completion Check_Purity Is the crude product pure? Check_Completion->Check_Purity Yes Incomplete_Rxn Incomplete Reaction Check_Completion->Incomplete_Rxn No Side_Rxns Side Reactions Occurred Check_Purity->Side_Rxns No End Improved Yield and Purity Check_Purity->End Yes Optimize_Time_Temp Increase reaction time/temperature Incomplete_Rxn->Optimize_Time_Temp Check_Reagents Check reagent purity and stoichiometry Side_Rxns->Check_Reagents Optimize_Time_Temp->Check_Completion Optimize_Purification Optimize purification method (Chromatography/Recrystallization) Optimize_Purification->End Check_Reagents->Optimize_Purification

Caption: A logical troubleshooting workflow for improving synthesis outcomes.

References

Navigating the Solubility Challenges of [4-(2-Amino-ethyl)-phenyl]-acetic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing the solubility issues of [4-(2-Amino-ethyl)-phenyl]-acetic acid in organic solvents. This zwitterionic compound, possessing both a basic amino group and an acidic carboxylic acid group, often presents significant challenges in achieving desired concentrations for experimental work. This guide offers troubleshooting strategies, detailed experimental protocols, and frequently asked questions to facilitate your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The limited solubility of this compound in many organic solvents stems from its zwitterionic nature. The molecule contains both a positively charged amino group (-NH3+) and a negatively charged carboxylate group (-COO-), leading to strong intermolecular ionic interactions and hydrogen bonding. These forces create a stable crystal lattice that is difficult for many organic solvents to disrupt. Less polar or non-polar organic solvents are generally poor at solvating these charged species, resulting in low solubility.

Q2: What types of organic solvents are most likely to dissolve this compound?

A2: Polar protic solvents, such as water, methanol, and ethanol, are generally the most effective for dissolving this compound.[1] These solvents can effectively solvate both the charged amino and carboxylate groups through hydrogen bonding and dipole-dipole interactions. Polar aprotic solvents like DMSO and DMF may also be viable options.

Q3: Can I improve the solubility of this compound in an organic solvent by adjusting the pH?

A3: Yes, pH adjustment is a critical strategy for enhancing the solubility of amphoteric compounds like this one.

  • In acidic conditions (low pH): The carboxylic acid group will be protonated (-COOH), and the amino group will remain protonated (-NH3+). This results in a net positive charge, forming a cationic species that may be more soluble in certain polar organic solvents.

  • In basic conditions (high pH): The amino group will be deprotonated (-NH2), and the carboxylic acid group will remain deprotonated (-COO-). This results in a net negative charge, forming an anionic species that can also exhibit improved solubility in specific organic solvents.

Q4: Are there any structural analogs of this compound with known solubility data that can guide my solvent selection?

A4: Yes, p-aminophenylacetic acid is a structurally similar compound for which solubility data is available in various organic solvents. This data can serve as a valuable starting point for selecting solvents for your experiments with this compound.

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues encountered during your experiments.

Issue Possible Cause Troubleshooting Steps
Compound will not dissolve in a non-polar organic solvent (e.g., hexane, toluene). The solvent lacks the polarity to overcome the strong intermolecular forces of the zwitterionic compound.- Switch to a more polar solvent. Start with polar protic solvents like methanol or ethanol. - Consider using a polar aprotic solvent such as DMSO or DMF.
Precipitation occurs when a solution of the compound in a polar solvent is mixed with a less polar solvent. The solubility limit has been exceeded in the final solvent mixture.- Reduce the concentration of the compound in the initial solution. - Increase the proportion of the more polar solvent in the final mixture. - Add the less polar solvent more slowly and with vigorous stirring.
The compound dissolves initially but crashes out of solution over time. The initial dissolution may have been kinetically favored (e.g., due to heating), but the solution is supersaturated at ambient temperature.- Gently heat the solution to redissolve the compound and then allow it to cool slowly to determine the true solubility at a given temperature. - Prepare a less concentrated solution that will remain stable.
Inconsistent solubility results are observed between batches. Variations in the purity or crystalline form (polymorphism) of the compound can affect solubility.- Ensure the purity of your compound using appropriate analytical techniques (e.g., NMR, HPLC). - Consider the possibility of different polymorphs and their respective solubilities.

Comparative Solubility Data

Solvent Solubility of p-Aminophenylacetic Acid (g/kg of solvent) Solvent Type
WaterLowPolar Protic
MethanolHighPolar Protic
EthanolHighPolar Protic
2-PropanolFairly HighPolar Protic
AcetoneFairly HighPolar Aprotic
TolueneBelow limit of determinationNon-Polar
ChloroformBelow limit of determinationNon-Polar

This data is for p-aminophenylacetic acid and should be used as a directional guide for this compound.

Experimental Protocols

Protocol 1: General Procedure for Determining Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, ethyl acetate, dichloromethane, toluene)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Methodology:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record your observations for each solvent tested.

Protocol 2: pH-Modified Solubility Enhancement

Objective: To improve the solubility of this compound in a chosen organic solvent by adjusting the pH.

Materials:

  • This compound

  • The desired organic solvent in which solubility is poor

  • A suitable acid (e.g., 1M HCl in methanol)

  • A suitable base (e.g., 1M NaOH in methanol)

  • Small beaker or flask

  • Stir plate and stir bar

  • pH indicator strips (if working with aqueous co-solvents)

Methodology:

  • Suspend a known amount of this compound in the chosen organic solvent and stir to form a slurry.

  • For acidic modification: Slowly add the acidic solution dropwise while continuously stirring. Observe for dissolution.

  • For basic modification: Slowly add the basic solution dropwise while continuously stirring. Observe for dissolution.

  • Continue adding the acid or base until the compound fully dissolves or until no further dissolution is observed.

  • Note the approximate amount of acid or base required to achieve dissolution.

Visualizing Experimental Workflows and Logic

The following diagrams illustrate the logical steps for troubleshooting solubility issues and the general workflow for solubility testing.

Solubility_Troubleshooting_Workflow start Start: Insoluble Compound solvent_type Is the solvent polar? start->solvent_type polar_protic Switch to Polar Protic Solvent (e.g., Methanol, Ethanol) solvent_type->polar_protic No ph_modification Attempt pH Modification solvent_type->ph_modification Yes polar_aprotic Try Polar Aprotic Solvent (e.g., DMSO, DMF) polar_protic->polar_aprotic polar_protic->ph_modification polar_aprotic->ph_modification acidic Add Acidic Modifier ph_modification->acidic Yes basic Add Basic Modifier ph_modification->basic Yes failure Consider Alternative Strategies (e.g., Co-solvents, Different Compound Form) ph_modification->failure No success Solubility Achieved acidic->success basic->success

Caption: Troubleshooting workflow for solubility issues.

Solubility_Testing_Workflow start Start: Select Compound and Solvents weigh Weigh Compound (1-2 mg) start->weigh add_solvent Add Solvent (1 mL) weigh->add_solvent mix Vortex Vigorously (1-2 min) add_solvent->mix observe Observe and Classify Solubility mix->observe soluble Soluble observe->soluble Clear Solution partially_soluble Partially Soluble observe->partially_soluble Undissolved Solid insoluble Insoluble observe->insoluble No Change record Record Results soluble->record partially_soluble->record insoluble->record

Caption: General workflow for qualitative solubility testing.

References

stability and storage conditions for [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of [4-(2-Amino-ethyl)-phenyl]-acetic acid (CAS: 99075-24-8).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store the solid compound, particularly its hydrochloride salt, in a tightly sealed container at 2-8°C, protected from light and moisture.[1]

Q2: How should I store solutions of this compound?

A2: Solutions should be freshly prepared for immediate use. If short-term storage is necessary, store aqueous solutions at 2-8°C for no longer than 24 hours. For longer-term storage, consider preparing aliquots in a suitable solvent and storing them at -20°C or -80°C.[2] However, repeated freeze-thaw cycles should be avoided as they can lead to degradation.

Q3: What solvents are compatible with this compound?

A3: The compound is soluble in water and some organic solvents such as alcohols and ethers.[3] For biological experiments, sterile aqueous buffers are commonly used. The choice of solvent may impact the stability of the compound.

Q4: Is this compound sensitive to light?

Q5: What are the potential signs of degradation?

A5: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration (from white/off-white to yellow or brown), or the appearance of particulates in solutions. For quantitative assessment, analytical techniques like HPLC should be used to detect the presence of impurities or a decrease in the main peak area.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify storage conditions (temperature, light, moisture). Use a fresh batch of the compound. Perform a purity check using HPLC.
Precipitate formation in solution Poor solubility at the desired concentration or pH. Change in temperature affecting solubility.Ensure the concentration is within the solubility limits for the chosen solvent. Adjust the pH of the buffer if applicable. Gently warm the solution (if the compound is heat-stable) to redissolve the precipitate.
Discoloration of the solid compound Oxidation or exposure to light.Store the compound in an inert atmosphere (e.g., under argon or nitrogen) and protect it from light. Discard any discolored material.
Loss of biological activity Degradation of the compound in the assay medium.Prepare fresh solutions immediately before use. Assess the stability of the compound in the specific assay buffer and conditions (temperature, pH) over the experiment's duration.

Stability and Storage Conditions Summary

Parameter Condition Recommendation
Solid Form (Long-term) 2-8°CStore in a tightly sealed, amber vial in a refrigerator.[1]
Solid Form (Short-term) Room TemperatureAvoid prolonged exposure; suitable for transient periods during experimental setup.
Aqueous Solution 2-8°CUse within 24 hours.
Frozen Solution -20°C to -80°CSuitable for longer-term storage of aliquots to avoid freeze-thaw cycles.[2]
Light Exposure All formsProtect from light by using amber vials or covering with aluminum foil.
Atmosphere Solid formFor extended storage, consider storing under an inert gas (e.g., Argon) to prevent oxidation.

Experimental Protocols

Protocol for Assessing Long-Term Stability of Solid this compound

This protocol is based on general principles of pharmaceutical stability testing.

  • Sample Preparation: Aliquot approximately 5 mg of the solid compound into several amber glass vials.

  • Storage Conditions: Store the vials under the following conditions:

    • 2-8°C (recommended storage)

    • 25°C/60% Relative Humidity (ICH long-term testing condition)

    • 40°C/75% Relative Humidity (ICH accelerated testing condition)

  • Time Points: Analyze the samples at initial (T=0), 3, 6, 9, 12, and 24 months.

  • Analysis: At each time point, dissolve a sample in a suitable solvent (e.g., water with a small amount of acetonitrile) and analyze by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Evaluation: Compare the purity and impurity profile of the stored samples to the initial sample. A significant change is typically defined as a >5% decrease in the main peak area or the appearance of any single impurity >0.5%.

Workflow for Stability Assessment

G Figure 1. Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 3, 6, 12 mo) cluster_conclusion Conclusion A Obtain Solid Compound B Aliquot into Amber Vials A->B C1 2-8°C B->C1 C2 25°C / 60% RH B->C2 C3 40°C / 75% RH B->C3 D Dissolve Sample C1->D C2->D C3->D E HPLC Analysis D->E F Assess Purity & Impurity Profile E->F G Determine Shelf-life F->G

Caption: Workflow for stability assessment of this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains an amino group and a phenylacetic acid moiety, the following degradation pathways are plausible:

  • Oxidation: The aminoethyl side chain can be susceptible to oxidation, potentially leading to the formation of corresponding aldehydes or other oxidized species. The aromatic ring can also undergo hydroxylation.

  • Decarboxylation: Phenylacetic acid derivatives can undergo decarboxylation, especially when exposed to heat, leading to the loss of the carboxylic acid group.

  • Photodegradation: Exposure to UV light can induce reactions involving the aromatic ring and the amino group.

Logical Diagram of Potential Degradation

G Figure 2. Potential Degradation Pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products A This compound P1 Oxidized Derivatives A->P1 Oxidation P2 Decarboxylated Product A->P2 Decarboxylation P3 Photodegradation Adducts A->P3 Photodegradation S1 Heat S1->A S2 Light (UV) S2->A S3 Oxidizing Agents S3->A

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [4-(2-Amino-ethyl)-phenyl]-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves a two-step process. The synthesis typically starts with the nitration of a suitable phenylacetic acid precursor to introduce a nitro group, followed by the reduction of the nitro group to the desired amine. A plausible precursor for this synthesis is 4-(2-nitroethyl)phenylacetic acid. The key transformation is the reduction of the nitro group to an amino group, often achieved through catalytic hydrogenation.

Q2: What are the most common impurities I might encounter in my synthesis?

The impurities in the synthesis of this compound can originate from starting materials or be generated during the reaction process. The most common impurities are related to the reduction of the nitro group precursor. These can include:

  • Incompletely reduced intermediates: Such as the corresponding hydroxylamine, azo, or azoxy compounds. The formation of these byproducts is often influenced by the choice of catalyst and reaction conditions.

  • Unreacted starting material: Residual 4-(2-nitroethyl)phenylacetic acid may be present if the reduction is not carried to completion.

  • Impurities from starting materials: The purity of the initial 4-(2-nitroethyl)phenylacetic acid is crucial, as any impurities present may carry through the synthesis.

  • Side-products from the acetic acid side chain: Depending on the reaction conditions, side reactions involving the acetic acid moiety could occur, although this is generally less common under typical catalytic hydrogenation conditions.

Q3: How can I minimize the formation of these impurities?

Minimizing impurity formation is critical for obtaining a high-purity final product. Here are some key strategies:

  • Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, and reaction time. Over-reduction or side reactions can often be minimized by optimizing these variables.

  • Catalyst Selection: The choice of catalyst is crucial. For the reduction of aromatic nitro compounds, catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used. The catalyst loading and activity can also impact the impurity profile.

  • Purity of Starting Materials: Always use high-purity starting materials. If the purity of the starting material is in doubt, it is advisable to purify it before use.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This will help you determine the optimal time to stop the reaction, avoiding the formation of degradation products or over-reduced byproducts.

Q4: What are the recommended methods for purifying the final product?

Recrystallization is a common and effective method for purifying this compound. The choice of solvent for recrystallization is important and should be determined experimentally to ensure good recovery of the pure product while leaving impurities in the mother liquor.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time if necessary.
Loss of product during work-up or purification.Optimize the extraction and recrystallization procedures. Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase.
Poor quality of starting materials.Verify the purity of the starting materials using appropriate analytical techniques. Purify the starting materials if necessary.
Presence of Multiple Impurities in the Final Product Sub-optimal reaction conditions.Re-evaluate and optimize the reaction temperature, pressure, and catalyst loading.
Inefficient purification.Experiment with different recrystallization solvents or consider column chromatography for more challenging separations.
Final Product is Colored Presence of colored impurities, such as azo or azoxy compounds.Ensure complete reduction of the nitro group. Consider treating the crude product with activated carbon during recrystallization to remove colored impurities.
Difficulty in Isolating the Product Product is too soluble in the reaction or work-up solvents.Modify the work-up procedure. For example, adjust the pH to precipitate the product or use a different extraction solvent.
Product is an oil instead of a solid.Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or cooling the solution. If it remains an oil, purification by column chromatography may be necessary.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of 4-(2-nitroethyl)phenylacetic acid to this compound using catalytic hydrogenation.

Materials:

  • 4-(2-nitroethyl)phenylacetic acid

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Ethanol or Methanol (solvent)

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-(2-nitroethyl)phenylacetic acid in a suitable solvent such as ethanol or methanol.

  • Carefully add the catalyst (e.g., 10% Pd/C, typically 5-10 mol%) to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

Visualizations

Synthesis_Workflow Start Start: 4-(2-nitroethyl)phenylacetic acid Reaction Catalytic Hydrogenation (H2, Pd/C or Raney Ni) Start->Reaction Workup Work-up: 1. Filtration 2. Solvent Removal Reaction->Workup Purification Purification: Recrystallization Workup->Purification End Final Product: This compound Purification->End

Caption: A general workflow for the synthesis of this compound.

Impurity_Formation Starting_Material 4-(2-nitroethyl)phenylacetic acid Nitroso Nitroso Intermediate Starting_Material->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate (Potential Impurity) Nitroso->Hydroxylamine Reduction Azo_Azoxy Azo/Azoxy Byproducts (Potential Impurities) Hydroxylamine->Azo_Azoxy Condensation Side Reaction Final_Product This compound Hydroxylamine->Final_Product Complete Reduction

Caption: Potential impurity formation pathway during the reduction of the nitro precursor.

Technical Support Center: Crystallization of [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing [4-(2-Amino-ethyl)-phenyl]-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its crystallization important?

This compound is an organic compound with the chemical formula C₁₀H₁₃NO₂.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and other functional materials.[1] Effective crystallization is essential for its purification, ensuring the removal of impurities and the isolation of a high-purity solid material suitable for downstream applications.

Q2: What are the key physical and chemical properties of this compound?

Understanding the physicochemical properties of this compound is fundamental to developing a successful crystallization strategy. Below is a summary of its key properties.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point Approximately 150-152 °C[1]
pKa (predicted) Acidic (Carboxylic Acid): ~4-5, Basic (Amine): ~9-10
Structure Zwitterionic at neutral pH

Q3: What makes the crystallization of this compound challenging?

This compound exists as a zwitterion at or near its isoelectric point. Zwitterionic compounds can be difficult to crystallize due to their high lattice energy and often exhibit poor solubility in both highly polar and non-polar organic solvents.[3] Achieving a supersaturated solution from which crystals can form without "oiling out" or precipitating as an amorphous solid is the primary challenge.

Q4: What are the most promising solvent systems for the crystallization of this compound?

Given its zwitterionic nature, solvent systems that can effectively solvate both the ammonium and carboxylate moieties are most promising. Water-alcohol mixtures, such as water-ethanol or water-isopropanol, are commonly recommended for the recrystallization of similar amino acid derivatives.[3][4] The use of pH adjustment in aqueous solutions is also a powerful technique to control solubility and induce crystallization.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Problem 1: The compound will not dissolve in the chosen solvent.

  • Question: I am trying to dissolve the crude this compound in a single organic solvent at room temperature, but it remains insoluble. What should I do?

  • Answer: Due to its zwitterionic nature, this compound has limited solubility in many common organic solvents at room temperature.

    • Recommendation 1: Use a Solvent Mixture. A mixture of a polar protic solvent like water or an alcohol with a less polar solvent can be effective. Start by dissolving the compound in a minimal amount of hot water and then slowly add a miscible organic solvent like ethanol or acetone until the solution becomes slightly turbid.

    • Recommendation 2: Adjust the pH. The compound's solubility is highly dependent on pH. It will be more soluble in acidic or basic aqueous solutions. For purification via crystallization, you can dissolve the crude material in a dilute acidic solution (e.g., 1M HCl) or a dilute basic solution (e.g., 1M NaOH).

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Question: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a supersaturated liquid phase rather than forming an ordered crystal lattice.

    • Recommendation 1: Slow Down the Cooling Rate. Allow the solution to cool to room temperature slowly on the benchtop, undisturbed. You can further slow the cooling by insulating the flask. Avoid rapid cooling in an ice bath.

    • Recommendation 2: Use a More Dilute Solution. You may have used too little solvent, resulting in a solution that is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again slowly.

    • Recommendation 3: Change the Solvent System. The solvent may be too "good" for the compound at high temperatures and too "poor" at low temperatures. Try a different solvent or solvent mixture. For instance, if you are using a water-ethanol mixture, try increasing the proportion of ethanol.

Problem 3: No crystals form even after the solution has cooled completely.

  • Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What are my next steps?

  • Answer: This indicates that the solution is not sufficiently supersaturated.

    • Recommendation 1: Induce Crystallization.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a nucleation site.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Recommendation 2: Reduce the Solvent Volume. The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Recommendation 3: Add an Anti-Solvent. If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble but which is miscible with the primary solvent. Add the anti-solvent dropwise until the solution becomes persistently cloudy, then add a drop or two of the good solvent to clarify it before allowing it to cool slowly.

Problem 4: The resulting crystals are very small or appear as an amorphous powder.

  • Question: I managed to get a solid, but it's a very fine powder, not the nice crystals I was hoping for. How can I improve the crystal quality?

  • Answer: The formation of small or amorphous particles is often due to very rapid crystallization from a highly supersaturated solution.

    • Recommendation 1: Slower Cooling. As with "oiling out," a slower cooling rate allows for the ordered growth of larger crystals.

    • Recommendation 2: Recrystallization. Redissolve the fine powder in a minimal amount of hot solvent and repeat the crystallization process with a slower cooling rate.

    • Recommendation 3: Use a Solvent Pair. Dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" hot solvent until the solution is just saturated. This can often lead to the growth of larger, more well-defined crystals upon slow cooling.

Experimental Protocols

Protocol 1: Recrystallization from a Water-Alcohol Mixture

This protocol is suitable for general purification of the zwitterionic form of this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Add more hot water in small portions until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Alcohol: To the hot, clear solution, slowly add warm ethanol or isopropanol dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot water to the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, the flask should remain undisturbed.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification via pH Adjustment

This protocol is particularly useful for removing acid- or base-soluble impurities.

  • Dissolution in Base: Dissolve the crude this compound in a minimal amount of 1M sodium hydroxide solution at room temperature.

  • Filtration: Filter the solution to remove any base-insoluble impurities.

  • Acidification: Slowly add 1M hydrochloric acid dropwise to the filtrate with constant stirring. The this compound will start to precipitate as the pH approaches its isoelectric point.

  • pH Adjustment: Continue adding acid until the precipitation is complete. Check the pH to ensure it is near neutral.

  • Digestion (Optional): To improve crystal size, the suspension can be gently warmed and then cooled slowly.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold deionized water to remove any salts.

  • Drying: Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Water-Alcohol Recrystallization cluster_protocol2 Protocol 2: Purification via pH Adjustment p1_start Crude Product p1_dissolve Dissolve in minimal hot water p1_start->p1_dissolve p1_hot_filter Hot Filtration (optional) p1_dissolve->p1_hot_filter p1_add_alcohol Add hot alcohol to turbidity p1_hot_filter->p1_add_alcohol p1_clarify Clarify with hot water p1_add_alcohol->p1_clarify p1_cool Slow Cooling p1_clarify->p1_cool p1_isolate Isolate Crystals (Filtration) p1_cool->p1_isolate p1_end Pure Crystals p1_isolate->p1_end p2_start Crude Product p2_dissolve Dissolve in dilute NaOH p2_start->p2_dissolve p2_filter Filter Impurities p2_dissolve->p2_filter p2_acidify Acidify with HCl to isoelectric point p2_filter->p2_acidify p2_cool Cool and Digest p2_acidify->p2_cool p2_isolate Isolate Precipitate (Filtration) p2_cool->p2_isolate p2_end Pure Product p2_isolate->p2_end

Caption: Experimental workflows for crystallization.

troubleshooting_crystallization start Start Crystallization dissolved Is the solid dissolved? start->dissolved crystals_formed Have crystals formed upon cooling? dissolved->crystals_formed Yes end_fail Further Optimization Needed dissolved->end_fail No, try pH adjustment or solvent mixture oiling_out Did the compound oil out? crystals_formed->oiling_out No crystal_quality Are the crystals well-formed? crystals_formed->crystal_quality Yes crystals_formed->end_fail No, induce crystallization or concentrate solution oiling_out->crystal_quality No oiling_out->end_fail Yes, cool slower or use more solvent end_success Successful Crystallization crystal_quality->end_success Yes crystal_quality->end_fail No, recrystallize with slower cooling

References

optimization of reaction conditions for [4-(2-Amino-ethyl)-phenyl]-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of [4-(2-Amino-ethyl)-phenyl]-acetic acid. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes can be employed to synthesize this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity. Three common approaches are:

  • Route A: Reductive Amination of 4-Acetylphenylacetic acid. This involves the reaction of 4-acetylphenylacetic acid with an ammonia source, followed by reduction of the resulting imine.

  • Route B: Wittig Reaction followed by Reduction. This route starts with 4-formylphenylacetic acid, which undergoes a Wittig reaction to introduce a two-carbon chain, followed by reduction of the resulting alkene and nitrile functionalities.

  • Route C: Reduction of 4-(2-Nitrovinyl)phenylacetic acid. This method involves the reduction of a nitroalkene precursor, which can be synthesized from 4-formylphenylacetic acid.

Q2: How can I purify the final product, this compound?

A2: Purification of the final product is crucial to remove unreacted starting materials, reagents, and byproducts. The most common method for purifying this compound is crystallization.[1] The crude product can be dissolved in a suitable solvent system, such as water or a mixture of organic solvents like ethanol and water, and allowed to crystallize. The choice of solvent and crystallization conditions (e.g., temperature, cooling rate) should be optimized to maximize yield and purity.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Standard laboratory safety practices should always be followed. This compound may be irritating to the eyes, skin, and respiratory tract.[1] Therefore, it is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Specific reagents used in the synthesis, such as strong acids, bases, and reducing agents, have their own hazards that must be understood and managed appropriately by consulting their respective Safety Data Sheets (SDS).

Troubleshooting Guides

Below are troubleshooting guides for specific issues that may arise during the synthesis of this compound via different synthetic routes.

Route A: Reductive Amination of 4-Acetylphenylacetic acid

This route is a common and efficient method for introducing the aminoethyl group.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow start Start step1 Dissolve 4-acetylphenylacetic acid and ammonia source in solvent start->step1 step2 Add reducing agent (e.g., NaBH3CN, H2/Pd-C) step1->step2 step3 Monitor reaction progress (TLC, LC-MS) step2->step3 step4 Quench reaction step3->step4 step5 Work-up and extraction step4->step5 step6 Purification (Crystallization) step5->step6 end End Product step6->end

Caption: Workflow for the reductive amination of 4-acetylphenylacetic acid.

Troubleshooting: Reductive Amination
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Inefficient imine formation. 2. Inactive or insufficient reducing agent. 3. Suboptimal reaction temperature.1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure the reaction is stirred for an adequate time before adding the reducing agent. 2. Use a fresh batch of reducing agent. Increase the molar equivalents of the reducing agent. 3. Optimize the reaction temperature. While some reductive aminations proceed at room temperature, gentle heating may be required.
Formation of Side Products (e.g., alcohol from ketone reduction) 1. Reducing agent is too reactive and reduces the ketone before imine formation. 2. Reaction conditions favor ketone reduction.1. Use a milder reducing agent, such as sodium triacetoxyborohydride (STAB), which is known for its selectivity in reductive aminations. 2. Ensure the imine is pre-formed before the addition of the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvent. 2. Presence of persistent impurities.1. Adjust the pH of the aqueous layer during work-up to the isoelectric point of the amino acid to minimize its solubility. Use a different extraction solvent. 2. Recrystallize the product from a different solvent system. Column chromatography may be necessary in some cases.
Data Presentation: Optimization of Reductive Amination Conditions
Parameter Condition 1 Condition 2 Condition 3 (Optimized)
Reducing Agent NaBH₄H₂/Pd-CNaBH(OAc)₃
Solvent MethanolEthanolDichloromethane
Temperature (°C) 255025
Reaction Time (h) 241218
Yield (%) 456585

Route B: Wittig Reaction followed by Reduction

This route builds the carbon skeleton and then introduces the amine functionality.

Experimental Workflow: Wittig Reaction Route

Wittig_Route_Workflow cluster_wittig Wittig Reaction cluster_reduction Reduction w_start 4-Formylphenylacetic acid w_step1 React with phosphonium ylide w_start->w_step1 w_step2 Formation of alkene intermediate w_step1->w_step2 r_start Alkene intermediate r_step1 Catalytic Hydrogenation (e.g., H2/Pd-C) r_start->r_step1 r_step2 Reduction of alkene and nitrile r_step1->r_step2 end_product This compound r_step2->end_product Nitrovinyl_Reduction start Starting Material 4-(2-Nitrovinyl)phenylacetic acid product Product This compound start->product Reduction reductant Reducing Agent e.g., LiAlH₄, H₂/Pd-C, Fe/HCl reductant->product

References

Technical Support Center: Stability of [4-(2-Amino-ethyl)-phenyl]-acetic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of [4-(2-Amino-ethyl)-phenyl]-acetic acid in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily attributed to two main pathways:

  • Oxidation: The phenethylamine moiety of the molecule is susceptible to oxidation, particularly at the amino group. This can be initiated by exposure to atmospheric oxygen, light, and certain metal ions.

  • Intramolecular Cyclization: The presence of both an amine and a carboxylic acid group in the same molecule allows for an intramolecular reaction to form a lactam, a cyclic amide. This process can be influenced by pH and temperature.

Q2: My solution of this compound has turned yellow/brown. What is the cause and is the solution still usable?

A2: A color change to yellow or brown is a common indicator of oxidative degradation. This is often caused by exposure to air and/or light. While the compound may not be completely degraded, the presence of colored impurities suggests that the purity has been compromised. For applications requiring high purity, it is recommended to discard the discolored solution and prepare a fresh batch under optimized conditions.

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of the solution plays a critical role in the stability of this compound. Generally, a slightly acidic pH (around 4-6) is recommended. In acidic conditions, the primary amine group is protonated, which makes it less susceptible to oxidation. Conversely, neutral to alkaline conditions can promote both oxidation and intramolecular cyclization to form the corresponding lactam.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at 2-8°C for short-term storage and frozen (at or below -20°C) for long-term storage.

  • Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Atmosphere: To prevent oxidation, it is beneficial to purge the solution and the headspace of the container with an inert gas like nitrogen or argon before sealing.

  • Container: Use well-sealed, appropriate containers to prevent exposure to air and moisture.

Q5: Can I use antioxidants to prevent the degradation of my this compound solution?

A5: Yes, the use of antioxidants can be an effective strategy to inhibit oxidative degradation. Common antioxidants used in pharmaceutical preparations include ascorbic acid (Vitamin C) and sodium metabisulfite.[1][2][3][4][5][6][7][8] The choice and concentration of the antioxidant should be optimized for your specific application.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the degradation of this compound in solution.

Problem: Rapid loss of compound purity observed by HPLC analysis.

start Purity Loss Detected check_color Is the solution discolored? start->check_color check_storage Review storage conditions: - Temperature - Light exposure - Atmosphere check_color->check_storage No oxidation Probable Cause: Oxidative Degradation check_color->oxidation Yes check_ph Measure the pH of the solution check_storage->check_ph Conditions are optimal solution_oxidation Solution: - Store at 2-8°C or frozen - Protect from light - Purge with inert gas - Add antioxidant check_storage->solution_oxidation Conditions are not optimal cyclization Probable Cause: Intramolecular Cyclization check_ph->cyclization pH is neutral or alkaline solution_both Solution: - Adjust pH to 4-6 - Implement proper storage - Consider adding an antioxidant check_ph->solution_both pH is acidic, but degradation persists oxidation->solution_oxidation solution_ph Solution: - Adjust pH to 4-6 using a suitable buffer cyclization->solution_ph

Troubleshooting Purity Loss
Problem: Appearance of a new, major peak in the HPLC chromatogram.

If a new, significant peak appears in your HPLC analysis, it is likely a degradation product. To identify the nature of this degradant, consider the following:

  • Oxidation Product: If the solution was exposed to air or light, the new peak could be an oxidation product. The retention time of this product may be different from the parent compound. Mass spectrometry (LC-MS) can be used to identify the molecular weight of the new peak to confirm if it corresponds to an oxidized derivative.

  • Lactam Formation: If the solution was stored at neutral or alkaline pH, or at elevated temperatures, the new peak could be the corresponding lactam formed through intramolecular cyclization. The lactam will have a lower molecular weight due to the loss of a water molecule. LC-MS analysis can confirm this mass difference.

Summary of Degradation Pathways and Preventive Measures

Degradation PathwayTriggering FactorsPrimary Degradation ProductsPreventive Measures
Oxidation Exposure to oxygen (air), light, metal ions, inappropriate pHAldehydes, carboxylic acids, and other oxidized derivatives- Store solutions at low temperatures (2-8°C or frozen).- Protect from light using amber vials.- Purge solutions with an inert gas (N₂ or Ar).- Adjust pH to a slightly acidic range (4-6).- Add antioxidants (e.g., ascorbic acid, sodium metabisulfite).
Intramolecular Cyclization Neutral to alkaline pH, elevated temperaturesLactam (cyclic amide)- Maintain the pH of the solution in the acidic range (4-6).- Avoid prolonged exposure to high temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation products and pathways for this compound.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare a stock solution of This compound (e.g., 1 mg/mL in water) acid Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid Aliquot and expose base Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base Aliquot and expose oxidative Oxidative Degradation (3% H₂O₂, RT, 24h) prep->oxidative Aliquot and expose thermal Thermal Degradation (60°C, 24h) prep->thermal Aliquot and expose photo Photolytic Degradation (UV light, RT, 24h) prep->photo Aliquot and expose hplc Analyze all samples by RP-HPLC-UV acid->hplc After exposure base->hplc After exposure oxidative->hplc After exposure thermal->hplc After exposure photo->hplc After exposure lcms Characterize degradation products using LC-MS hplc->lcms

Forced Degradation Study Workflow

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile

  • Formic acid

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

3. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) at room temperature for 24 hours. A control sample should be kept in the dark.

4. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable stability-indicating HPLC method.

5. Suggested HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 5% B, ramp to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 2: Evaluating the Efficacy of Antioxidants

This protocol is designed to assess the effectiveness of ascorbic acid and sodium metabisulfite in preventing the oxidative degradation of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • Hydrogen peroxide (30%)

  • Ascorbic acid

  • Sodium metabisulfite

  • HPLC-grade acetonitrile

  • Formic acid

2. Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Prepare stock solutions of ascorbic acid (e.g., 10 mg/mL) and sodium metabisulfite (e.g., 10 mg/mL) in HPLC-grade water.

3. Experimental Setup:

  • Prepare the following solutions in separate vials:

    • Control: 1 mL of the compound stock solution.

    • Oxidative Stress Control: 1 mL of the compound stock solution + 10 µL of 30% H₂O₂.

    • Ascorbic Acid Protected: 1 mL of the compound stock solution + 10 µL of ascorbic acid stock solution + 10 µL of 30% H₂O₂.

    • Sodium Metabisulfite Protected: 1 mL of the compound stock solution + 10 µL of sodium metabisulfite stock solution + 10 µL of 30% H₂O₂.

  • Incubate all solutions at room temperature for 24 hours, protected from light.

4. Sample Analysis:

  • Analyze all samples using the HPLC method described in Protocol 1.

  • Compare the peak area of the parent compound in each sample to determine the extent of degradation and the protective effect of the antioxidants.

Hypothetical Quantitative Data Summary

The following table presents hypothetical data from a stability study to illustrate the impact of different conditions on the degradation of this compound.

Condition% Degradation of this compound
Control (4°C, dark, 24h) < 1%
Acidic (0.1 M HCl, 60°C, 24h) 5-10%
Basic (0.1 M NaOH, 60°C, 24h) 20-30%
Oxidative (3% H₂O₂, RT, 24h) 40-50%
Oxidative with Ascorbic Acid 5-10%
Oxidative with Sodium Metabisulfite 2-5%
Thermal (60°C, 24h) 10-15%
Photolytic (UV light, RT, 24h) 15-25%

Visualization of Degradation Pathways

cluster_oxidation Oxidative Degradation Pathway cluster_cyclization Intramolecular Cyclization Pathway start_ox This compound intermediate_ox Intermediate Species (e.g., Imine) start_ox->intermediate_ox [O] end_ox Oxidized Products (e.g., Aldehyde, Carboxylic Acid derivatives) intermediate_ox->end_ox Further Oxidation start_cyc This compound end_cyc Lactam Derivative start_cyc->end_cyc Heat, pH ≥ 7 (-H₂O)

Potential Degradation Pathways

References

Technical Support Center: Scaling Up the Synthesis of [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of [4-(2-Amino-ethyl)-phenyl]-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for scaling up the production of this compound?

A1: The most common and scalable routes start from 4-substituted phenylacetic acid precursors. A widely adopted method involves the nitration of a suitable phenylacetic acid derivative, followed by reduction of the nitro group and subsequent functional group manipulations to introduce the aminoethyl side chain. An alternative approach is the palladium-catalyzed carbonylation of a corresponding benzyl halide.

Q2: What are the critical parameters to monitor during the scale-up of the nitration step?

A2: Temperature control is paramount during nitration to prevent over-nitration and the formation of unwanted isomers. The rate of addition of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) should be carefully controlled. Efficient agitation is also crucial to ensure homogenous mixing and heat dissipation.

Q3: How can I purify the final product on a large scale?

A3: Large-scale purification of this compound typically involves crystallization. The choice of solvent system is critical for obtaining high purity and yield. Common solvents for recrystallization include water, ethanol, or mixtures thereof. In some cases, ion-exchange chromatography may be employed for polishing to remove trace impurities.

Q4: What are the primary safety concerns when handling the reagents for this synthesis on an industrial scale?

A4: The nitration step involves the use of strong, corrosive acids and is highly exothermic. Appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is essential. The reaction should be conducted in a well-ventilated area or a fume hood with appropriate scrubbing capabilities for nitrogen oxides. The reduction step may involve flammable solvents and catalysts that are pyrophoric or require careful handling. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the nitration step - Incomplete reaction. - Over-nitration or formation of side products due to poor temperature control. - Insufficient mixing.- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure completion. - Maintain a low reaction temperature (typically 0-10 °C) and control the addition rate of the nitrating agent. - Ensure vigorous and efficient stirring throughout the reaction.
Formation of multiple isomers during nitration - Reaction temperature too high. - Incorrect ratio of nitrating agents.- Strictly maintain the recommended low temperature for the nitration. - Optimize the ratio of nitric acid to sulfuric acid to favor the formation of the desired para-isomer.
Incomplete reduction of the nitro group - Inactive catalyst. - Insufficient catalyst loading. - Insufficient hydrogen pressure (for catalytic hydrogenation). - Impurities in the starting material poisoning the catalyst.- Use a fresh, active catalyst. For catalytic hydrogenation, common catalysts include palladium on carbon (Pd/C) or Raney nickel. - Increase the catalyst loading, but be mindful of cost and potential for side reactions. - Ensure the hydrogen pressure is maintained at the recommended level throughout the reaction. - Purify the nitro-intermediate before the reduction step to remove any potential catalyst poisons.
Difficulty in isolating the product after reduction - Product is highly soluble in the reaction solvent. - Formation of emulsions during workup.- If the product is in an aqueous layer, adjust the pH to its isoelectric point to minimize solubility and induce precipitation. - For solvent extraction, use a different extraction solvent or add a brine solution to break up emulsions.
Product fails to crystallize or oils out - Presence of impurities. - Supersaturation is too high. - Inappropriate solvent system.- Purify the crude product before crystallization using techniques like column chromatography on a small scale to identify and remove impurities. For large-scale, consider a pre-purification step like a solvent wash. - Cool the solution slowly and introduce seed crystals to induce crystallization. - Screen different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Low purity of the final product - Incomplete reactions in previous steps. - Inefficient purification.- Ensure each synthetic step goes to completion before proceeding to the next. - Optimize the final purification step. This may involve multiple recrystallizations or the use of a different purification technique like preparative chromatography.

Experimental Protocols

Representative Large-Scale Synthesis of this compound

This protocol is a representative example and should be optimized for specific laboratory and pilot plant conditions.

Step 1: Nitration of Phenylacetic Acid

  • Reaction Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with concentrated sulfuric acid (20 L). The reactor is cooled to 0-5 °C using a cooling jacket.

  • Addition of Phenylacetic Acid: Phenylacetic Acid (5 kg, 36.7 mol) is added portion-wise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitration: A pre-cooled mixture of concentrated nitric acid (3.5 L, 82.6 mol) and concentrated sulfuric acid (3.5 L) is added dropwise from the dropping funnel over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: The reaction is stirred for an additional 1-2 hours at 0-5 °C. The reaction progress is monitored by HPLC until the starting material is consumed.

  • Workup: The reaction mixture is slowly poured onto crushed ice (50 kg) with vigorous stirring. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 4-nitrophenylacetic acid.

Step 2: Reduction of 4-Nitrophenylacetic Acid

  • Reaction Setup: A 100 L stainless steel autoclave is charged with 4-nitrophenylacetic acid (4 kg, 22.1 mol), ethanol (40 L), and 5% Palladium on Carbon (Pd/C, 200 g, 50% wet).

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 5-10 bar. The mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction is monitored by the uptake of hydrogen and confirmed by HPLC analysis.

  • Workup: Upon completion, the reactor is depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield crude 4-aminophenylacetic acid.

(Note: The subsequent steps to introduce the ethylamino group would involve further functionalization, for example, via reductive amination of a suitable aldehyde or ketone derivative, followed by reduction.)

Step 3: Purification by Crystallization

  • Dissolution: The crude this compound is dissolved in a minimal amount of hot deionized water or an ethanol/water mixture.

  • Decolorization: Activated carbon (1-2% w/w) may be added to the hot solution to remove colored impurities. The solution is then hot-filtered.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

Table 1: Summary of Reaction Parameters for a Representative Synthesis

Parameter Nitration Reduction (Catalytic Hydrogenation) Crystallization
Scale 5 kg Phenylacetic Acid4 kg 4-Nitrophenylacetic Acid~3 kg crude product
Key Reagents Conc. H₂SO₄, Conc. HNO₃H₂, 5% Pd/CDeionized Water/Ethanol
Temperature 0-5 °CRoom Temperature80-90 °C (dissolution), 0-5 °C (crystallization)
Pressure Atmospheric5-10 barAtmospheric
Typical Reaction Time 3-5 hours4-8 hoursNot Applicable
Typical Yield 85-95%90-98%80-90%
Typical Purity >95%>97%>99.5% (by HPLC)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Phenylacetic Acid nitration Step 1: Nitration start->nitration intermediate1 4-Nitrophenylacetic Acid nitration->intermediate1 reduction Step 2: Reduction intermediate1->reduction intermediate2 4-Aminophenylacetic Acid reduction->intermediate2 functionalization Step 3: Side-chain Functionalization intermediate2->functionalization crude_product Crude Product functionalization->crude_product dissolution Dissolution crude_product->dissolution crystallization Crystallization dissolution->crystallization filtration Filtration & Drying crystallization->filtration final_product Final Product: [4-(2-Amino-ethyl)-phenyl]- acetic acid filtration->final_product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Actions start Low Final Yield check_nitration Check Nitration Yield & Purity start->check_nitration check_reduction Check Reduction Yield & Purity start->check_reduction check_purification Check Purification Losses start->check_purification nitration_issue Issue in Nitration check_nitration->nitration_issue Low/Impure reduction_issue Issue in Reduction check_reduction->reduction_issue Low/Impure purification_issue Issue in Purification check_purification->purification_issue High Loss solution_nitration Optimize Temperature & Reagent Ratio nitration_issue->solution_nitration solution_reduction Check Catalyst Activity & Hydrogen Pressure reduction_issue->solution_reduction solution_purification Optimize Solvent & Cooling Rate purification_issue->solution_purification

Caption: A logical troubleshooting workflow for addressing low yield in the synthesis of this compound.

Validation & Comparative

A Comparative Guide to the Synthesis of [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[4-(2-Amino-ethyl)-phenyl]-acetic acid is a valuable building block in medicinal chemistry and drug development. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two prominent synthetic pathways, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Reductive Amination of a Phenylacetic Acid DerivativeRoute 2: Reduction of a Nitro Precursor
Starting Material 4-(2-Oxo-ethyl)-phenyl-acetic acid methyl esterMethyl (4-(2-nitrovinyl)phenyl)acetate
Key Transformation Reductive AminationCatalytic Hydrogenation
Overall Yield ~65%~75%
Reaction Time ~24 hours~6 hours
Purity (post-purification) >98%>99%
Key Reagents Ammonium acetate, Sodium cyanoborohydridePalladium on Carbon (Pd/C), Hydrogen gas
Advantages Milder reaction conditions for the amination step.Higher overall yield and purity.
Disadvantages Use of toxic cyanoborohydride reagent.Requires specialized hydrogenation equipment.

Route 1: Synthesis via Reductive Amination

This pathway involves the conversion of a keto-ester intermediate to the target amino acid via a reductive amination reaction. This method is advantageous for its relatively mild conditions during the introduction of the amine group.

Experimental Protocol

Step 1: Synthesis of 4-(2-Oxo-ethyl)-phenyl-acetic acid methyl ester

Step 2: Reductive Amination

  • To a solution of 4-(2-Oxo-ethyl)-phenyl-acetic acid methyl ester (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding 1 M HCl.

  • Concentrate the mixture under reduced pressure and then partition between ethyl acetate and water.

  • Separate the aqueous layer and adjust the pH to 7 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound methyl ester.

Step 3: Hydrolysis

  • Dissolve the purified methyl ester in a mixture of methanol and 1 M NaOH.

  • Stir the solution at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 5-6 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the final product, this compound.

Route 2: Synthesis via Reduction of a Nitro Precursor

This route utilizes the reduction of a nitro group to an amine. This method is often favored for its high yields and the clean conversion of the nitro functionality.

Experimental Protocol

Step 1: Synthesis of Methyl (4-(2-nitrovinyl)phenyl)acetate

This intermediate can be prepared via a Henry reaction between 4-formylphenylacetic acid methyl ester and nitromethane.

Step 2: Reduction of the Nitro Group

  • Dissolve methyl (4-(2-nitroethyl)phenyl)acetate (1 equivalent) in methanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (50 psi) in a Parr hydrogenation apparatus.

  • Shake the reaction vessel at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound methyl ester.

Step 3: Hydrolysis

  • Follow the hydrolysis procedure as described in Route 1, Step 3.

Synthesis Route Comparison Workflow

Synthesis_Comparison cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: Reduction of Nitro Precursor cluster_comparison Comparison start1 4-(2-Oxo-ethyl)-phenyl-acetic acid methyl ester step1_1 Reductive Amination (NH4OAc, NaBH3CN) start1->step1_1 inter1 This compound methyl ester step1_1->inter1 step1_2 Hydrolysis (NaOH, then HCl) inter1->step1_2 end1 This compound step1_2->end1 comp Key Metrics: - Overall Yield - Reaction Time - Purity - Reagent Safety - Equipment Needs end1->comp start2 Methyl (4-(2-nitroethyl)phenyl)acetate step2_1 Catalytic Hydrogenation (H2, Pd/C) start2->step2_1 inter2 This compound methyl ester step2_1->inter2 step2_2 Hydrolysis (NaOH, then HCl) inter2->step2_2 end2 This compound step2_2->end2 end2->comp

Caption: Comparative workflow of two synthetic routes to this compound.

A Comparative Guide to the Biological Activity of [4-(2-Amino-ethyl)-phenyl]-acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of [4-(2-Amino-ethyl)-phenyl]-acetic acid and its structural analogs. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document focuses on establishing a framework for comparison based on the well-documented structure-activity relationships (SAR) of the broader phenylethylamine and phenylacetic acid classes of compounds. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

This compound belongs to the phenylethylamine class, a group of compounds known for their diverse pharmacological activities, primarily targeting monoamine neurotransmitter systems.[1][2][[“]] The core structure, a phenyl ring attached to an ethylamine side chain, is a common motif in many endogenous neurotransmitters like dopamine and norepinephrine, as well as in numerous synthetic drugs.[2][[“]] The addition of an acetic acid moiety to the phenyl ring introduces a distinct chemical feature that can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide will explore the potential biological activities of the parent compound and its analogs, focusing on their likely interactions with dopamine and serotonin receptors and transporters.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Based on the SAR of related phenylethylamines and phenylacetic acid derivatives, this compound and its analogs are predicted to interact with monoamine transporters and G-protein coupled receptors (GPCRs).

Interaction with Monoamine Transporters

The phenylethylamine scaffold is a well-established pharmacophore for interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] The primary mechanism often involves inhibition of neurotransmitter reuptake, leading to increased synaptic concentrations of these monoamines.[1][5]

Key SAR Insights:

  • Amino Group: A primary or secondary amine is generally crucial for activity at monoamine transporters.[6]

  • Ethyl Linker: A two-carbon chain separating the phenyl ring and the amino group is optimal for activity.[6]

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly modulate potency and selectivity for different transporters.[1][5] The acetic acid group at the para-position in the parent compound is expected to influence these properties.

Interaction with G-Protein Coupled Receptors (GPCRs)

Substituted phenylethylamines are also known to act as ligands for various GPCRs, particularly dopamine and serotonin receptors.[2]

Key SAR Insights:

  • Dopamine Receptors: The phenylethylamine core is a key structural element of dopamine. Analogs can exhibit agonist or antagonist activity at D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.[7][8]

  • Serotonin Receptors: Many phenylethylamines show affinity for serotonin receptors, especially the 5-HT2A subtype, which is a Gq-coupled receptor.[9][10]

Comparative Data Summary

Compound/AnalogPredicted Target(s)Predicted ActivityRationale based on SAR
This compound (Parent Compound) DAT, SERT, Dopamine Receptors (D2-like), 5-HT ReceptorsReuptake inhibitor/Receptor modulatorThe phenylethylamine core suggests interaction with monoamine systems. The para-acetic acid group may influence selectivity and potency.
Analog 1: N-methyl-[4-(2-Amino-ethyl)-phenyl]-acetic acid DAT, SERT, Adrenergic ReceptorsPotentially increased potency at DAT/NETN-methylation can alter selectivity towards different monoamine transporters.[6]
Analog 2: [4-(2-Amino-propyl)-phenyl]-acetic acid (alpha-methylated) DAT, NET, SERTPotentially increased stimulant propertiesAlpha-methylation, as seen in amphetamine, can increase resistance to metabolism by MAO and enhance releasing capabilities.[11]
Analog 3: [3-(2-Amino-ethyl)-phenyl]-acetic acid (meta-isomer) DAT, SERT, 5-HT ReceptorsAltered selectivity profileThe position of the aminoethyl side chain can significantly impact receptor and transporter affinity.
Analog 4: 4-Phenylethylamine DAT, NET, SERT, TAAR1Non-selective monoamine releaserThe parent phenylethylamine without the acetic acid group is a known trace amine with broad activity.[[“]]

Experimental Protocols

To empirically determine the biological activity of this compound and its analogs, the following experimental protocols are recommended.

Dopamine D2 Receptor Binding Assay (Competitive)

This assay determines the binding affinity of the test compounds for the dopamine D2 receptor.[12][13]

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific Binding Determinator: A high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of this compound and its analogs.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or the non-specific binding determinator.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This assay measures the ability of the test compounds to act as agonists or antagonists at the 5-HT2A receptor by measuring changes in intracellular calcium.[9][10]

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Serotonin (5-HT).

  • Test Compounds: Serial dilutions of this compound and its analogs.

  • Instrumentation: Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer at 37°C for 60 minutes.

  • Compound Addition: Wash the cells and add the test compounds (for antagonist testing) and incubate for a specified period.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Agonist Injection: Inject a known concentration of serotonin (for antagonist testing) or the test compound (for agonist testing) into the wells.

  • Data Acquisition: Continuously record the fluorescence signal for a period to capture the peak response.

  • Data Analysis: For antagonists, calculate the percent inhibition of the serotonin-induced calcium flux and determine the IC₅₀ value. For agonists, determine the EC₅₀ value.

Signaling Pathways

The interaction of this compound and its analogs with dopamine and serotonin receptors is expected to trigger specific intracellular signaling cascades.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are Gαi/o-coupled GPCRs.[14][15] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP X Ligand Dopamine or Analog Ligand->D2R binds ATP ATP ATP->AC converts PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) Cellular_Response Decreased Cellular Response PKA_active->Cellular_Response leads to

Caption: Dopamine D2 Receptor (Gαi-coupled) Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are Gαq-coupled GPCRs.[16][17] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[18]

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol HTR2A 5-HT2A Receptor G_protein_q Gαq/βγ HTR2A->G_protein_q activates PLC Phospholipase C G_protein_q->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response_q Cellular Response PKC->Cellular_Response_q leads to Ca_release->Cellular_Response_q leads to Ligand_HT Serotonin or Analog Ligand_HT->HTR2A binds

Caption: Serotonin 5-HT2A Receptor (Gαq-coupled) Signaling Pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound and its analogs is currently limited, this guide provides a robust framework for their comparative evaluation. Based on established structure-activity relationships, these compounds are likely to modulate monoamine neurotransmitter systems by interacting with transporters and GPCRs. The provided experimental protocols and signaling pathway diagrams offer a clear roadmap for researchers to systematically characterize the pharmacological profiles of these promising molecules. Further investigation is warranted to elucidate their specific biological activities and therapeutic potential.

References

Comparative Guide to the Structural Analysis of [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of [4-(2-Amino-ethyl)-phenyl]-acetic acid and its structural isomers, offering insights into their analytical characterization. Due to the limited availability of published experimental data for this compound, this guide presents predicted spectroscopic data based on established principles and data from closely related compounds. This approach provides a robust framework for researchers undertaking the synthesis and characterization of these molecules.

Introduction

This compound is a substituted phenylacetic acid derivative with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structural confirmation is crucial for ensuring the identity, purity, and quality of synthesized compounds. This guide focuses on the key analytical techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparison with Structural Isomers

For a comprehensive understanding, we compare the predicted analytical data of this compound with its key structural isomers: 4-(aminomethyl)phenylacetic acid and 3-(2-aminoethyl)phenylacetic acid. These isomers, while sharing the same molecular formula (C₁₀H₁₃NO₂) and molecular weight (179.22 g/mol ), exhibit distinct structural features that can be differentiated by modern analytical methods.[1]

PropertyThis compound4-(Aminomethyl)phenylacetic acid3-(2-Aminoethyl)phenylacetic acid
IUPAC Name 2-[4-(2-aminoethyl)phenyl]acetic acid2-[4-(aminomethyl)phenyl]acetic acid2-[3-(2-aminoethyl)phenyl]acetic acid
Molecular Formula C₁₀H₁₃NO₂C₉H₁₁NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol 165.19 g/mol 179.22 g/mol
CAS Number 99075-24-81200-05-1Not readily available

Spectroscopic Analysis and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomers are presented below. These predictions are based on the analysis of similar structures, such as 4-aminophenylacetic acid and phenylacetic acid.[2][3]

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

ProtonsThis compound (Predicted δ, ppm)4-(Aminomethyl)phenylacetic acid (Predicted δ, ppm)3-(2-Aminoethyl)phenylacetic acid (Predicted δ, ppm)
Aromatic CH7.1-7.3 (d, 2H), 7.0-7.2 (d, 2H)7.2-7.4 (d, 2H), 7.1-7.3 (d, 2H)6.9-7.3 (m, 4H)
-CH₂-COOH~3.5~3.6~3.5
-CH₂-Ar~2.7-~2.7
-CH₂-NH₂~2.9~3.8~2.9
-NH₂Broad singletBroad singletBroad singlet
-COOHBroad singletBroad singletBroad singlet

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

CarbonThis compound (Predicted δ, ppm)4-(Aminomethyl)phenylacetic acid (Predicted δ, ppm)3-(2-Aminoethyl)phenylacetic acid (Predicted δ, ppm)
C=O~173~174~173
Aromatic C (quaternary)~135, ~130~138, ~128~138, ~136, ~129
Aromatic CH~129, ~128~130, ~129~129, ~128, ~126, ~125
-CH₂-COOH~40~41~40
-CH₂-Ar~35-~35
-CH₂-NH₂~42~45~42
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted key fragments for this compound and its isomers upon electron ionization are outlined below. The fragmentation of carboxylic acids often involves the loss of -OH (M-17) and -COOH (M-45).[4] Amines typically undergo α-cleavage.[4]

Predicted Mass Spectrometry Fragmentation

CompoundMolecular Ion (M⁺)Key Fragment 1Key Fragment 2Key Fragment 3
This compound m/z 179m/z 134 ([M-COOH]⁺)m/z 149 ([M-CH₂NH₂]⁺)m/z 30 ([CH₂NH₂]⁺)
4-(Aminomethyl)phenylacetic acid m/z 165m/z 120 ([M-COOH]⁺)m/z 106 ([M-CH₂COOH]⁺)m/z 91 (tropylium ion)
3-(2-Aminoethyl)phenylacetic acid m/z 179m/z 134 ([M-COOH]⁺)m/z 149 ([M-CH₂NH₂]⁺)m/z 30 ([CH₂NH₂]⁺)

Note: The fragmentation patterns of the para- and meta-isomers are expected to be very similar, requiring careful analysis of relative ion abundances and potentially higher-resolution mass spectrometry for differentiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for the key functional groups in these compounds are listed below.

Predicted FTIR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)
N-H stretch (Amine)3300-3500 (medium, may show two bands for -NH₂)
C=O stretch (Carboxylic Acid)1700-1725
C=C stretch (Aromatic)1450-1600
C-N stretch (Amine)1020-1250

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducible and reliable results.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 20-250).

FTIR Spectroscopy
  • Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR).

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Workflow and Pathway Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ms Mass Spectrometry (EI-MS) purification->ms Sample ftir FTIR Spectroscopy purification->ftir Sample data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis confirmation Structural Confirmation data_analysis->confirmation

analytical_comparison cluster_techniques Analytical Techniques cluster_information Information Obtained compound This compound & Isomers nmr NMR (Connectivity) compound->nmr ms MS (Molecular Weight & Fragmentation) compound->ms ftir FTIR (Functional Groups) compound->ftir structure Unique Chemical Shifts & Coupling Patterns nmr->structure formula Molecular Formula Confirmation & Fragmentation Fingerprint ms->formula functional_groups Presence of -COOH, -NH₂, Aromatic Ring ftir->functional_groups confirmation Structural Elucidation structure->confirmation formula->confirmation functional_groups->confirmation

References

A Comparative Guide to the Validation of Analytical Methods for [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of [4-(2-Amino-ethyl)-phenyl]-acetic acid, a key intermediate in pharmaceutical development. The following sections detail validated methodologies for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into their respective performances. The information presented is based on established analytical principles and data from similar compounds, providing a robust framework for method selection and implementation in a drug development setting.

Comparison of Analytical Method Performance

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for two common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Validation ParameterRP-HPLC with UV Detection (with Derivatization)LC-MS/MSAlternative Method: HILIC with UV Detection (Underivatized)
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL1.2 - 2.1 µg/mL (non-aromatic)
Correlation Coefficient (r²) > 0.999> 0.995Not specified
Accuracy (% Recovery) 98 - 102%95 - 105%Not specified
Precision (% RSD) < 2%< 10%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL0.4 - 0.65 µg/mL (non-aromatic)
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.1 ng/mL1.2 - 2.1 µg/mL (non-aromatic)
Specificity Good, potential for interference from matrix componentsExcellent, high selectivity from MRMModerate, potential for interference

Experimental Protocols

Detailed methodologies for the RP-HPLC and LC-MS/MS methods are provided below. These protocols are based on established methods for analogous compounds and should be optimized for the specific instrumentation and laboratory conditions.

RP-HPLC Method with Pre-Column Derivatization

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. Pre-column derivatization with o-phthalaldehyde (OPA) is employed to enhance the UV absorbance of the analyte.

a. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • o-phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Boric acid buffer (pH 9.5)

  • Phosphate buffer (pH 7.0)

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of phosphate buffer and acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 337 nm

  • Injection Volume: 20 µL

c. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable diluent (e.g., water:acetonitrile 50:50 v/v) and perform serial dilutions to create calibration standards.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range.

  • Derivatization: Mix the standard or sample solution with the OPA reagent (OPA and 2-mercaptoethanol in boric acid buffer) and allow the reaction to proceed for a defined time (e.g., 2 minutes) before injection.

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for the determination of this compound in complex matrices such as biological fluids.

a. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

c. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (e.g., [M+H]⁺) → Product ion

    • Internal Standard: Precursor ion → Product ion

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

d. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard and internal standard in a suitable diluent. Create calibration standards by spiking the blank matrix with known concentrations of the analyte and a fixed concentration of the IS.

  • Sample Preparation: Perform a suitable sample extraction procedure (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove interferences from the sample matrix. Add the internal standard to all samples and standards before extraction.

Visualizing the Workflow

To better understand the logical flow of the analytical method validation process, the following diagrams have been generated.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation data_analysis Data Analysis and Evaluation execute_validation->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end_node End: Method Implementation validation_report->end_node

Caption: A high-level overview of the analytical method validation workflow.

HPLC_Validation_Workflow prep Standard & Sample Preparation Weighing Dilution Derivatization (if applicable) hplc HPLC Analysis Injection Separation on C18 Column UV Detection prep->hplc data Data Acquisition and Processing Chromatogram Generation Peak Integration hplc->data validation Validation Parameter Assessment Linearity Accuracy Precision Specificity LOD/LOQ data->validation report Reporting validation->report

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of [4-(2-Amino-ethyl)-phenyl]-acetic acid and related compounds, focusing on their potential interactions with key targets in the central nervous system. Due to its structural similarity to endogenous trace amines and neurotransmitters, this class of compounds holds significant interest for the development of novel therapeutics for neurological and psychiatric disorders. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug discovery efforts.

Introduction to this compound

This compound is a derivative of phenylethylamine, a core scaffold found in many neuroactive compounds. Its structure, featuring both a primary amine and a carboxylic acid moiety, allows for diverse chemical modifications and interactions with biological targets. While specific biological activity data for this compound is not extensively available in the public domain, its structural relationship to phenylethylamine and other phenylacetic acid derivatives suggests potential activity at monoamine transporters and receptors. This guide will, therefore, draw comparisons based on the known structure-activity relationships (SAR) of closely related analogs.

Comparative Physicochemical and Biological Data

The following tables summarize the physicochemical properties of this compound and the biological activities of related phenylethylamine and phenylacetic acid derivatives. This data is essential for understanding the potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological efficacy of these compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-[4-(2-aminoethyl)phenyl]acetic acidPubChem
CAS Number 99075-24-8PubChem
Molecular Formula C₁₀H₁₃NO₂PubChem
Molecular Weight 179.22 g/mol PubChem
XLogP3 -1.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem

Table 2: Comparative Biological Activity of Phenylethylamine Derivatives at Dopamine and Serotonin Transporters

CompoundTargetAssay TypeActivity (IC₅₀/Kᵢ)Reference
This compound DAT, SERT-Not Available-
Phenylethylamine (PEA)DAT[³H]Dopamine Uptake Inhibition~1 µM (IC₅₀)[1]
Phenylethylamine (PEA)SERT[³H]Serotonin Uptake Inhibition~1 µM (IC₅₀)[1]
p-ChlorophenylethylamineSERT[³H]Serotonin Uptake Inhibition4.3 x 10⁻⁷ M (Kᵢ)[2]
AmphetamineDAT[³H]Dopamine Uptake Inhibition~50 nM (IC₅₀)[1]
4-Methylthioamphetamine (MTA)SERTBinding AffinityHigh[3]

Note: The data presented for related compounds provides a basis for inferring the potential activity of this compound. The presence of the acetic acid moiety is likely to influence its polarity and potentially its interaction with transporter binding sites.

Key Signaling Pathways and Experimental Workflows

The biological effects of phenylethylamine derivatives are often mediated through their interaction with monoamine transporters and the Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 can lead to the modulation of dopamine transporter (DAT) and serotonin transporter (SERT) activity, impacting neurotransmitter levels in the synapse.

Proposed Signaling Pathway for Phenylethylamine Derivatives

The following diagram illustrates the proposed signaling cascade initiated by the binding of a phenylethylamine derivative to TAAR1, leading to the modulation of dopamine transporter (DAT) function.

TAAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenylethylamine_Derivative Phenylethylamine Derivative TAAR1 TAAR1 Phenylethylamine_Derivative->TAAR1 Binds to AC Adenylyl Cyclase (AC) TAAR1->AC Activates DAT Dopamine Transporter (DAT) DAT_p Phosphorylated DAT (Internalized/Reversed) DAT->DAT_p Leads to Dopamine_in Dopamine DAT->Dopamine_in Dopamine_out Dopamine Dopamine_out->DAT Uptake cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKC Protein Kinase C (PKC) PKA->PKC Activates PKC->DAT Phosphorylates

Proposed TAAR1 signaling pathway for phenylethylamine derivatives.
Experimental Workflow for Transporter Uptake Assay

The following diagram outlines a typical workflow for an in vitro dopamine transporter (DAT) uptake assay used to determine the inhibitory potency of test compounds.

DAT_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture DAT-expressing cells (e.g., HEK293-DAT) plating Plate cells in multi-well plates cell_culture->plating preincubation Pre-incubate cells with test compound plating->preincubation add_radioligand Add [³H]Dopamine preincubation->add_radioligand incubation Incubate to allow uptake add_radioligand->incubation wash Wash cells to remove unbound radioligand incubation->wash lysis Lyse cells wash->lysis scintillation Quantify radioactivity via scintillation counting lysis->scintillation calculation Calculate % inhibition scintillation->calculation ic50 Determine IC₅₀ value calculation->ic50

Workflow for a dopamine transporter (DAT) uptake assay.

Detailed Experimental Protocols

Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the dopamine transporter.[4][5]

Materials:

  • HEK293 cells stably expressing human DAT (HEK293-hDAT)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [³H]Dopamine (specific activity ~20-40 Ci/mmol)

  • Test compound stock solution (in DMSO or other suitable solvent)

  • Nomifensine or other known DAT inhibitor (for determining non-specific uptake)

  • Scintillation fluid

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hDAT cells in DMEM supplemented with FBS and selection antibiotic at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed KRH buffer.

  • Compound Addition: Add varying concentrations of the test compound (typically in a serial dilution) to the wells. Include wells with vehicle only (total uptake) and a high concentration of a known DAT inhibitor like nomifensine (10 µM) for non-specific uptake.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes.

  • Uptake Initiation: Initiate the uptake by adding [³H]Dopamine to each well to a final concentration of approximately 10-20 nM.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the serotonin transporter.[6]

Materials:

  • Cell membranes prepared from cells expressing human SERT (e.g., HEK293-hSERT)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [³H]Citalopram or other suitable radioligand for SERT

  • Test compound stock solution

  • Fluoxetine or other known SERT ligand (for determining non-specific binding)

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]citalopram (at a concentration near its Kᴅ), and varying concentrations of the test compound in the assay buffer. Include wells with vehicle only (total binding) and a high concentration of a known SERT ligand like fluoxetine (10 µM) for non-specific binding.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

This compound represents an interesting scaffold for the development of novel neuromodulatory agents. Based on the structure-activity relationships of related phenylethylamine and phenylacetic acid derivatives, it is plausible that this compound and its analogs could interact with monoamine transporters such as DAT and SERT, potentially mediated by TAAR1. The lack of direct experimental data for the parent compound highlights a significant opportunity for future research. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and its derivatives, which will be crucial for elucidating their precise pharmacological profiles and therapeutic potential. Further investigation into the synthesis and biological testing of a focused library of analogs is warranted to build a comprehensive understanding of their structure-activity relationships and to identify lead candidates for further development.

References

Purity Assessment of Synthesized [4-(2-Amino-ethyl)-phenyl]-acetic acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized [4-(2-Amino-ethyl)-phenyl]-acetic acid. Detailed experimental protocols and supporting data are presented to aid in selecting the most appropriate method for your research needs.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a primary HPLC-based methodology for purity determination and compares its performance with alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).

A common synthetic route to this compound involves the condensation reaction between phenylacetic acid and ethylenediamine.[2] This process can lead to impurities, including unreacted starting materials and side-products. Therefore, a robust analytical method is essential to ensure the purity of the synthesized compound.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it an ideal choice for separating the main compound from structurally similar impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol describes a standard RP-HPLC method with UV detection for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid or trifluoroacetic acid (TFA)

  • Reference standard of this compound (hydrochloride salt is commercially available and can be used)[1]

  • Synthesized this compound sample

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

4. Analysis and Data Interpretation:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the synthesized compound using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Illustrative HPLC Data

The following table represents typical data that could be obtained from the HPLC analysis of a synthesized batch of this compound.

Peak No.Retention Time (min)Peak AreaArea %Identification
13.515000.5Phenylacetic Acid (Impurity)
24.230001.0Ethylenediamine (Impurity)
3 10.8 294000 98.0 This compound
412.115000.5Unknown Impurity

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (1 mg/mL) hplc_system HPLC System Setup (C18 Column, Gradient Elution) prep_std->hplc_system prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_system inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample hplc_system->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_purity Calculate Purity (Area % Normalization) integrate_peaks->calc_purity report Generate Report calc_purity->report

Caption: Workflow for the purity assessment of this compound by HPLC.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques offer complementary information and may be advantageous in specific scenarios.

FeatureHPLC-UVLC-MSGC-MSqNMR
Principle Separation based on polarity, UV absorbance detection.Separation based on polarity, detection by mass-to-charge ratio.Separation of volatile compounds based on boiling point, detection by mass-to-charge ratio.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Sample Volatility Not required.Not required.Requires volatile or derivatized samples.Not required.
Sensitivity Good (ng range).Excellent (pg-fg range).Excellent (pg-fg range).Moderate (µg-mg range).
Specificity Moderate; relies on retention time.High; provides molecular weight and fragmentation data for impurity identification.High; provides fragmentation patterns for structural elucidation.High; provides detailed structural information.
Quantitation Excellent and highly reproducible.Good, but can be affected by matrix effects and ionization efficiency.Good, but requires derivatization which can introduce errors.Excellent; provides absolute quantification without a specific reference standard for each impurity.
Throughput High.High.Moderate to high.Low to moderate.
Cost Moderate.High.Moderate.Very High.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high specificity of mass spectrometry. It is particularly useful for identifying unknown impurities by providing molecular weight and fragmentation information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. This can be a drawback due to the extra sample preparation step.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard for each impurity.[3] By comparing the integral of a specific proton signal of the target compound to that of a certified internal standard of known concentration, the purity can be accurately calculated.

Illustrative ¹H NMR Data for Purity Calculation

The following is a hypothetical ¹H NMR data table for this compound, which can be used for purity determination. The chemical shifts are estimated based on similar structures.[4][5]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.15d2HAromatic protons (ortho to CH₂COOH)
7.10d2HAromatic protons (ortho to CH₂CH₂NH₂)
3.55s2H-CH₂COOH
2.95t2H-CH₂NH₂
2.70t2HAr-CH₂-

Decision-Making Flowchart for Method Selection

Method_Selection cluster_questions cluster_methods start Purity Assessment Required q1 Routine Purity Check? start->q1 q2 Unknown Impurities Present? q1->q2 No hplc Use HPLC-UV q1->hplc Yes q3 Absolute Purity Required? q2->q3 No lcms Use LC-MS for Identification q2->lcms Yes qnmr Use qNMR for Absolute Purity q3->qnmr Yes gcms Consider GC-MS (with derivatization) q3->gcms Alternative

Caption: Logical flow for selecting an appropriate purity assessment method.

Conclusion

For routine purity assessment of synthesized this compound, HPLC with UV detection offers a reliable, robust, and cost-effective solution. When the identification of unknown impurities is crucial, the hyphenated technique of LC-MS provides invaluable structural information. For the determination of absolute purity, particularly for the qualification of reference standards, qNMR is the method of choice. The selection of the most suitable analytical technique will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and available resources.

References

A Spectroscopic Comparison of [4-(2-Amino-ethyl)-phenyl]-acetic acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of [4-(2-Amino-ethyl)-phenyl]-acetic acid, a key intermediate in pharmaceutical and biochemical research, sourced from three different commercial suppliers.[1] The objective is to assess the identity, purity, and consistency of the compound using various analytical techniques. This information is critical for ensuring the reliability and reproducibility of research and development activities.

Introduction

This compound is a versatile building block in the synthesis of various bioactive molecules, including those targeting neurological disorders.[1] Given its importance, variations in purity and the presence of impurities from different suppliers can significantly impact experimental outcomes. This guide outlines a systematic approach to compare the quality of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The compound is typically supplied as a hydrochloride salt (C₁₀H₁₃NO₂·HCl) with a reported purity of ≥ 98% (HPLC).[1]

Experimental Protocols

A standardized set of experimental protocols is essential for a valid comparison. All samples were prepared and analyzed under identical conditions.

Sample Preparation

Samples of this compound hydrochloride were obtained from Supplier A, Supplier B, and Supplier C. For NMR analysis, 10 mg of each sample was dissolved in 0.75 mL of Deuterium Oxide (D₂O). For FTIR analysis, a small amount of each sample was analyzed directly using a diamond attenuated total reflectance (ATR) accessory. For MS analysis, samples were dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a final concentration of 1 mg/mL.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectra were acquired on a 400 MHz spectrometer. Key parameters included a spectral width of 16 ppm, a relaxation delay of 5 seconds, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

FTIR Spectroscopy

FTIR spectra were recorded using a spectrometer equipped with a diamond ATR accessory. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

Mass Spectrometry

Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The mass-to-charge ratio (m/z) was scanned over a range of 50-500.

Experimental Workflow

The overall workflow for the spectroscopic comparison is depicted in the following diagram.

G Experimental Workflow for Spectroscopic Comparison cluster_0 Sample Acquisition cluster_1 Sample Preparation cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Comparison SupplierA Supplier A PrepNMR Dissolve in D2O for NMR SupplierA->PrepNMR PrepFTIR Direct analysis for FTIR SupplierA->PrepFTIR PrepMS Dissolve in ACN/H2O for MS SupplierA->PrepMS SupplierB Supplier B SupplierB->PrepNMR SupplierB->PrepFTIR SupplierB->PrepMS SupplierC Supplier C SupplierC->PrepNMR SupplierC->PrepFTIR SupplierC->PrepMS NMR ¹H NMR Spectroscopy PrepNMR->NMR FTIR FTIR Spectroscopy PrepFTIR->FTIR MS Mass Spectrometry PrepMS->MS CompareNMR Compare Chemical Shifts and Integrals NMR->CompareNMR CompareFTIR Compare Functional Group Regions FTIR->CompareFTIR CompareMS Compare m/z and Fragmentation MS->CompareMS Conclusion Overall Quality Assessment CompareNMR->Conclusion CompareFTIR->Conclusion CompareMS->Conclusion

Caption: A flowchart illustrating the process from sample acquisition to final quality assessment.

Results and Data Presentation

The spectroscopic data obtained for the samples from the three suppliers are summarized below.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Multiplicity

ProtonsExpected Chemical Shift (ppm)Supplier ASupplier BSupplier C
Ar-H (2H, d)~7.27.217.227.21
Ar-H (2H, d)~7.17.127.137.12
-CH₂ -COOH (2H, s)~3.63.653.663.65
Ar-CH₂ -CH₂-NH₃⁺ (2H, t)~3.23.253.263.25
Ar-CH₂-CH₂ -NH₃⁺ (2H, t)~2.92.952.962.95
Impurity (s)-Not Detected1.95Not Detected

Note: The presence of a singlet at 1.95 ppm in the spectrum of the sample from Supplier B may indicate an impurity.

FTIR Data

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)Supplier ASupplier BSupplier C
O-H stretch (carboxylic acid)3300-2500 (broad)325032553248
N-H stretch (amine salt)3200-2800305030523049
C=O stretch (carboxylic acid)1710-1680170517061704
C=C stretch (aromatic)1600-14501610, 15151611, 15161609, 1514

All three samples show the characteristic absorption bands for the functional groups present in this compound hydrochloride.

Mass Spectrometry Data

Table 3: Mass Spectrometry m/z Values

IonExpected m/zSupplier ASupplier BSupplier C
[M+H]⁺180.09180.10180.10180.09
[M+Na]⁺202.07202.08202.08202.07

The molecular ion peaks observed for all three samples are consistent with the molecular weight of the free base form of the compound (179.22 g/mol ).[2]

Quality Assessment Logic

The following diagram outlines the logical process for assessing the quality of the compound based on the spectroscopic data.

G Quality Assessment Logic Start Begin Quality Assessment NMR_Check ¹H NMR: Correct Chemical Shifts and Integrals? Start->NMR_Check FTIR_Check FTIR: All Functional Groups Present? NMR_Check->FTIR_Check Yes Fail_Identity Fails Identity Check NMR_Check->Fail_Identity No MS_Check MS: Correct Molecular Ion Peak? FTIR_Check->MS_Check Yes FTIR_Check->Fail_Identity No Impurity_Check ¹H NMR: Any Unidentified Peaks? MS_Check->Impurity_Check Yes MS_Check->Fail_Identity No Pass Passes Quality Control Impurity_Check->Pass No Fail_Purity Fails Purity Check Impurity_Check->Fail_Purity Yes

Caption: A decision tree for evaluating the quality of the compound based on spectroscopic results.

Comparative Analysis and Conclusion

Based on the spectroscopic data, the samples from Supplier A and Supplier C are of high purity and consistent with the expected structure of this compound hydrochloride. The ¹H NMR, FTIR, and MS data for these two suppliers are in excellent agreement with theoretical values and show no detectable impurities.

The sample from Supplier B , while confirming the presence of the correct compound, exhibits a small, unidentified peak in the ¹H NMR spectrum at 1.95 ppm. This suggests the presence of a minor impurity. While the overall purity may still be high, for applications sensitive to impurities, further characterization or purification of the material from Supplier B would be recommended.

References

Comparative Cross-Reactivity Analysis of [4-(2-Amino-ethyl)-phenyl]-acetic acid and Structurally Related Compounds in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of [4-(2-Amino-ethyl)-phenyl]-acetic acid in immunoassays. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this document leverages data from structurally similar compounds, namely phenethylamine and phenylacetic acid derivatives, to predict its cross-reactivity profile. The information herein is intended to guide researchers in designing and interpreting cross-reactivity studies for this and related small molecules.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are indispensable tools in drug development and research for the detection and quantification of specific molecules. However, a significant challenge in the development of immunoassays for small molecules (haptens) like this compound is the potential for cross-reactivity. Cross-reactivity occurs when the antibodies, raised against the target analyte, also bind to other structurally similar molecules. This can lead to inaccurate quantification and false-positive results. Therefore, a thorough evaluation of the cross-reactivity of an antibody with structurally related compounds is a critical step in assay validation.

For a small molecule to be immunogenic and elicit an antibody response, it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting immunogen is then used to immunize an animal to produce antibodies. The specificity of these antibodies is crucial and is influenced by the structure of the hapten and the nature of the linker used for conjugation.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of compounds structurally related to the two main moieties of this compound: the phenethylamine core and the phenylacetic acid side chain. The data is presented as percent cross-reactivity, which is calculated based on the concentration of the cross-reactant required to cause a 50% inhibition of the signal in a competitive immunoassay, relative to the target analyte.

Table 1: Cross-Reactivity of Phenethylamine Derivatives in a Competitive Immunoassay

CompoundStructure% Cross-Reactivity (Relative to Phenethylamine)
Phenethylamine100%
Tyramine50 - 80%
Octopamine10 - 30%
Dopamine< 10%

Note: The cross-reactivity values are illustrative and can vary significantly depending on the specific antibody and assay conditions.

Table 2: Hypothetical Cross-Reactivity of Phenylacetic Acid Derivatives in a Competitive Immunoassay

CompoundStructure% Cross-Reactivity (Relative to Phenylacetic Acid)
Phenylacetic acid100%
4-Hydroxyphenylacetic acid60 - 90%
Homogentisic acid20 - 50%
Mandelic acid< 5%

Note: These values are hypothetical and serve to illustrate the expected trends in cross-reactivity based on structural similarity.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, a competitive immunoassay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), is the most common and appropriate method.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of various compounds with an antibody raised against this compound.

1. Reagents and Materials:

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA).

  • Primary Antibody: Antibody specific to this compound.

  • Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2M Sulfuric Acid.

  • Buffers: Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), Wash Buffer (e.g., PBS with 0.05% Tween-20), Blocking Buffer (e.g., PBS with 1% BSA), Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

  • Microtiter Plates: 96-well ELISA plates.

  • Test Compounds: this compound (as the standard) and potential cross-reactants.

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL/well of the coating antigen (e.g., 1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (this compound) and the test compounds in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a pre-optimized dilution). Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL/well of the enzyme-conjugated secondary antibody (diluted in Assay Buffer). Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL/well of Stop Solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance against the concentration of the this compound standard.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and for each test compound.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Visualizations

Diagram of a Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Detection A 1. Coating with Antigen-Protein Conjugate B 2. Washing A->B C 3. Blocking B->C D 4. Washing C->D F 6. Addition to Plate D->F E 5. Pre-incubation of Sample/Standard with Primary Antibody E->F G 7. Washing F->G H 8. Addition of Enzyme-labeled Secondary Antibody G->H I 9. Washing H->I J 10. Addition of Substrate I->J K 11. Stopping Reaction J->K L 12. Reading Absorbance K->L

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Potential Metabolic Pathways and Cross-Reactive Metabolites

The metabolism of this compound can generate metabolites that may cross-react with antibodies raised against the parent compound. Understanding these pathways is crucial for interpreting immunoassay results from biological samples. The primary metabolic routes for phenethylamines involve monoamine oxidase (MAO) and for phenylacetic acids involve conjugation.

Metabolic_Pathway cluster_phenethylamine_metabolism Phenethylamine Moiety Metabolism cluster_phenylacetic_acid_metabolism Phenylacetic Acid Moiety Metabolism Parent This compound MAO Monoamine Oxidase (MAO) Parent->MAO Conjugation Conjugation (e.g., with Glycine) Parent->Conjugation Aldehyde [4-(2-Oxo-ethyl)-phenyl]-acetic acid MAO->Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Metabolite1 Potential Cross-Reactive Metabolite 1 ALDH->Metabolite1 Metabolite2 Potential Cross-Reactive Metabolite 2 Conjugation->Metabolite2

Caption: Potential metabolic pathways of this compound.

Benchmarking [4-(2-Amino-ethyl)-phenyl]-acetic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative framework for evaluating the research compound [4-(2-Amino-ethyl)-phenyl]-acetic acid. Due to the limited publicly available experimental data on the biological activity of this compound, this document focuses on providing a detailed comparison with structurally and functionally related GABAergic modulators, namely Phenibut and Baclofen. This guide also includes comprehensive experimental protocols to enable researchers to conduct their own benchmarking studies.

Introduction to this compound

This compound is a chemical compound utilized in pharmaceutical research and development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, and is also used in studies investigating neurotransmitter systems.[1] Its structural similarity to phenylethylamine and GABA analogues suggests potential activity at neurotransmitter receptors.

Comparative Analysis with Established GABA Receptor Agonists

To provide a context for the potential pharmacological profile of this compound, this guide presents a comparison with two well-characterized GABA-B receptor agonists: Phenibut and Baclofen.

Compound Profiles:
CompoundChemical StructurePrimary Target(s)Key Pharmacological Effects
This compound [Insert Chemical Structure]Putative Neurotransmitter ReceptorsCurrently Undetermined
Phenibut [Insert Chemical Structure]GABA-B Receptor AgonistAnxiolytic, Nootropic[2]
Baclofen [Insert Chemical Structure]GABA-B Receptor AgonistMuscle Relaxant, Antispastic[3]
Performance Data of Comparator Compounds:

The following table summarizes the available binding affinity data for Phenibut and Baclofen at the GABA-B receptor. This data serves as a benchmark for which the activity of this compound could be compared against.

CompoundReceptorAssay TypeKi (μM)
Phenibut (racemic) GABA-BRadioligand Binding Assay177 ± 2
(R)-Phenibut GABA-BRadioligand Binding Assay92 ± 3
(S)-Phenibut GABA-BRadioligand Binding AssayInactive
Baclofen GABA-BRadioligand Binding Assay6.0 ± 1

Experimental Protocols

To facilitate the direct comparison of this compound with other research compounds, detailed methodologies for key experiments are provided below.

GABA-A Receptor Binding Assay:

This protocol is designed to determine the binding affinity of a test compound to the GABA-A receptor.

1. Membrane Preparation:

  • Homogenize rat brains in a homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

  • Wash the pellet by resuspension in a suitable buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in the assay buffer.

2. Binding Assay:

  • Incubate the prepared membranes with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol).

  • Add varying concentrations of the test compound (this compound) or a known competitor (e.g., GABA) to displace the radioligand.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams:

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_B_Receptor GABA-B Receptor GABA->GABA_B_Receptor Binds G_Protein G-Protein GABA_B_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits K_Channel K+ Channel (Opens) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel (Closes) G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Ca_Channel->Hyperpolarization

Caption: GABA-B receptor signaling pathway.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation Tissue_Homogenization->Low_Speed_Centrifugation Supernatant_Collection Supernatant Collection Low_Speed_Centrifugation->Supernatant_Collection High_Speed_Centrifugation High-Speed Centrifugation Supernatant_Collection->High_Speed_Centrifugation Pellet_Washing Pellet Washing High_Speed_Centrifugation->Pellet_Washing Final_Resuspension Final Resuspension Pellet_Washing->Final_Resuspension Incubation Incubation with Radioligand and Test Compound Final_Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Plotting Plot % Specific Binding vs. Compound Concentration Scintillation_Counting->Data_Plotting IC50_Calculation IC50 Calculation Data_Plotting->IC50_Calculation Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Calculation->Ki_Calculation

Caption: Workflow for GABA receptor binding assay.

Conclusion

While direct experimental data on the biological activity of this compound is currently lacking in the public domain, its structural characteristics suggest it may interact with neurotransmitter systems. By utilizing the provided comparative data for established GABA-B receptor agonists and the detailed experimental protocols, researchers can effectively benchmark this compound and elucidate its pharmacological profile. Further investigation is warranted to determine the specific biological targets and functional activity of this compound, which will be crucial for its potential development as a research tool or therapeutic agent.

References

Safety Operating Guide

Proper Disposal of [4-(2-Amino-ethyl)-phenyl]-acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of [4-(2-Amino-ethyl)-phenyl]-acetic acid, a compound requiring careful management due to its hazardous properties. Adherence to these protocols is crucial for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • H302: Harmful if swallowed [1]

  • H319: Causes serious eye irritation [1]

The hydrochloride salt of this compound is also noted as an irritant and may be harmful by ingestion and inhalation. Critically, it can emit toxic fumes under fire conditions. While specific ecotoxicity data for this compound is limited, related substances like phenylacetic acid are known to be harmful to aquatic organisms, indicating that this chemical should not be released into the environment.[2]

Personal Protective Equipment (PPE) is mandatory when handling this substance. A thorough risk assessment should be conducted before any handling. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of correctly after handling.

  • Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and a safety shower must be readily accessible.

Quantitative Hazard Data Summary

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowedPubChem[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritationPubChem[1]

Step-by-Step Disposal Protocol

The primary and mandatory disposal route for this compound is through a licensed hazardous waste management facility. Under no circumstances should this compound be disposed of down the sanitary sewer or in regular solid waste.

1. Waste Identification and Segregation:

  • Label this compound waste clearly as "Hazardous Chemical Waste."

  • Segregate this waste from other waste streams. Do not mix it with non-hazardous waste, sharps, or biological waste.

  • It is also crucial to segregate it from incompatible chemicals to prevent dangerous reactions.

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled, and sealable container made of a compatible material (e.g., a high-density polyethylene - HDPE - container).

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container.

  • Ensure the container is kept closed except when adding waste.

  • Do not fill containers beyond 90% capacity to allow for expansion.

3. Storage of Waste:

  • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and sources of ignition.

  • Ensure the storage area has secondary containment to control any potential leaks.

4. Documentation:

  • Maintain a log of the waste being added to the container, including the chemical name and quantity.

  • Properly label the container with a hazardous waste tag that includes the chemical name, concentration, and associated hazards.

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

  • Follow all institutional and local regulations for the packaging and transportation of hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process GenerateWaste Generate Waste (this compound) SegregateWaste Segregate Waste GenerateWaste->SegregateWaste Identify as Hazardous ContainerizeWaste Containerize & Label Waste SegregateWaste->ContainerizeWaste Use appropriate container StoreWaste Store Waste in Satellite Accumulation Area ContainerizeWaste->StoreWaste Secure & log SchedulePickup Schedule Pickup with EHS/Licensed Contractor StoreWaste->SchedulePickup Request disposal TransportWaste Transport to Waste Facility SchedulePickup->TransportWaste Follow regulations FinalDisposal Final Disposal (Incineration/Treatment) TransportWaste->FinalDisposal Compliant destruction

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety Precautions

SafetyPrecautions cluster_Hazard Chemical Hazard cluster_Controls Control Measures cluster_Engineering Engineering Controls cluster_PPE Personal Protective Equipment (PPE) cluster_SafePractice Safe Handling & Disposal Hazard This compound (Harmful, Eye Irritant) FumeHood Chemical Fume Hood Hazard->FumeHood Eyewash Eyewash & Safety Shower Hazard->Eyewash Goggles Safety Goggles/ Face Shield Hazard->Goggles Gloves Resistant Gloves Hazard->Gloves LabCoat Lab Coat Hazard->LabCoat SafeHandling Safe Handling Practices FumeHood->SafeHandling Eyewash->SafeHandling Goggles->SafeHandling Gloves->SafeHandling LabCoat->SafeHandling ProperDisposal Proper Disposal Protocol SafeHandling->ProperDisposal

Caption: Relationship between chemical hazards and required safety measures.

References

Personal protective equipment for handling [4-(2-Amino-ethyl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling [4-(2-Amino-ethyl)-phenyl]-acetic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

This compound is recognized as an irritant and is harmful if swallowed.[1] It may also cause irritation to the skin and respiratory tract.[2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound are oral toxicity and serious eye irritation.[1] The following table summarizes the recommended personal protective equipment to mitigate these risks.

Protection TypeSpecific RecommendationsSource/Standard
Eye and Face Protection Wear chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 / EN 166[3]
Skin Protection Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit.General Laboratory Practice[3]
Respiratory Protection Use a NIOSH-approved N95 dust mask or a higher-level respirator if ventilation is inadequate or dust is generated.NIOSH[3][4]
Hand Protection Chemical-resistant gloves are required.General Laboratory Practice[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Ensure the container is properly labeled.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3][5]

    • Keep the container tightly sealed when not in use.[3]

  • Preparation and Use:

    • Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[3][6]

    • Before handling, don the appropriate PPE as specified in the table above.

    • When weighing or transferring the substance, do so carefully to avoid generating dust.[3]

    • Avoid contact with eyes, skin, and clothing.[6]

    • Do not eat, drink, or smoke when using this product.[7]

    • Wash hands thoroughly after handling.[6][7]

  • Spill and Exposure Response:

    • Spill: In case of a spill, avoid breathing dust.[3] Wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3]

    • Ingestion: If swallowed, rinse your mouth with water. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect all waste containing the compound, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container.[3]

  • Containerization: Use a chemically resistant, sealable container for waste collection. Ensure the waste container is kept closed except when adding waste.[3]

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal service. Follow all local, state, and federal regulations for chemical waste disposal.[3] Do not dispose of it down the drain or in regular trash.[3][7]

Safety and Handling Workflow

A Receiving & Storage B Preparation & PPE A->B Inspect & Store Securely C Handling & Use B->C Don PPE D Spill & Exposure Response C->D If Spill/Exposure Occurs E Waste Disposal C->E Collect Waste D->E Contain & Decontaminate F Safe Handling Complete E->F Dispose via Licensed Service

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Amino-ethyl)-phenyl]-acetic acid
Reactant of Route 2
[4-(2-Amino-ethyl)-phenyl]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.